molecular formula C8H5N3 B1373094 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile CAS No. 1082041-09-5

1H-pyrrolo[2,3-c]pyridine-5-carbonitrile

Cat. No.: B1373094
CAS No.: 1082041-09-5
M. Wt: 143.15 g/mol
InChI Key: HJFIVMKPHXFLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[2,3-c]pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-7-3-6-1-2-10-8(6)5-11-7/h1-3,5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFIVMKPHXFLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(C=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676825
Record name 1H-Pyrrolo[2,3-c]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-09-5
Record name 1H-Pyrrolo[2,3-c]pyridine-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1H-pyrrolo[2,3-c]pyridine-5-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. As a derivative of the 6-azaindole scaffold, this compound serves as a crucial intermediate for synthesizing a range of biologically active molecules, most notably kinase inhibitors. This document delves into its core physicochemical properties, detailed spectroscopic profile, established synthetic and purification protocols, and its chemical reactivity. Furthermore, it explores the strategic application of this scaffold in drug discovery, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important chemical entity.

Introduction to the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine core, systematically known as 6-azaindole, is a privileged scaffold in medicinal chemistry. Its structure, which features a pyridine ring fused to a pyrrole ring, acts as a bioisostere of indole. This substitution of a carbon atom with a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor site, which can significantly alter the molecule's pharmacological profile by enabling new interactions with biological targets. Pyrrolopyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2]

The strategic placement of a carbonitrile (-C≡N) group at the 5-position of the 6-azaindole scaffold, yielding this compound, is of particular significance. The nitrile group is a versatile functional handle; it is a strong electron-withdrawing group that can modulate the electronic properties of the ring system, and it can be chemically transformed into other key functional groups such as amides, carboxylic acids, or amines. This versatility makes it an invaluable intermediate for building complex molecular libraries for structure-activity relationship (SAR) studies. Notably, the related pyrrolopyrimidine scaffold, which also features a nitrogen-rich heterocyclic system, is the core of the blockbuster JAK inhibitor Ruxolitinib, underscoring the therapeutic potential of these structural motifs.[3][4]

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and biological screening. The key properties of this compound are summarized below.

Data Presentation: Physicochemical Properties
PropertyValueReference
Chemical Name This compound[5][6]
Synonym(s) 5-Cyano-6-azaindole[6]
CAS Number 1082041-09-5[5][7]
Molecular Formula C₈H₅N₃[7]
Molecular Weight 143.15 g/mol [7]
Appearance Typically an off-white to yellow solid[8]
Spectroscopic Data Analysis
  • ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show a broad singlet for the pyrrole N-H proton at a downfield chemical shift (typically >11 ppm). The aromatic region (7.0-9.0 ppm) would display signals corresponding to the three protons on the pyridine ring and the two protons on the pyrrole ring, with coupling patterns dictated by their positions.

  • ¹³C NMR (Carbon NMR): The spectrum would show eight distinct signals. The carbon of the nitrile group (CN) would appear around 115-120 ppm. The remaining signals would correspond to the carbons of the fused aromatic rings.

  • Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration. A broad absorption band around 3100-3400 cm⁻¹ corresponding to the N-H stretch of the pyrrole ring would also be present.

  • Mass Spectrometry (MS): In its mass spectrum, the compound would show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (m/z ≈ 143 or 144).

Synthesis and Purification

The most common and reliable method for preparing this compound involves a cyanation reaction starting from a halogenated precursor, typically 5-bromo-1H-pyrrolo[2,3-c]pyridine. One robust method employs cuprous cyanide in a high-boiling polar aprotic solvent.[10]

Experimental Protocols: Synthesis via Cyanation

Objective: To synthesize this compound from 5-bromo-1H-pyrrolo[2,3-c]pyridine.

Materials:

  • 5-bromo-1H-pyrrolo[2,3-c]pyridine (5-bromo-6-azaindole)

  • Copper(I) Cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • 5% Ammonia solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Activated carbon

Protocol:

  • Reaction Setup: In a reaction vessel equipped with a condenser and nitrogen inlet, charge 5-bromo-1H-pyrrolo[2,3-c]pyridine, NMP, and copper(I) cyanide.[10]

  • Heating: Under a nitrogen atmosphere, slowly heat the reaction mixture to 180°C. Maintain this temperature for approximately 15 hours. The causality here is that high temperature is required to drive the nucleophilic aromatic substitution with the relatively unreactive cyanide salt.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material (5-bromo-1H-pyrrolo[2,3-c]pyridine) is consumed to less than 0.5%.[10]

  • Work-up: Cool the reaction mixture to approximately 40°C. Dilute the mixture with a large volume of ethyl acetate.[10]

  • Extraction and Washing: Transfer the diluted mixture to a separatory funnel. Wash the organic layer repeatedly with a 5% ammonia solution until the aqueous phase is nearly colorless. This step is crucial for removing copper salts by forming a soluble copper-ammonia complex.

  • Follow the ammonia wash with a saturated brine wash to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]

  • Purification: To the crude solid, add ethyl acetate and a small amount of activated carbon. Reflux the mixture for 30 minutes to decolorize. Perform a hot filtration to remove the activated carbon, washing the filter cake with hot ethyl acetate.

  • Concentrate the combined filtrate and cool to induce crystallization. Filter the resulting solid and dry under vacuum to obtain the pure this compound.[10]

Mandatory Visualization: Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification SM1 5-Bromo-1H-pyrrolo[2,3-c]pyridine Reaction Cyanation Reaction (NMP, 180°C, 15h) SM1->Reaction SM2 Copper(I) Cyanide (CuCN) SM2->Reaction Workup Quench & Extract (EtOAc, NH4OH wash) Reaction->Workup Purify Crystallization (Activated Carbon, EtOAc) Workup->Purify Product This compound Purify->Product

Caption: Synthetic route to this compound.

Chemical Reactivity and Functionalization

The this compound scaffold possesses multiple reactive sites, allowing for diverse functionalization strategies to build molecular complexity.

  • Pyrrole Nitrogen (N-1): The N-H proton is moderately acidic (pKa ≈ 17) and can be deprotonated with a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[11] The resulting anion is nucleophilic and can be readily alkylated or acylated to introduce substituents at the N-1 position. This is a common strategy in drug design to modulate solubility and probe interactions with the target protein.

  • Pyrrole Ring (C-2, C-3): The pyrrole ring is electron-rich and susceptible to electrophilic aromatic substitution. Reactions like halogenation, nitration, and sulfonation typically occur at the C-3 position, as the C-2 position is sterically more hindered and electronically less favored in this fused system.[11]

  • Pyridine Nitrogen (N-6): The lone pair of electrons on the pyridine nitrogen makes it weakly basic. It can be protonated or potentially oxidized, though its reactivity is attenuated by the fused electron-rich pyrrole ring.

  • Cyano Group (C-5): The nitrile is a highly versatile functional group.

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. The amide functionality is particularly important, as it can act as a hydrogen bond donor and acceptor, a feature leveraged in many JAK inhibitors.[12][13]

    • Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic handle for further derivatization.

Mandatory Visualization: Reactivity Map

Caption: Key sites of reactivity on the 6-azaindole-5-carbonitrile core.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyrrolopyridine scaffold is a cornerstone in the design of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[14] The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) isomer, in particular, is a well-established "hinge-binder," meaning the pyridine nitrogen and the pyrrole N-H group form critical hydrogen bonds with the backbone of the ATP-binding pocket of many kinases. This mimics the interaction of the adenine portion of ATP.

While this compound is the 6-azaindole isomer, it shares these essential pharmacophoric features and serves as a valuable building block for kinase inhibitor discovery. The nitrile at the C-5 position can be converted to a carboxamide, which can form additional hydrogen bonds and improve target affinity and selectivity.[12][13]

This scaffold is particularly relevant for inhibitors of the Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2).[12] Aberrant JAK-STAT signaling is implicated in myeloproliferative neoplasms and inflammatory diseases.[4] Drugs like Ruxolitinib (a pyrrolo[2,3-d]pyrimidine) have validated this target class, and ongoing research seeks new scaffolds like the pyrrolo[2,3-c]pyridines to develop next-generation inhibitors with improved selectivity and safety profiles.[3][4][15]

Mandatory Visualization: Kinase Binding Interaction

Kinase_Binding Schematic of Pyrrolopyridine Scaffold in Kinase ATP Pocket cluster_kinase Kinase Hinge Region Hinge_AA1 Backbone N-H Hinge_AA2 Backbone C=O Inhibitor Pyrrolo[2,3-c]pyridine Core R² (e.g., CONH₂) Inhibitor:f0->Hinge_AA1 H-Bond (Acceptor) Inhibitor:f0->Hinge_AA2 H-Bond (Donor)

Caption: Pyrrolopyridine core forming key hydrogen bonds in a kinase hinge region.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is limited, general precautions for handling nitrile-containing heterocyclic compounds should be followed.[16][17]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[18][19]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[17][18] In case of contact, wash the affected area thoroughly with water.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate with a strategic position in modern drug discovery. Its 6-azaindole core provides a proven pharmacophore for targeting a variety of enzymes, particularly protein kinases. The 5-carbonitrile group offers exceptional synthetic versatility, allowing for the facile introduction of diverse functionalities to optimize potency, selectivity, and pharmacokinetic properties. The established synthetic routes are robust and scalable, ensuring its accessibility for both small-scale library synthesis and larger-scale development campaigns. As the quest for novel therapeutics continues, the intelligent application of scaffolds like this compound will remain a critical component of successful medicinal chemistry programs.

References

An In-Depth Technical Guide to the Synthesis of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, modulating the potency and physicochemical properties of drug candidates. The introduction of a carbonitrile group at the 5-position to form 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile creates a versatile intermediate for the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of the synthetic pathways leading to this important molecule, focusing on the underlying chemical principles and practical experimental protocols.

Retrosynthetic Analysis: A Two-Stage Approach

The synthesis of this compound is most strategically approached via a two-stage process. The primary focus is on the construction of the 6-azaindole core, followed by the introduction of the nitrile functionality at the C5 position. A common and effective strategy involves the synthesis of a halogenated precursor, specifically 5-bromo-1H-pyrrolo[2,3-c]pyridine, which can then be converted to the desired nitrile.

G This compound This compound 5-Bromo-1H-pyrrolo[2,3-c]pyridine 5-Bromo-1H-pyrrolo[2,3-c]pyridine This compound->5-Bromo-1H-pyrrolo[2,3-c]pyridine Cyanation Substituted Pyridines Substituted Pyridines 5-Bromo-1H-pyrrolo[2,3-c]pyridine->Substituted Pyridines Annulation

Caption: Retrosynthetic approach for this compound.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-1H-pyrrolo[2,3-c]pyridine

The successful synthesis of the target molecule hinges on the efficient preparation of the 5-bromo-6-azaindole intermediate. Several methods have been developed for the construction of the 6-azaindole core, often starting from appropriately substituted pyridines.

Method A: Synthesis from 3,4-Dibromopyridine via Sonogashira Coupling and Cyclization

One of the more recent and versatile methods involves a palladium-catalyzed Sonogashira coupling of 3,4-dibromopyridine with a protected alkyne, followed by an intramolecular cyclization. This site-selective reaction allows for the regiocontrolled formation of the 6-azaindole skeleton.[1]

G cluster_0 Synthesis of 5-Bromo-6-azaindole 3,4-Dibromopyridine 3,4-Dibromopyridine Coupling_Product Alkynyl Bromopyridine 3,4-Dibromopyridine->Coupling_Product Pd-catalyzed Sonogashira Coupling Protected Alkyne Protected Alkyne Protected Alkyne->Coupling_Product 5-Bromo-6-azaindole 5-Bromo-6-azaindole Coupling_Product->5-Bromo-6-azaindole Intramolecular Cyclization

Caption: Pathway from 3,4-dibromopyridine to 5-bromo-6-azaindole.

Experimental Protocol (Illustrative):

  • Sonogashira Coupling: To a solution of 3,4-dibromopyridine and a suitable terminal alkyne (e.g., trimethylsilylacetylene) in a solvent such as THF or dioxane, add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

  • Deprotection and Cyclization: The resulting alkynyl bromopyridine is then subjected to deprotection (if a silyl-protected alkyne was used) using a fluoride source like TBAF. The subsequent intramolecular cyclization to form the pyrrole ring can be promoted by heating in the presence of a base.

Method B: Classical Indole Synthesis Approaches

Traditional indole synthesis methodologies can be adapted for the preparation of azaindoles.

  • Bartoli Indole Synthesis: This method involves the reaction of a nitro-pyridine with a vinyl Grignard reagent. For the synthesis of 5-bromo-6-azaindole, a suitably substituted 4-nitro-3-bromopyridine derivative would be the required starting material.

  • Batcho-Leimgruber Indole Synthesis: This two-step procedure begins with the formation of an enamine from a substituted nitrotoluene, followed by a reductive cyclization. A 3-methyl-4-nitropyridine derivative would be a plausible starting point for constructing the 6-azaindole core.

Part 2: Cyanation of 5-Bromo-1H-pyrrolo[2,3-c]pyridine

With the key intermediate, 5-bromo-1H-pyrrolo[2,3-c]pyridine, in hand, the final step is the introduction of the nitrile group. This is typically achieved through transition metal-catalyzed cyanation reactions.

Method 1: Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. The cyanation of aryl halides is a well-established transformation.[2]

G cluster_1 Cyanation of 5-Bromo-6-azaindole 5-Bromo-6-azaindole 5-Bromo-6-azaindole Target_Molecule This compound 5-Bromo-6-azaindole->Target_Molecule Pd Catalyst Ligand, Base Cyanide Source Cyanide Source Cyanide Source->Target_Molecule

References

An In-depth Technical Guide to the Spectroscopic Data of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted spectroscopic data for 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages high-quality computational prediction methodologies to offer valuable insights into its structural characterization. The presented data and interpretations are grounded in established spectroscopic principles and comparisons with structurally related compounds.

Introduction to this compound

This compound, also known as 6-aza-indole-5-carbonitrile, belongs to the pyrrolopyridine class of heterocyclic compounds. This scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The presence of the nitrile group and the fused aromatic system imparts unique electronic and steric characteristics, making it a valuable building block in drug discovery and development. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.

Molecular Structure and Properties:

  • Molecular Formula: C₈H₅N₃

  • Molecular Weight: 143.15 g/mol

  • CAS Number: 1082041-09-5

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound was generated using advanced computational algorithms.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.2 (Broad s)Singlet (broad)1HH1 (N-H, pyrrole)
~8.8 (s)Singlet1HH4
~8.3 (s)Singlet1HH6
~7.8 (d)Doublet1HH2
~6.8 (d)Doublet1HH3

Interpretation of the Predicted ¹H NMR Spectrum:

The predicted spectrum reveals five distinct signals corresponding to the five protons in the molecule.

  • N-H Proton: The proton attached to the pyrrole nitrogen (H1) is expected to be significantly deshielded and appear as a broad singlet at approximately 12.2 ppm. This broadness is characteristic of N-H protons due to quadrupole broadening and potential hydrogen exchange.

  • Pyridine Protons: The protons on the pyridine ring (H4 and H6) are predicted to be in the downfield aromatic region. Due to the electron-withdrawing effect of the nitrogen atom and the nitrile group, H4 and H6 are expected to be deshielded, appearing as singlets around 8.8 ppm and 8.3 ppm, respectively.

  • Pyrrole Protons: The protons on the pyrrole ring (H2 and H3) are also in the aromatic region but are generally more shielded than the pyridine protons. They are predicted to appear as doublets around 7.8 ppm and 6.8 ppm, respectively, with a coupling constant characteristic of ortho-coupling in a five-membered ring.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for this compound was obtained through computational modeling.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~149C7a
~146C4
~133C6
~130C3a
~129C2
~118CN
~108C5
~102C3

Interpretation of the Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule.

  • Quaternary Carbons: The bridgehead carbons (C3a and C7a) and the carbon bearing the nitrile group (C5) are quaternary and are predicted to appear in the downfield region.

  • Nitrile Carbon: The carbon of the nitrile group (CN) is expected to have a characteristic chemical shift around 118 ppm.

  • Pyridine Carbons: The carbons of the pyridine ring (C4, C6, and C7a) are deshielded due to the electronegativity of the nitrogen atom.

  • Pyrrole Carbons: The carbons of the pyrrole ring (C2, C3, and C3a) are generally found at higher field compared to the pyridine carbons.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The predicted IR spectrum provides key information about the characteristic bonds in this compound.

Predicted IR Data

Frequency (cm⁻¹)IntensityAssignment
~3400-3300Medium, SharpN-H Stretch (pyrrole)
~3100-3000MediumC-H Stretch (aromatic)
~2230Strong, SharpC≡N Stretch (nitrile)
~1600-1450Medium-StrongC=C and C=N Stretch (aromatic rings)
~850-750StrongC-H Bend (out-of-plane)

Interpretation of the Predicted IR Spectrum:

  • N-H Stretch: A characteristic sharp peak is predicted in the region of 3400-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrrole ring.

  • C-H Aromatic Stretch: Weaker bands are expected in the 3100-3000 cm⁻¹ region, indicative of the C-H stretching vibrations of the aromatic rings.

  • Nitrile Stretch: A strong, sharp absorption band around 2230 cm⁻¹ is a key diagnostic peak for the presence of a nitrile (C≡N) functional group.

  • Aromatic Ring Vibrations: The region between 1600 and 1450 cm⁻¹ will contain several bands of medium to strong intensity due to the C=C and C=N stretching vibrations within the fused aromatic system.

  • Out-of-Plane Bending: Strong absorptions in the 850-750 cm⁻¹ region are anticipated, corresponding to the out-of-plane C-H bending vibrations of the aromatic protons.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The predicted mass spectrum is based on common fragmentation pathways for heterocyclic compounds.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
143[M]⁺ (Molecular Ion)
116[M - HCN]⁺
89[M - 2HCN]⁺

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 143, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: A characteristic fragmentation pattern for aromatic nitriles is the loss of a molecule of hydrogen cyanide (HCN, 27 Da). Therefore, a significant peak is predicted at m/z 116. A subsequent loss of another HCN molecule could lead to a fragment ion at m/z 89.

Experimental Protocols

The following are generalized, yet detailed, protocols for the acquisition of spectroscopic data for heterocyclic compounds like this compound. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase correction and baseline correction on the resulting spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR accessory.

    • Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation:

    • For Electron Ionization (EI), introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent for GC-MS analysis.

    • For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

    • Set the appropriate ionization parameters (e.g., electron energy for EI, spray voltage for ESI).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the major fragment ions and propose fragmentation pathways consistent with the molecular structure.

Visualization of Key Relationships

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Conclusion

This technical guide provides a detailed overview of the predicted spectroscopic data for this compound. While experimental data is not currently available in the public domain, the computational predictions presented herein offer a robust foundation for the structural characterization of this important heterocyclic compound. The provided interpretations of the predicted ¹H NMR, ¹³C NMR, IR, and Mass spectra, along with standardized experimental protocols, serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development.

A Comprehensive Technical Guide to 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile, a key heterocyclic building block in medicinal chemistry. As a derivative of the 6-azaindole scaffold, this compound serves as a critical starting material for the synthesis of complex molecules with significant therapeutic potential. We will explore its fundamental chemical identifiers, synthesis protocols, applications in drug development, spectroscopic signature, and essential safety protocols, offering a holistic view for researchers, chemists, and professionals in pharmaceutical development.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of chemical research and development. This compound is classified under a unique set of identifiers that ensure its precise tracking and sourcing in a global supply chain.

IdentifierValueSource
CAS Number 1082041-09-5[1][2][3]
Molecular Formula C₈H₅N₃[2]
Molecular Weight 143.15 g/mol [2]
IUPAC Name This compoundN/A
Common Synonym 6-Azaindole-5-carbonitrile[4]
InChI InChI=1S/C8H5N3/c9-4-6-3-7-1-2-10-8(7)11-5-6/h1-3,5H,(H,10,11)N/A
SMILES N#Cc1cnc2[nH]ccc2c1N/A

The physical properties of the compound are critical for designing experimental conditions, including reaction setups, solvent selection, and purification strategies.

PropertyValue
Appearance Solid (Form may vary)
Purity Typically ≥98%
Storage Store at room temperature, in a cool, dry place

Synthesis and Purification: A Methodological Deep Dive

The synthesis of pyrrolopyridine carbonitriles often involves the cyanation of a corresponding halogenated precursor. This transformation is a robust and widely adopted method in industrial and academic settings. While the specific protocol for this compound is proprietary to manufacturers, a representative procedure can be detailed based on the well-documented synthesis of its isomer, 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, which utilizes similar chemical principles.[5]

The core of this synthesis is a nucleophilic substitution reaction where a bromide is displaced by a cyanide group, often facilitated by a copper(I) cyanide reagent or a palladium catalyst.

Experimental Protocol: Cyanation of Bromo-6-azaindole (Representative)

This protocol describes a common method for introducing a nitrile group onto the pyrrolopyridine scaffold.

Step 1: Reaction Setup

  • To a solution of the starting material, 5-bromo-1H-pyrrolo[2,3-c]pyridine, in a high-boiling point polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), add the cyanating agent.[5]

  • Common cyanating agents include sodium cyanide (NaCN) or copper(I) cyanide (CuCN).[5]

  • When using NaCN, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a copper(I) iodide (CuI) co-catalyst are typically required to facilitate the reaction.[5] The use of CuCN can sometimes proceed at high temperatures without a palladium catalyst.[5]

Step 2: Reaction Execution

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the catalyst and reagents.[5]

  • Heat the reaction mixture to a high temperature (typically 125-180°C) for an extended period (15-48 hours).[5] The choice of temperature and time depends on the specific reagents and catalyst system used.

  • Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), until the starting material is consumed.[5]

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and an aqueous solution (e.g., saturated sodium bicarbonate or dilute ammonia) to quench the reaction and dissolve inorganic salts.[5] The ammonia wash is particularly effective for removing copper residues.[5]

  • Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent to maximize product recovery.[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[5]

Step 4: Purification

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[5]

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate) or by column chromatography on silica gel to yield the final, high-purity this compound.[5]

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification SM 5-Bromo-1H-pyrrolo[2,3-c]pyridine Reaction Heat (125-180°C) Inert Atmosphere 15-48 hours SM->Reaction Reagents CuCN or NaCN, Pd(PPh₃)₄, CuI Reagents->Reaction Solvent NMP or DMF Solvent->Reaction Workup Quench (aq. solution) Extract (Ethyl Acetate) Reaction->Workup Purify Recrystallization or Column Chromatography Workup->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The pyrrolopyridine scaffold, also known as azaindole, is a "privileged structure" in medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic the purine core, enabling effective interactions with the ATP-binding sites of many enzymes, particularly protein kinases.[6]

This compound is not typically a final drug product but rather a crucial intermediate. The carbonitrile group is a versatile synthetic handle that can be transformed into other functional groups, such as:

  • Carboxylic acids or amides via hydrolysis.

  • Primary amines via reduction.

  • Other heterocyclic rings through cycloaddition reactions.

This versatility allows chemists to build a diverse library of compounds from a single, common core, which is essential for structure-activity relationship (SAR) studies. Derivatives of the pyrrolopyridine scaffold have been investigated for a wide range of therapeutic applications, including:

  • Oncology: As kinase inhibitors targeting signaling pathways crucial for cancer cell growth.[6][7]

  • Neurology: As allosteric modulators of receptors like mGluR5.[8]

  • Inflammatory Diseases: In the development of inhibitors for enzymes like phosphodiesterase 4B (PDE4B).[9]

DrugDiscovery cluster_mods Chemical Modification cluster_derivs Functional Derivatives cluster_apps Therapeutic Targets Core This compound (Core Scaffold) Hydrolysis Hydrolysis Core->Hydrolysis Reduction Reduction Core->Reduction Cycloaddition Cycloaddition Core->Cycloaddition Amide Amides / Carboxylic Acids Hydrolysis->Amide Amine Amines Reduction->Amine Heterocycle Fused Heterocycles Cycloaddition->Heterocycle Kinase Kinase Inhibitors (Oncology) Amide->Kinase Receptor Receptor Modulators (Neurology) Amide->Receptor Enzyme Enzyme Inhibitors (Inflammation) Amide->Enzyme Amine->Kinase Amine->Receptor Amine->Enzyme Heterocycle->Kinase Heterocycle->Receptor Heterocycle->Enzyme

Caption: Role of the core scaffold as a versatile intermediate in drug discovery.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine and pyrrole rings. A broad singlet at a downfield chemical shift (often >11.0 ppm) is characteristic of the pyrrole N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon of the nitrile group (C≡N) appearing in a characteristic region (around 115-120 ppm).

Protocol for NMR Sample Preparation [10]

  • Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Process the resulting data using appropriate software for Fourier transformation and phase/baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Pyrrole) 3100 - 3400 (broad)
C≡N Stretch (Nitrile) 2220 - 2260 (sharp, medium intensity)
C=C / C=N Stretches 1500 - 1650

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The following information is summarized from available Safety Data Sheets (SDS).[11]

First-Aid Measures
Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.
Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Ensure adequate ventilation or work in a chemical fume hood.[11][12]

  • Storage: Keep the container tightly closed in a dry, well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[13]

  • Fire-Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear a self-contained breathing apparatus if necessary.[11]

Conclusion

This compound stands out as a high-value intermediate for the synthesis of novel therapeutics. Its 6-azaindole core provides a proven scaffold for interacting with key biological targets, while the strategically placed carbonitrile group offers immense synthetic flexibility. A thorough understanding of its properties, synthesis, and handling is essential for any research or development team looking to leverage this powerful building block in the pursuit of next-generation medicines.

References

The Emerging Therapeutic Potential of the 1H-Pyrrolo[2,3-c]pyridine-5-carbonitrile Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of novel molecular scaffolds that offer both potent and selective modulation of biological targets is a cornerstone of modern drug discovery. Among the myriad of heterocyclic systems, the pyrrolopyridine core has garnered significant attention due to its structural resemblance to endogenous purines, rendering it a privileged scaffold for kinase inhibition and other therapeutic applications. This technical guide provides an in-depth exploration of the biological activities associated with the 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile core, a specific isomer that holds considerable promise for the development of next-generation therapeutics. While direct research on this precise scaffold is emerging, this document synthesizes available data, draws logical inferences from closely related isomers, and provides a forward-looking perspective for researchers, scientists, and drug development professionals. We will delve into the known and potential therapeutic applications, underlying mechanisms of action, and key structure-activity relationships, supported by detailed experimental protocols and data visualizations to empower your research endeavors.

Introduction: The Strategic Value of the Pyrrolopyridine Core

Pyrrolopyridine heterocycles are bicyclic aromatic compounds that have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. Their structural rigidity and capacity for forming key hydrogen bond interactions make them ideal candidates for targeting the ATP-binding sites of protein kinases. The specific isomer, 1H-pyrrolo[2,3-c]pyridine , presents a unique electronic and steric profile that can be exploited for achieving target selectivity. The incorporation of a carbonitrile group at the 5-position further enhances its potential, as the nitrile moiety can act as a hydrogen bond acceptor, a key feature in many protein-ligand interactions. Moreover, the nitrile group serves as a versatile synthetic handle for further chemical modifications, allowing for the fine-tuning of physicochemical and pharmacological properties.

Anticancer Activity: A Primary Focus of Investigation

While specific data for the this compound scaffold is still emerging, extensive research on its isomers, particularly the 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine cores, provides compelling evidence for its potential as a potent anticancer agent.

Kinase Inhibition: A Prominent Mechanism of Action

The pyrrolopyridine scaffold is a well-established hinge-binding motif in numerous kinase inhibitors. The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring can form critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of several kinases, including Fibroblast Growth Factor Receptor (FGFR) and Traf2- and Nck-interacting kinase (TNIK).[1][2] For instance, certain 1H-pyrrolo[2,3-b]pyridine derivatives have exhibited FGFR1 inhibitory activity with IC50 values in the nanomolar range.[1] In one study, a series of 1H-pyrrolo[2,3-b]pyridine compounds were developed as potent TNIK inhibitors with IC50 values lower than 1 nM.[2]

Furthermore, 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated inhibitory activity against FMS kinase, with some analogues showing IC50 values in the low nanomolar range.[3] These findings strongly suggest that the this compound scaffold is a promising starting point for the design of novel and selective kinase inhibitors for oncology applications.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol outlines a typical procedure for evaluating the inhibitory activity of a test compound against a protein kinase.

Materials:

  • Recombinant human FGFR1 kinase domain

  • Biotinylated poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (dissolved in DMSO)

  • DELFIA® Eu-N1 labeled anti-phosphotyrosine antibody (e.g., PT66)

  • DELFIA® Streptavidin-coated microplates

  • DELFIA® Assay Buffer and Enhancement Solution

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 384-well microplate.

  • Add 10 µL of a solution containing the FGFR1 enzyme and biotinylated substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km value for the enzyme.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of a solution containing EDTA and the Eu-N1 labeled anti-phosphotyrosine antibody in DELFIA® Assay Buffer.

  • Incubate for 30 minutes at room temperature.

  • Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 1 hour at room temperature to allow for capture of the biotinylated substrate.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of DELFIA® Enhancement Solution to each well.

  • Incubate for 10 minutes with gentle shaking.

  • Measure the time-resolved fluorescence using a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Disruption of Microtubule Dynamics

Recent studies have highlighted the potential of the pyrrolopyridine scaffold to act as a microtubule-targeting agent. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors and demonstrated potent antiproliferative activities against various cancer cell lines, with IC50 values in the nanomolar range. These compounds were shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Given the structural similarities, it is highly plausible that the this compound scaffold could also be functionalized to target the colchicine binding site on tubulin, offering an alternative anticancer mechanism.

Table 1: Anticancer Activity of Representative Pyrrolopyridine Derivatives (Isomers of the Target Scaffold)

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
1H-pyrrolo[3,2-c]pyridine derivativeTubulin (Colchicine site)HeLa0.12
1H-pyrrolo[3,2-c]pyridine derivativeTubulin (Colchicine site)SGC-79010.15
1H-pyrrolo[3,2-c]pyridine derivativeTubulin (Colchicine site)MCF-70.21
1H-pyrrolo[3,2-c]pyridine derivativeFMS KinaseOvarian Cancer Cells0.15 - 1.78[3]
1H-pyrrolo[2,3-b]pyridine derivativeFGFR1Breast Cancer (4T1)0.007[1]

Potential Therapeutic Applications Beyond Oncology

The biological activities of pyrrolopyridine derivatives are not limited to cancer. The structural features of the this compound scaffold suggest its potential utility in other therapeutic areas.

Modulation of Cannabinoid Receptor 2 (CB2)

A patent application has disclosed a series of 1H-pyrrolo[2,3-c]pyridine derivatives as modulators of the CB2 receptor.[4] The CB2 receptor is primarily expressed on immune cells and is a promising target for the treatment of inflammatory and autoimmune diseases, as well as pain. The disclosed compounds were shown to be useful in the treatment of a variety of disorders, highlighting the potential of this scaffold in immunology and neurology.[4]

Inhibition of Bromodomain and Extra-Terminal Domain (BET) Proteins

Another patent has described pyrrolo[2,3-c]pyridine derivatives as inhibitors of BRD4, a member of the BET family of proteins. BET inhibitors have emerged as a promising class of therapeutics for cancer, inflammation, and other diseases by modulating the epigenetic regulation of gene expression. This finding further expands the potential therapeutic landscape for the this compound scaffold.

Structure-Activity Relationship (SAR) Insights and Future Directions

While a comprehensive SAR for the this compound scaffold is yet to be established, preliminary insights can be drawn from related structures.

  • Substitution at the N1 position of the pyrrole ring: This position is often crucial for modulating potency and selectivity. Bulky substituents at this position can be used to probe specific pockets in the target protein.

  • Substitution at the C4 and C6 positions of the pyridine ring: These positions offer opportunities for introducing substituents that can interact with different regions of the binding site, thereby influencing activity and pharmacokinetic properties.

  • The role of the 5-carbonitrile group: As mentioned, this group can act as a key hydrogen bond acceptor. Its replacement with other functional groups, such as amides or carboxylic acids, could be explored to optimize binding affinity and physicochemical properties.

The versatility of the nitrile group also allows for its conversion into other functionalities, such as tetrazoles or amidines, providing a rich avenue for further chemical exploration.

Diagram 1: Key Positions for Substitution on the this compound Scaffold

Caption: Key positions on the this compound core for chemical modification.

Synthetic Strategies

The synthesis of the this compound core can be approached through several established synthetic routes for pyrrolopyridines. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

Diagram 2: Generalized Synthetic Workflow

synthesis_workflow start Substituted Pyridine Precursor step1 Introduction of Pyrrole Precursor Moiety start->step1 step2 Cyclization to form Pyrrole Ring step1->step2 step3 Functionalization at Position 5 (Nitrile Formation) step2->step3 step4 Further Derivatization (e.g., at N1, C4, C6) step3->step4 final Target this compound Derivative step4->final

Caption: A generalized workflow for the synthesis of this compound derivatives.

Conclusion and Future Outlook

The this compound scaffold represents a promising and relatively underexplored area in medicinal chemistry. Drawing on the wealth of data from its isomers, there is a strong rationale for its investigation as a source of novel therapeutics, particularly in the fields of oncology, immunology, and inflammatory diseases. The strategic placement of the 5-carbonitrile group offers both a key binding interaction and a versatile point for chemical elaboration. Future research should focus on the systematic synthesis and biological evaluation of compound libraries based on this scaffold to unlock its full therapeutic potential. This in-depth technical guide provides a solid foundation for drug discovery professionals to embark on this exciting journey of innovation.

References

The Ascendant Therapeutic Landscape of Pyrrolo[2,3-c]pyridine Derivatives: A Technical Guide to Core Targets

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-c]pyridine scaffold, a nitrogen-containing heterocyclic compound also known as 6-azaindole, has emerged as a privileged structure in modern medicinal chemistry. Its inherent ability to mimic the purine core of ATP, coupled with its favorable physicochemical properties, has positioned it as a versatile pharmacophore for the development of novel therapeutics. This technical guide provides an in-depth exploration of the key therapeutic targets of pyrrolo[2,3-c]pyridine derivatives, offering insights into their mechanisms of action, and presenting validated experimental workflows for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the burgeoning field of pyrrolopyridine-based drug discovery.

Part 1: The Oncological Frontier: Targeting Kinases and Beyond

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyrrolo[2,3-c]pyridine derivatives have demonstrated remarkable efficacy as kinase inhibitors, owing to their structural resemblance to the adenine moiety of ATP, allowing them to competitively bind to the ATP-binding pocket of various kinases.

Receptor Tyrosine Kinases (RTKs): Halting Aberrant Growth Signals

Several pyrrolo[2,3-c]pyridine derivatives have been developed as potent inhibitors of RTKs, which play a crucial role in cell proliferation, survival, and angiogenesis.

  • VEGFR2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Pyrrolo[2,3-d]pyridine derivatives have been designed as multi-kinase inhibitors with significant activity against VEGFR2.[1]

  • EGFR and Her2: The Epidermal Growth Factor Receptor and Human Epidermal Growth Factor Receptor 2 are frequently overexpressed in various cancers, leading to uncontrolled cell growth. Certain pyrrolo[2,3-d]pyrimidine derivatives have shown inhibitory activity against both EGFR and Her2.[2][3]

  • FGFR: The Fibroblast Growth Factor Receptor family is implicated in a range of cancers. Novel 7-azaindole derivatives have been discovered as selective and covalent inhibitors of FGFR4, offering a promising therapeutic strategy for hepatocellular carcinoma.[4] Additionally, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activity against FGFR1, 2, and 3.[5]

  • FMS Kinase (CSF-1R): This receptor is involved in the proliferation and survival of monocytes and macrophages and is overexpressed in several cancers. Pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase.[6]

  • TrkA: Tropomyosin receptor kinase A is a target for the treatment of cancer and pain. A novel 7-azaindole derivative has been identified as a selective TrkA inhibitor.[7]

Intracellular Signaling Kinases: Disrupting the Cancer Cell's Inner Machinery

Beyond cell surface receptors, pyrrolo[2,3-c]pyridines target critical intracellular kinases that drive cancer progression.

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is common in cancer. A series of 7-azaindole derivatives have been discovered as potent PI3K inhibitors, effectively blocking this signaling cascade.[8][9]

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrrolo[2,3-c]pyridine derivatives on PI3K.

  • CDKs: Cyclin-dependent kinases are essential for cell cycle progression. Pyrrolo[2,3-d]pyridine derivatives have been identified as inhibitors of CDK2.[1] More specifically, novel pyrrolo[2,3-b]pyridine derivatives have been developed as selective inhibitors of CDK8, a key regulator of transcription, for the treatment of colorectal cancer and psoriasis.[10][11]

  • ULK1/2: Unc-51 like autophagy activating kinase 1 and 2 are central regulators of autophagy, a process that can promote cancer cell survival under stress. 7-azaindole derivatives have been discovered as potent and selective inhibitors of ULK1/2, showing synergistic effects with MEK inhibitors in RAS-driven cancers.[12]

Non-Kinase Oncological Targets

The anticancer activity of pyrrolopyridines is not limited to kinase inhibition.

  • Tubulin Polymerization: Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[13][14]

Experimental Workflow: Evaluating Kinase Inhibition

A standard workflow to assess the kinase inhibitory potential of a novel pyrrolo[2,3-c]pyridine derivative involves a multi-tiered approach:

  • Biochemical Assays: Initial screening is typically performed using in vitro kinase activity assays. These can be radiometric assays measuring the incorporation of radioactive phosphate into a substrate, or non-radiometric assays such as fluorescence-based or luminescence-based methods (e.g., ADP-Glo™ Kinase Assay).

  • Cell-Based Assays: Promising compounds are then evaluated in cell-based assays to determine their cellular potency (IC50) and their effect on downstream signaling pathways. This is often done using Western blotting to measure the phosphorylation status of key substrate proteins.

  • Selectivity Profiling: To assess the specificity of the inhibitor, it is crucial to screen it against a panel of other kinases. This helps in identifying potential off-target effects and understanding the selectivity profile of the compound.

  • In Vivo Efficacy Studies: The most promising candidates are then tested in animal models of cancer (e.g., xenograft models) to evaluate their anti-tumor efficacy, pharmacokinetic properties, and overall safety.

Figure 2: A typical experimental workflow for the evaluation of a novel kinase inhibitor.

Part 2: Neurodegenerative Disorders: A Glimmer of Hope

Pyrrolo[2,3-c]pyridine derivatives are also showing significant promise in the challenging field of neurodegenerative diseases, particularly Alzheimer's disease.

Targeting Tau Pathology

The accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a key pathological feature of Alzheimer's disease.

  • Tau Aggregate Imaging: Labeled pyrrolo[2,3-c]pyridine derivatives have been developed as positron emission tomography (PET) tracers for imaging tau aggregates in the brain.[15][16] This provides a valuable tool for the diagnosis and monitoring of Alzheimer's disease and other tauopathies.

  • GSK-3β Inhibition: Glycogen synthase kinase 3β (GSK-3β) is a key enzyme involved in the hyperphosphorylation of tau. A novel pyrrolo[2,3-b]pyridine compound has been identified as a potent GSK-3β inhibitor, leading to decreased tau phosphorylation and promoting neurite outgrowth in preclinical models.[17][18]

Multi-Target Approach for Alzheimer's Disease

The complexity of Alzheimer's disease necessitates a multi-pronged therapeutic approach. Novel pyrrole derivatives are being investigated as multi-target agents, for instance, by also targeting monoamine oxidase B (MAO-B), an enzyme whose expression is elevated in the brains of Alzheimer's patients.[19]

Part 3: Combating Infectious Diseases

The structural versatility of the pyrrolopyridine scaffold has been leveraged to develop novel antiviral agents.

  • Influenza Virus: Pyrrolo[3,2-c]pyridin-4-amine compounds have been identified as a new class of entry inhibitors against influenza viruses, interfering with the post-fusion process of viral uncoating and nuclear import of viral ribonucleoprotein complexes.[20]

  • Hepatitis C Virus (HCV): Pyrrolo[2,3-d]pyrimidine nucleoside derivatives have been synthesized as potential anti-HCV agents.[21]

  • Gastroenteric Viruses: Novel pyrrolo[2,3-d]pyrimidine and related derivatives have shown significant antiviral activity against Rotavirus and Coxsackievirus B4, with molecular docking studies suggesting inhibition of viral polymerase enzymes.[22]

Part 4: Modulating the Inflammatory Response

Chronic inflammation is a key driver of numerous diseases. Certain pyrrolopyridine derivatives have demonstrated anti-inflammatory properties. For example, a 7-azaindole derivative has been shown to exhibit anti-inflammatory activity by inhibiting the Orai calcium channel, leading to a reduction in airway cell infiltration in a rat model of allergic inflammation.[7]

Conclusion

The pyrrolo[2,3-c]pyridine scaffold and its isomers represent a highly fruitful area of research in drug discovery. Their ability to target a wide array of biologically relevant molecules, particularly protein kinases, has led to the identification of promising lead compounds for the treatment of cancer, neurodegenerative diseases, infectious diseases, and inflammatory conditions. The continued exploration of this versatile chemical scaffold, guided by a deep understanding of its target interactions and a robust experimental validation pipeline, holds immense potential for the development of the next generation of targeted therapeutics.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine, commonly known as the 6-azaindole scaffold, has garnered significant attention in medicinal chemistry as a "privileged structure" due to its presence in numerous biologically active compounds. This technical guide provides an in-depth exploration of the discovery and history of a key derivative, 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile. We will delve into the evolution of synthetic strategies for the 6-azaindole core, culminating in the specific methodologies for the introduction of the 5-carbonitrile functionality. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into the synthesis of this important heterocyclic building block.

Introduction: The Significance of the 1H-pyrrolo[2,3-c]pyridine Core

The fusion of a pyrrole and a pyridine ring gives rise to a class of heterocyclic compounds known as pyrrolopyridines or azaindoles. These structures are of immense interest in drug discovery as they are considered bioisosteres of indole, a core component of many natural and synthetic bioactive molecules.[1] The introduction of a nitrogen atom into the indole's benzene ring to form an azaindole can significantly modulate the molecule's physicochemical properties, such as basicity, hydrogen bonding capacity, and metabolic stability, while maintaining or enhancing its biological activity.[1]

There are four main isomers of azaindole, with the 1H-pyrrolo[2,3-c]pyridine being designated as 6-azaindole. This particular isomer has been identified as a key pharmacophore in a variety of therapeutic agents, demonstrating a broad spectrum of biological activities. For instance, derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have been investigated as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in oncology, and as allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), which is implicated in neurological disorders. The versatility of the 6-azaindole core makes it a valuable starting point for the development of novel therapeutics.

The subject of this guide, this compound, is a particularly important derivative. The carbonitrile group at the 5-position serves as a versatile synthetic handle, allowing for further chemical modifications to explore structure-activity relationships (SAR). The nitrile can be readily converted into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, providing access to a diverse library of compounds for biological screening.[2]

Historical Perspective and Evolution of Synthetic Strategies for the 6-Azaindole Scaffold

The synthesis of azaindoles has historically presented a greater challenge compared to their indole counterparts. Many classical indole syntheses are not directly translatable or provide poor yields when applied to azaindole systems.[3] Over the years, a variety of synthetic methods have been developed to construct the 6-azaindole core, with varying degrees of efficiency and substrate scope. A historical overview of these methods provides context for the development of current synthetic approaches.

Classical Approaches

Early methods for azaindole synthesis often relied on adaptations of traditional indole syntheses, such as the Fischer indole synthesis and the Bartoli indole synthesis. While these methods have been employed for the synthesis of some azaindole isomers, they often suffer from harsh reaction conditions and limited functional group tolerance, particularly with the electron-deficient pyridine ring.[4]

Modern Synthetic Methodologies

The advent of modern organometallic chemistry has revolutionized the synthesis of azaindoles, offering milder reaction conditions and greater functional group compatibility.[3] Transition-metal-catalyzed cross-coupling reactions have become a cornerstone of 6-azaindole synthesis.

One of the most powerful and widely adopted strategies involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. Palladium-catalyzed reactions, in particular, have proven to be highly effective. For instance, a one-pot synthesis of various substituted azaindoles, including 6-azaindoles, has been developed utilizing a palladium-catalyzed N-arylation/Sonogashira/cyclization sequence starting from amino-o-halopyridines.[5]

Another prominent strategy is the [4+1] cyclization approach. A scalable and metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles has been reported, starting from 3-amino-4-methylpyridines and trifluoroacetic anhydride.[6] This method highlights a regioselective reaction that is amenable to large-scale synthesis.

The general synthetic workflow for constructing the 6-azaindole core via a modern palladium-catalyzed approach is depicted in the following diagram:

G cluster_0 General Strategy for 6-Azaindole Core Synthesis Start Substituted 3-Amino-4-halopyridine Step1 Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) Start->Step1 Alkyne Intermediate Alkynyl-Substituted Aminopyridine Step1->Intermediate Step2 Intramolecular Cyclization (e.g., Base- or Metal-Mediated) Intermediate->Step2 Product 1H-pyrrolo[2,3-c]pyridine (6-Azaindole Core) Step2->Product G cluster_1 Synthesis of 5-Bromo-1H-pyrrolo[2,3-c]pyridine Start_Precursor 4-Methyl-3-nitropyridine Step_Batcho Batcho-Leimgruber Reaction (DMF-DMA) Start_Precursor->Step_Batcho Intermediate_Enamine Enamine Intermediate Step_Batcho->Intermediate_Enamine Step_Cyclization Reductive Cyclization (e.g., H2, Pd/C) Intermediate_Enamine->Step_Cyclization Product_Azaindole 1H-pyrrolo[2,3-c]pyridine Step_Cyclization->Product_Azaindole Step_Bromination Electrophilic Bromination (e.g., NBS) Product_Azaindole->Step_Bromination Product_Bromo 5-Bromo-1H-pyrrolo[2,3-c]pyridine Step_Bromination->Product_Bromo G cluster_2 Final Cyanation Step Start_Bromo 5-Bromo-1H-pyrrolo[2,3-c]pyridine Step_Cyanation Palladium-Catalyzed Cyanation (e.g., Zn(CN)₂, Pd₂(dba)₃, Xantphos) Start_Bromo->Step_Cyanation Product_Nitrile This compound Step_Cyanation->Product_Nitrile

References

An In-depth Technical Guide to the Solubility of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-pyrrolo[2,3-c]pyridine-5-carbonitrile, a member of the azaindole family of heterocyclic compounds, is a molecule of significant interest in medicinal chemistry and drug discovery.[1] Its rigid, bicyclic scaffold is a common feature in molecules designed to interact with biological targets such as protein kinases.[2][3] For researchers and drug development professionals, understanding the solubility of this compound in various organic solvents is a critical first step in its synthesis, purification, formulation, and in vitro screening. This guide provides a comprehensive overview of the factors governing the solubility of this compound, predictive insights into its behavior in common organic solvents, and detailed protocols for its experimental determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[4][5] The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[4][6][7]

The structure of this compound features several key functional groups that influence its polarity and hydrogen bonding capabilities:

  • Pyrrole Ring: The pyrrole moiety contains an N-H group capable of acting as a hydrogen bond donor.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

  • Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor.

The presence of these polar functional groups suggests that this compound is a polar molecule. Consequently, it is expected to exhibit greater solubility in polar organic solvents.

Shake_Flask_Methodology cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Excess Solid C Vial A->C B Solvent B->C D Agitate at Constant Temp (24-72h) C->D E Centrifuge or Filter D->E F Saturated Supernatant E->F G Undissolved Solid E->G H HPLC Analysis F->H I Solubility Data (mg/mL) H->I

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-pyrrolo[2,3-c]pyridine-5-carbonitrile, a member of the 6-azaindole family, represents a significant scaffold in medicinal chemistry. Its unique arrangement of a pyrrole ring fused to a pyridine ring, coupled with the electron-withdrawing nitrile group, imparts distinct electronic and conformational properties that are of considerable interest in the design of targeted therapeutics. This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this molecule. While direct experimental data for this specific isomer is limited, this guide synthesizes information from closely related analogs, computational studies, and fundamental principles of heterocyclic chemistry to offer a robust predictive model of its key structural features.

Introduction: The Significance of the 6-Azaindole Scaffold

The pyrrolopyridine bicyclic system, collectively known as azaindoles, constitutes a class of "privileged structures" in drug discovery.[1] These scaffolds are bioisosteres of indole, a common motif in biologically active natural products and pharmaceuticals. The introduction of a nitrogen atom into the indole ring system significantly alters the molecule's physicochemical properties, including its dipole moment, hydrogen bonding capacity, and metabolic stability.[1]

There are four structural isomers of azaindole: 4-, 5-, 6-, and 7-azaindole.[1] The focus of this guide, this compound, belongs to the 6-azaindole family. Derivatives of 6-azaindole have demonstrated a wide range of biological activities, including anti-cancer and anti-angiogenic properties.[2] They have been investigated as inhibitors of various kinases and modulators of cannabinoid receptors, highlighting the therapeutic potential of this scaffold.[3] The nitrile substituent at the 5-position further enhances its utility as a synthetic intermediate and can participate in key interactions with biological targets.

Molecular Structure and Bonding

The foundational structure of this compound consists of a fused pyrrole and pyridine ring. This fusion results in an essentially planar aromatic system. X-ray crystallographic studies of related azaindole derivatives confirm the planarity of the bicyclic core.

Core Directive Visualization: Molecular Structure of this compound

G start Substituted Pyridine Precursor step1 Ring Closure Reaction (e.g., Fischer Indole Synthesis analog) start->step1 intermediate 5-Bromo-1H-pyrrolo[2,3-c]pyridine step1->intermediate step2 Cyanation Reaction (e.g., Rosenmund-von Braun reaction) intermediate->step2 product This compound step2->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

References

Methodological & Application

Synthesis of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of a carbonitrile group at the C-5 position provides a versatile chemical handle for further molecular elaboration, making 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile a highly valuable intermediate in drug discovery programs. This guide provides a comprehensive, technically detailed protocol for the multi-step synthesis of this key intermediate, grounded in established chemical principles and supported by authoritative literature. The protocol is designed for researchers, chemists, and drug development professionals, offering not just a series of steps, but a causal explanation for experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine core is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, often leading to enhanced pharmacological profiles. Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of biological targets, including kinases, which are crucial targets in oncology and inflammatory diseases.[1] The nitrile functionality at the 5-position is particularly strategic; it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, opening a gateway to a diverse library of novel chemical entities.

This document outlines a robust, three-part synthetic strategy to access this compound, commencing with the construction of the fused heterocyclic core, followed by regioselective bromination, and culminating in a palladium-catalyzed cyanation.

Overall Synthetic Strategy

The synthesis is logically divided into three main stages, each building upon the last to achieve the target molecule. This modular approach allows for optimization at each stage and facilitates the synthesis of various analogues.

G cluster_0 PART A: Core Synthesis cluster_1 PART B: Halogenation cluster_2 PART C: Cyanation A Substituted Pyridine Precursor B Leimgruber-Batcho Type Cyclization A->B 1. Enamine formation 2. Reductive Cyclization C 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) B->C D 5-Bromo-1H-pyrrolo[2,3-c]pyridine C->D NBS or Br2 E This compound (Target Molecule) D->E Pd-Catalyzed Cyanation (e.g., K4[Fe(CN)6] or Zn(CN)2)

Figure 1: High-level workflow for the synthesis of the target compound.

PART A: Synthesis of the 1H-pyrrolo[2,3-c]pyridine Core

The construction of the bicyclic 6-azaindole core is the foundational stage of this synthesis. We will employ a modified Leimgruber-Batcho synthesis, a powerful and versatile method for indole and azaindole formation that begins with an ortho-nitrotoluene analogue.[2][3] This route is advantageous due to its scalability and the commercial availability of starting materials.

Protocol A: Leimgruber-Batcho Synthesis of 6-Azaindole

This protocol is adapted from methodologies for related isomers.[3]

Step A1: Enamine Formation

  • To a solution of 4-methyl-3-nitropyridine (1.0 eq) in N,N-dimethylformamide (DMF, 5-10 volumes), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Heat the reaction mixture to 110-120 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS until consumption of the starting material is complete.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine, which is typically a dark, viscous oil. This intermediate is often used in the next step without further purification.

  • Causality: DMF-DMA serves as both a reagent and a solvent precursor. It reacts with the activated methyl group of the nitropyridine to form a stable enamine. The high temperature is necessary to drive the condensation and overcome the activation energy.

Step A2: Reductive Cyclization

  • Dissolve the crude enamine from Step A1 in a suitable solvent such as a mixture of acetic acid and ethanol (1:1, 10 volumes).

  • Add a reducing agent, such as iron powder (5.0 eq) or zinc dust, portion-wise while maintaining the temperature below 40 °C with an ice bath. The addition is exothermic.

  • After the addition is complete, heat the mixture to 70-80 °C and stir for 2-4 hours. The reaction involves the reduction of the nitro group to an amine, which spontaneously cyclizes onto the enamine moiety, eliminating dimethylamine.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the metal catalyst.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1H-pyrrolo[2,3-c]pyridine (6-azaindole).

  • Causality: The acidic medium (acetic acid) facilitates the reductive cyclization. Iron powder is a cost-effective and efficient reducing agent for nitro groups in acidic conditions. The subsequent workup is designed to remove the inorganic byproducts and isolate the neutral organic product.

PART B: Regioselective Bromination

With the core scaffold in hand, the next step is the selective introduction of a bromine atom at the C-5 position. This position is electronically activated for electrophilic substitution. The resulting 5-bromo-6-azaindole is the key precursor for the final cyanation step.

Protocol B: Bromination of 1H-pyrrolo[2,3-c]pyridine

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (1.0 mmol scale)Role
1H-pyrrolo[2,3-c]pyridine118.14118 mg (1.0 eq)Starting Material
N-Bromosuccinimide (NBS)177.98187 mg (1.05 eq)Brominating Agent
Dichloromethane (DCM) or Acetonitrile-10 mLSolvent

Procedure

  • Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in dry dichloromethane (DCM) or acetonitrile (10 volumes) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to yield 5-bromo-1H-pyrrolo[2,3-c]pyridine.

  • Causality: NBS is a mild and selective source of electrophilic bromine, minimizing side reactions compared to using elemental bromine. The reaction is performed at low temperature to control the reactivity and improve regioselectivity for the C-5 position. The light-sensitive nature of NBS and the product necessitates protection from light.

PART C: Palladium-Catalyzed Cyanation

The final step involves the conversion of the aryl bromide to the target nitrile. Modern palladium-catalyzed cross-coupling reactions offer high yields and functional group tolerance. Using a non-toxic cyanide source like potassium hexacyanoferrate(II) is preferable to highly toxic reagents like CuCN or Zn(CN)₂ for safety and environmental reasons.[4][5]

G reagents 5-Bromo-1H-pyrrolo[2,3-c]pyridine K4[Fe(CN)6]•3H2O Pd(OAc)2 / Ligand Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) reactor Reaction Vessel (Heated) reagents->reactor Combine & Degas product This compound Workup & Purification reactor->product Reaction & Isolation

Figure 2: Experimental setup for the Pd-catalyzed cyanation reaction.

Protocol C: Cyanation of 5-Bromo-1H-pyrrolo[2,3-c]pyridine

This protocol is based on established methods for the cyanation of heteroaryl halides.[4]

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (1.0 mmol scale)Role
5-Bromo-1H-pyrrolo[2,3-c]pyridine197.04197 mg (1.0 eq)Starting Material
Potassium Hexacyanoferrate(II) Trihydrate422.39211 mg (0.5 eq)Cyanide Source
Palladium(II) Acetate (Pd(OAc)₂)224.504.5 mg (0.02 eq)Catalyst Precursor
Xantphos578.6823 mg (0.04 eq)Ligand
Potassium Carbonate (K₂CO₃)138.21276 mg (2.0 eq)Base
1,4-Dioxane / Water (4:1)-5 mLSolvent System

Procedure

  • To a reaction vial, add 5-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.5 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (1,4-dioxane/water, 4:1).

  • Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product, this compound.

  • Causality & Trustworthiness: The palladium catalyst, in its active Pd(0) state, undergoes oxidative addition into the C-Br bond. The ligand (Xantphos) stabilizes the palladium center and facilitates the subsequent transmetalation with the cyanide source and reductive elimination to form the C-CN bond and regenerate the catalyst. Potassium hexacyanoferrate(II) is a stable, solid cyanide source that is safer to handle than metal cyanides. The base is crucial for the catalytic cycle. A self-validating system is inherent; if the reaction does not proceed, analysis by LC-MS will show unreacted starting material, prompting troubleshooting of catalyst activity, base, or temperature, rather than ambiguous side products.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound, a key building block for drug discovery. By breaking down the synthesis into three logical parts—core formation, halogenation, and cyanation—and explaining the rationale behind key procedural choices, this guide empowers researchers to reliably produce this valuable intermediate. The emphasis on modern, safer reagents like potassium hexacyanoferrate(II) aligns with contemporary standards in sustainable chemical synthesis.

References

Buchwald-Hartwig amination of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of N-Substituted 4-Amino-1H-pyrrolo[2,3-c]pyridine-5-carbonitriles via Buchwald-Hartwig Amination

Abstract

The 1H-pyrrolo[2,3-c]pyridine (5-azaindole) scaffold is a privileged pharmacophore found in numerous kinase inhibitors and other biologically active molecules. The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for forging the critical C-N bond required for the elaboration of these structures.[1][2] This guide provides a comprehensive overview, detailed experimental protocols, and field-proven insights for the successful palladium-catalyzed amination of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile and its derivatives. We delve into the mechanistic rationale behind procedural choices, offering researchers and drug development professionals a robust framework for optimizing this transformation for even the most challenging substrates.

Introduction: The Strategic Importance of Azaindole Amination

The 1H-pyrrolo[2,3-c]pyridine core is a key structural motif in medicinal chemistry, notably in the development of targeted therapeutics such as Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.[3] The direct installation of an amino group onto this electron-deficient heterocyclic system via C-N cross-coupling is a pivotal step in the synthesis of these complex molecules.

The Buchwald-Hartwig amination offers a powerful and versatile alternative to traditional methods like nucleophilic aromatic substitution (SNAr), which often demand harsh conditions and are limited in scope.[4] This palladium-catalyzed reaction provides a milder, more functional-group-tolerant pathway to a diverse array of aryl and heteroaryl amines.[1][5]

However, the successful amination of nitrogen-containing heterocycles like this compound is not trivial. The presence of multiple nitrogen atoms can lead to catalyst inhibition through competitive coordination to the palladium center, while the electron-deficient nature of the ring can affect the kinetics of the catalytic cycle.[6] Careful selection of the catalyst system—specifically the ligand and base—is therefore paramount to achieving high yields and avoiding common pitfalls such as hydrodehalogenation or catalyst deactivation.[7][8]

Mechanistic Rationale: The "Why" Behind the Protocol

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the Buchwald-Hartwig amination. The reaction proceeds through a well-established Pd(0)/Pd(II) cycle.[1][9][10] The efficiency of each step is highly dependent on the electronic and steric properties of the ligand bound to the palladium center.

Buchwald_Hartwig_Catalytic_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [Ar-Pd(II)(NHR'R'')L_n]^+X^- OA_Complex->Amine_Complex Ligand Exchange (+ HNR'R'') Amido_Complex Ar-Pd(II)(NR'R'')L_n (Amido Complex) Amine_Complex->Amido_Complex Deprotonation (- Base-H+X-) Amido_Complex->Pd0 Reductive Elimination (+ Ar-NR'R'') ArX Aryl Halide (Ar-X) 1H-pyrrolo[2,3-c]pyridine-X Amine Amine (HNR'R'') Base Base Product Product (Ar-NR'R'')

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[11]

  • Ligand Exchange & Deprotonation: The amine displaces the halide from the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the substrate or catalyst.[9]

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst. Bulky, electron-rich ligands are essential as they accelerate this step, preventing side reactions and increasing catalyst turnover.[10] For coordinating heterocycles, these bulky ligands also sterically disfavor the binding of the heterocycle's nitrogen atoms to the palladium center, which would otherwise act as a catalyst poison.[6]

Optimizing Key Reaction Parameters

The success of the amination of this compound hinges on the judicious selection of four key components: the palladium precatalyst, ligand, base, and solvent. The following table provides a validated starting point for optimization.

ParameterRecommended Choice(s)Rationale & Expert Insights
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, BrettPhos PalladacycleWhile Pd₂(dba)₃ and Pd(OAc)₂ are common and cost-effective, they can be unreliable in forming the active Pd(0) species.[11] Air-stable palladacycle precatalysts (e.g., BrettPhos Palladacycle) offer superior reliability, lower catalyst loadings, and are highly recommended for complex substrates.[3]
Ligand BrettPhos, XPhos, RuPhosThis is the most critical variable. For electron-deficient and potentially coordinating heterocycles, bulky and electron-rich biaryl phosphine ligands are essential.[6] BrettPhos is often an excellent choice for coupling primary amines.[9] XPhos is a highly general and robust ligand for a wide range of amines and aryl halides.[6][12]
Base NaOtBu, LHMDS, Cs₂CO₃NaOtBu is a strong, effective base that often provides the fastest reaction rates but is incompatible with base-sensitive functional groups (e.g., esters).[9] LHMDS is a good alternative for substrates with protic functional groups.[9] Cs₂CO₃ is a milder base that offers excellent functional group tolerance, though reactions may require higher temperatures or longer times.[9]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated aprotic solvents are required. Toluene and dioxane are generally preferred due to their higher boiling points, which can facilitate the reaction of less reactive coupling partners.[9][13]
Temperature 80–120 °CThe optimal temperature is a balance between reaction rate and catalyst stability. Start at 100 °C and adjust as needed based on reaction monitoring.[8]

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of a halo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile with a primary amine using a palladium precatalyst and a biaryl phosphine ligand.

Experimental_Workflow start Start reagents 1. Assemble Reagents - Halo-azaindole (1.0 eq) - Amine (1.2 eq) - Base (1.5 eq) - Pd Precatalyst (1-5 mol%) - Ligand (2-10 mol%) start->reagents setup 2. Reaction Setup - Add solids to oven-dried vial - Seal, evacuate, and backfill with Argon (3x) reagents->setup solvent 3. Add Solvent - Add anhydrous, degassed solvent via syringe setup->solvent reaction 4. Reaction - Heat to 80-120 °C with vigorous stirring - Monitor by TLC or LC-MS solvent->reaction workup 5. Workup - Cool to RT - Quench with sat. aq. NH4Cl - Extract with EtOAc reaction->workup purify 6. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purify end End Product purify->end

Figure 2: General workflow for Buchwald-Hartwig amination.

Materials:

  • 4-Halo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., XPhos, 5 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Oven-dried reaction vial with a septum-equipped screw cap and stir bar

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the 4-halo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile, palladium precatalyst, ligand, and base to the oven-dried reaction vial.

  • Inert Atmosphere: Seal the vial with the cap. If not in a glovebox, evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe at this time. If it is a solid, it should have been added in step 1.

  • Heating and Monitoring: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the mixture vigorously. Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-substituted product.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues encountered during the amination of heterocyclic substrates.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd source or ligand degradation).2. Insufficiently strong base.3. Reaction temperature is too low.4. Catalyst inhibition by the substrate.1. Use a reliable, air-stable precatalyst. Ensure ligand is pure.2. Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu).3. Increase the temperature in 10 °C increments.4. Use a bulkier ligand (e.g., switch from a smaller ligand to XPhos or BrettPhos) to sterically disfavor substrate coordination.[6]
Hydrodehalogenation 1. The base is too weak or sterically hindered.2. β-hydride elimination from the Pd-amido intermediate is competitive with reductive elimination.[1]1. Use a stronger, less-hindered base like NaOtBu.[8]2. Switch to a more electron-rich, bulky ligand that promotes faster reductive elimination. Increase catalyst loading slightly.
Formation of Di-arylamine This occurs when coupling with ammonia or primary amines, where the product can react again.1. Use an ammonia surrogate or an ammonium salt instead of gaseous ammonia.[14]2. Use a ligand specifically designed to suppress diarylation, such as KPhos for aqueous ammonia reactions.[15]3. Use a larger excess of the amine nucleophile.
Poor Reproducibility Inconsistent quality of reagents or reaction conditions.1. Ensure solvents are truly anhydrous and deoxygenated.2. Use a high-purity, air-stable precatalyst and ligand from a reliable source.3. Ensure the reaction is maintained under a strictly inert atmosphere throughout.[11]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the functionalization of the this compound scaffold. Success with this challenging substrate class is not a matter of chance but a result of a mechanistically informed approach to reaction design. By carefully selecting bulky, electron-rich ligands and appropriate bases, and by maintaining rigorous anhydrous and anaerobic conditions, researchers can reliably and efficiently synthesize a vast array of novel amine derivatives for applications in drug discovery and beyond.

References

Application Notes & Protocols: A Guide to Kinase Inhibition Assays Using Pyrrolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<_ 2_0_2_5-1_2_3_11_3:3_6:1_7 _-S_E_A_R_C_HS_T_A_R_T>

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Central Role of Kinases and the Promise of Pyrrolopyridine Inhibitors

Protein kinases, a family of over 500 enzymes in the human genome, are fundamental regulators of cellular processes.[1] They catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation.[2][3] This seemingly simple modification acts as a molecular switch, controlling protein activity, localization, and interaction with other molecules. Consequently, aberrant kinase signaling is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them a prime target for therapeutic intervention.[1][4]

The development of small molecule kinase inhibitors has revolutionized modern medicine, with over 80 FDA-approved agents targeting this enzyme class.[5] Among the diverse chemical scaffolds explored, pyrrolo[2,3-d]pyrimidines have emerged as a particularly promising class of kinase inhibitors.[6] Their structural resemblance to adenine, the core of ATP, allows them to effectively compete for the ATP-binding site of kinases.[6] This guide provides a comprehensive protocol for conducting kinase inhibition assays using pyrrolopyridine compounds, offering insights into experimental design, execution, and data interpretation to accelerate your drug discovery efforts.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The vast majority of pyrrolopyridine-based inhibitors are classified as Type I kinase inhibitors, meaning they are ATP-competitive.[7] They function by binding to the ATP-binding pocket of the kinase in its active conformation, directly competing with the endogenous ATP substrate.[7][8] The structural similarity of the pyrrolopyridine core to adenine facilitates the formation of key hydrogen bonds within the active site, effectively blocking ATP from binding and preventing the phosphorylation of downstream substrates.[6]

The potency of these inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the kinase's activity by 50% in vitro.[9][10] A lower IC50 value indicates a more potent inhibitor.[9]

cluster_0 Kinase Activity cluster_1 Inhibition Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP Inactive_Kinase Inactive_Kinase Kinase->Inactive_Kinase ATP ATP ATP->Kinase ATP->Inactive_Kinase Blocked Substrate Substrate Substrate->Kinase Pyrrolopyridine_Inhibitor Pyrrolopyridine_Inhibitor Pyrrolopyridine_Inhibitor->Inactive_Kinase

Caption: Mechanism of ATP-competitive inhibition by pyrrolopyridine compounds.

Assay Formats for Kinase Inhibition Screening

Several assay formats are available to measure kinase activity and, consequently, its inhibition. The choice of assay depends on factors such as throughput requirements, sensitivity, cost, and the specific kinase being studied.[11][12] Luminescence- and fluorescence-based assays are widely used for high-throughput screening (HTS) due to their simplicity, sensitivity, and scalability.[11][12]

Commonly Used Assay Formats:

Assay FormatPrincipleAdvantagesDisadvantages
Luminescence-Based (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction.[13][14]Universal for any ADP-generating enzyme, high sensitivity, and broad ATP concentration range.[13][15][16]Multi-step process, potential for compound interference with luciferase.[11][14]
Fluorescence-Based (e.g., LANCE® Ultra TR-FRET) Measures the phosphorylation of a fluorescently labeled substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[17][18]Homogeneous (mix-and-read) format, high sensitivity, and reduced background fluorescence.[11][17]Requires specific antibodies and labeled substrates, potential for compound interference with fluorescence.[11]
Radiometric Assays Measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.[19][20]Considered the "gold standard" for sensitivity and direct measurement of phosphorylation.[19]Requires handling of radioactive materials and specialized disposal.[19]

This protocol will focus on the widely adopted ADP-Glo™ Kinase Assay due to its versatility and robustness.[13][16]

Experimental Protocol: ADP-Glo™ Kinase Inhibition Assay

This protocol is designed for a 384-well plate format, ideal for HTS of pyrrolopyridine-based kinase inhibitors.[2]

I. Materials and Reagents
  • Kinase: Recombinant human kinase of interest.

  • Substrate: Specific peptide or protein substrate for the target kinase.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Test Compounds: Pyrrolopyridine compounds dissolved in 100% DMSO.

  • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).

  • Assay Buffer: Buffer optimized for the specific kinase (typically contains Tris-HCl, MgCl₂, DTT, and BSA).

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega).

  • Plates: White, flat-bottom 384-well assay plates.

  • Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader.

II. Method

A Compound Preparation & Plating B Kinase/Substrate Addition A->B C ATP Addition (Reaction Start) B->C D Incubation C->D E Add ADP-Glo™ Reagent D->E F Incubation E->F G Add Kinase Detection Reagent F->G H Incubation G->H I Measure Luminescence H->I J Data Analysis I->J

Caption: Experimental workflow for the kinase inhibition assay.

Step 1: Compound Preparation and Plating

  • Serial Dilution: Prepare a serial dilution of the pyrrolopyridine test compounds in 100% DMSO. A common approach is a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 10 mM).

  • Controls: Include a DMSO-only control (vehicle control, representing 100% kinase activity) and a positive control inhibitor.

  • Assay Plate Preparation: Add a small volume (e.g., 100 nL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.

Step 2: Kinase Reaction

  • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, kinase, and substrate at their optimized concentrations.

  • Initiation: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.

  • "No Kinase" Control: Prepare a set of wells with the reaction mixture but without the kinase to serve as the 100% inhibition control.

  • ATP Addition: To start the kinase reaction, add ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate determination of ATP-competitive inhibition.[12]

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

Step 3: Signal Detection

  • Stop Reaction and Deplete ATP: After the kinase reaction incubation, add an equal volume of ADP-Glo™ Reagent to all wells.[14][21] This will terminate the kinase reaction and deplete the remaining ATP.[14][21]

  • Incubation: Incubate the plate at room temperature for 40 minutes.[21]

  • Generate Luminescent Signal: Add Kinase Detection Reagent to all wells to convert the generated ADP back to ATP and catalyze a luciferase reaction that produces light.[13][14]

  • Incubation: Incubate the plate for 30-60 minutes at room temperature to stabilize the luminescent signal.[14][21]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

III. Data Analysis and Interpretation
  • Calculation of Percent Inhibition:

    • 100% Activity (Vehicle Control): Luminescence of wells with DMSO only.

    • 0% Activity (No Kinase Control): Luminescence of wells without the kinase enzyme.

    • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase))

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic model (sigmoidal curve) to calculate the IC50 value.[9] GraphPad Prism or similar software is commonly used for this analysis.[22]

Sample IC50 Data for a Pyrrolopyridine Inhibitor:

Compound Concentration (nM)% Inhibition
100095.2
33388.7
11175.1
3752.3
12.328.9
4.110.5
1.373.2
0.461.1
0.150.5
0.050.2
Calculated IC50 ~40 nM

Assay Validation and Quality Control

To ensure the reliability and reproducibility of your kinase inhibition assay, it is crucial to perform proper validation and implement quality control measures.

Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[23][24] It measures the separation between the positive and negative controls, indicating the assay's reliability for identifying true hits.[24]

  • Z' > 0.5: Excellent assay.[23][25]

  • 0 < Z' ≤ 0.5: Acceptable assay.[23][25]

  • Z' < 0: Poor assay, not suitable for screening.[23]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
High Variability in Replicates Inaccurate pipetting, improper mixing, reagent instability.Calibrate pipettes, ensure thorough mixing, prepare fresh reagents.
Low Z'-Factor Suboptimal enzyme or substrate concentration, inappropriate incubation time.Optimize assay conditions (enzyme/substrate titration, time course).
Compound Interference Compound auto-luminescence or quenching.Test compounds for interference in the absence of the kinase reaction.
Irreproducible IC50 Values Inconsistent DMSO concentrations, substrate depletion.Maintain a consistent final DMSO concentration across all wells, ensure the kinase reaction is in the linear range.[11]

Conclusion

This application note provides a detailed protocol for conducting a robust and reliable kinase inhibition assay using pyrrolopyridine compounds. By understanding the underlying principles, carefully executing the experimental steps, and implementing rigorous data analysis and quality control, researchers can effectively characterize the potency and mechanism of action of novel kinase inhibitors. This, in turn, will accelerate the discovery and development of new targeted therapies for a wide range of diseases.

References

Application Note: High-Throughput Screening of 1H-Pyrrolo[2,3-c]pyridine-5-carbonitrile Libraries for the Discovery of Novel Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the 1H-Pyrrolo[2,3-c]pyridine Scaffold and the Janus Kinase Target Family

The quest for novel, selective, and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in the fields of oncology and immunology. The 1H-pyrrolo[2,3-c]pyridine, a 6-azaindole isomer, represents a privileged scaffold in medicinal chemistry due to its structural resemblance to purines, enabling it to effectively interact with the ATP-binding sites of numerous kinases.[1] The introduction of a carbonitrile group at the 5-position provides a versatile synthetic handle for the creation of diverse chemical libraries, allowing for extensive structure-activity relationship (SAR) studies. This application note details a comprehensive high-throughput screening (HTS) campaign designed to identify novel inhibitors of the Janus kinase (JAK) family from a custom 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile library.

The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway.[2][3] Dysregulation of this pathway is implicated in a multitude of autoimmune diseases and cancers, making JAKs highly attractive therapeutic targets.[2][4] Several JAK inhibitors have been approved for clinical use, demonstrating the therapeutic potential of targeting this enzyme family.[3][5] However, the development of inhibitors with improved selectivity profiles remains a key objective to minimize off-target effects.[6] This guide provides a detailed, field-proven workflow for the identification and validation of novel JAK inhibitors, from library synthesis to hit confirmation.

I. Focused Library Generation: Synthesis of a this compound Library

The generation of a high-quality, diverse chemical library is the foundation of a successful HTS campaign. The this compound core scaffold can be synthesized and subsequently diversified using robust and scalable chemical reactions. The following is an exemplary synthetic route, adaptable for library production.

A. Synthesis of the Core Scaffold: this compound

A common route to the related 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves the cyanation of a bromo-substituted precursor.[7] This can be adapted for the 1H-pyrrolo[2,3-c]pyridine scaffold. The synthesis begins with a commercially available or readily synthesized 5-bromo-1H-pyrrolo[2,3-c]pyridine.

  • Step 1: Cyanation of 5-bromo-1H-pyrrolo[2,3-c]pyridine. In a reaction vessel, 5-bromo-1H-pyrrolo[2,3-c]pyridine is dissolved in a suitable solvent such as N-methylpyrrolidone (NMP). Cuprous cyanide (CuCN) is added, and the mixture is heated under an inert atmosphere (e.g., nitrogen) for several hours. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is cooled and worked up to isolate the crude this compound. Purification is typically achieved by recrystallization or column chromatography.

B. Library Diversification via Palladium-Catalyzed Cross-Coupling Reactions

With the core scaffold in hand, diversification can be achieved through functionalization at various positions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for this purpose, allowing for the introduction of a wide range of substituents.[8][9][10][11]

  • Suzuki-Miyaura Coupling for C-C Bond Formation: To introduce aryl or heteroaryl groups, a halogenated derivative of the core scaffold (e.g., at the 2- or 4-position) can be subjected to Suzuki-Miyaura coupling with a diverse panel of boronic acids or esters.[8][12]

  • Buchwald-Hartwig Amination for C-N Bond Formation: To introduce various amine functionalities, the halogenated scaffold can be coupled with a library of primary or secondary amines using the Buchwald-Hartwig amination reaction.[9][10][13][14]

This parallel synthesis approach enables the rapid generation of a large and diverse library of this compound derivatives for HTS.

II. The HTS Workflow: A Multi-Stage Approach to Hit Identification

A robust HTS campaign is a multi-step process designed to efficiently identify and validate true hits while minimizing false positives. The workflow described herein employs a highly sensitive primary screen to identify all potential inhibitors, followed by a mechanistically distinct orthogonal assay to confirm their activity.

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Validation cluster_3 Downstream Activities Library 1H-Pyrrolo[2,3-c]pyridine- 5-carbonitrile Library Plate Assay-Ready Plates (384-well format) Library->Plate Compound Plating & Dilution PrimaryAssay Primary HTS Assay (ADP-Glo™ Kinase Assay) Plate->PrimaryAssay Automated Dispensing DataAnalysis1 Data Analysis: % Inhibition Calculation PrimaryAssay->DataAnalysis1 HitSelection1 Primary Hit Selection (e.g., >50% Inhibition) DataAnalysis1->HitSelection1 DoseResponse Dose-Response Confirmation (IC50 Determination) HitSelection1->DoseResponse OrthogonalAssay Orthogonal Secondary Assay (Differential Scanning Fluorimetry) DoseResponse->OrthogonalAssay HitValidation Validated Hits OrthogonalAssay->HitValidation SAR Structure-Activity Relationship (SAR) Studies HitValidation->SAR LeadOpt Lead Optimization SAR->LeadOpt

Figure 1: A generalized workflow for the high-throughput screening of a compound library.

III. Primary High-Throughput Screening: The ADP-Glo™ Kinase Assay

For the primary screen, the ADP-Glo™ Kinase Assay is an excellent choice due to its high sensitivity, broad dynamic range, and amenability to automation.[7][9][15][16] This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

A. Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[9]

B. Detailed Protocol for a 384-Well Format HTS

  • Reagents and Materials:

    • JAK enzyme (e.g., recombinant human JAK1, JAK2, or JAK3)

    • Kinase substrate (a suitable peptide or protein substrate for the chosen JAK isoform)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • This compound library compounds in DMSO

    • Positive control inhibitor (e.g., a known pan-JAK inhibitor like Tofacitinib)

    • 384-well, low-volume, white assay plates

    • Automated liquid handling system

    • Luminometer plate reader

  • Assay Procedure:

    • Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each library compound (typically at 10 mM in DMSO) to the assay plate wells. Also, plate the positive control inhibitor and DMSO (negative control) in designated wells.

    • Enzyme and Substrate Addition: Prepare a master mix containing the JAK enzyme and its substrate in the assay buffer. Dispense this mix into all wells of the assay plate.

    • Initiation of Kinase Reaction: To start the reaction, add ATP to all wells. The final concentration of ATP should be at or near the Km for the specific JAK isoform to ensure competitive inhibitors can be identified.[16]

    • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

    • ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP to ATP and provides the luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]

    • Data Acquisition: Read the luminescence on a plate reader.

IV. Orthogonal Hit Validation: Differential Scanning Fluorimetry (DSF)

Hits identified in the primary screen must be confirmed using an orthogonal assay that employs a different detection technology to rule out assay artifacts. Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is an ideal biophysical method for this purpose.[8][17][18] It measures the direct binding of a compound to the target protein by monitoring changes in the protein's thermal stability.

A. Principle of Differential Scanning Fluorimetry

DSF monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to hydrophobic regions exposed as the protein denatures, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A ligand that binds to and stabilizes the protein will increase its Tm. The magnitude of this thermal shift (ΔTm) is indicative of the binding affinity.[8][18]

B. Detailed Protocol for DSF-based Hit Validation

  • Reagents and Materials:

    • Purified JAK enzyme

    • DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)

    • SYPRO™ Orange dye (5000x stock in DMSO)

    • Primary hit compounds in DMSO

    • Real-time PCR instrument with a thermal ramping capability

    • 96- or 384-well PCR plates

  • Assay Procedure:

    • Preparation of Master Mix: Prepare a master mix containing the JAK enzyme and SYPRO™ Orange dye in the DSF buffer.

    • Compound Addition: Add the primary hit compounds and DMSO (control) to the wells of the PCR plate.

    • Addition of Master Mix: Dispense the enzyme/dye master mix into all wells.

    • Thermal Denaturation: Place the plate in the real-time PCR instrument and perform a thermal ramp, typically from 25°C to 95°C, with fluorescence readings taken at regular intervals.

    • Data Analysis: Plot the fluorescence intensity as a function of temperature. The Tm is determined from the midpoint of the unfolding transition. Calculate the ΔTm for each compound by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample.

V. Data Analysis and Hit Prioritization

Rigorous data analysis is crucial for the success of any HTS campaign. This involves assessing the quality of the assay and applying stringent criteria for hit selection.

A. Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[15][17][18][19] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[17][19][20]

B. Primary Hit Selection: Percentage Inhibition

For the primary screen, the percentage inhibition for each compound is calculated to determine its effect on kinase activity.[21][22][23] The formula is as follows, where 'signal_compound' is the luminescence reading for the test compound, 'signal_neg_ctrl' is the average signal of the negative control (DMSO), and 'signal_pos_ctrl' is the average signal of the positive control (e.g., Tofacitinib):

% Inhibition = 100 * [ (signal_neg_ctrl - signal_compound) / (signal_neg_ctrl - signal_pos_ctrl) ]

A common threshold for primary hit selection is a percentage inhibition of greater than 50%.

C. Hit Confirmation and Prioritization

The following table outlines a typical data-driven approach to hit prioritization:

StageAssayMetricCriteria for Progression
Primary Screen ADP-Glo™% Inhibition> 50% at a single concentration (e.g., 10 µM)
Hit Confirmation ADP-Glo™IC₅₀IC₅₀ < 10 µM
Orthogonal Validation DSFΔTmΔTm > 2°C
Validated Hit --Compounds that meet all the above criteria

Validated hits are then subjected to further characterization, including selectivity profiling against other kinases and assessment of their physicochemical properties, to guide SAR studies and lead optimization.

The JAK-STAT Signaling Pathway: A Target for Therapeutic Intervention

The following diagram illustrates the canonical JAK-STAT signaling pathway, the target of the inhibitors identified in this screening campaign.

JAK_STAT_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation & Autophosphorylation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Modulation Inhibitor 1H-Pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->JAK Inhibition

Figure 2: The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.

Conclusion

This application note provides a comprehensive and actionable framework for the high-throughput screening of this compound libraries to discover novel Janus Kinase inhibitors. By integrating strategic library design, a robust primary screening assay, and a mechanistically distinct orthogonal validation method, this workflow is designed to maximize the identification of high-quality, validated hits. The detailed protocols and data analysis guidelines presented herein offer a self-validating system to ensure the scientific integrity and trustworthiness of the screening results. This approach, grounded in established principles of medicinal chemistry and HTS, provides a clear path for researchers, scientists, and drug development professionals to accelerate the discovery of next-generation kinase inhibitors.

References

Application Notes & Protocols for the Development of FGFR Inhibitors from a 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Targeted Approach to Cancer Therapy

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and angiogenesis.[1][2] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or translocations, is a known driver in a variety of human cancers, including urothelial carcinoma, cholangiocarcinoma, and non-small cell lung cancer.[2][3][4] This makes the FGFR family of receptor tyrosine kinases a compelling target for therapeutic intervention.[5][6] The development of small-molecule inhibitors that can selectively block the ATP-binding site of FGFRs represents a promising strategy in precision oncology.[7][8]

This guide focuses on the development of FGFR inhibitors using the 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile core scaffold. This class of heterocycles serves as a robust starting point for kinase inhibitor design due to its structural features, which are amenable to forming key interactions within the kinase hinge region, and the multiple sites available for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

The Drug Discovery & Development Workflow

The journey from a chemical scaffold to a viable drug candidate is a multi-stage process. It begins with the synthesis of a chemical library, followed by a cascade of in vitro and in vivo assays designed to identify and optimize compounds with the desired biological activity and drug-like properties.

Drug_Discovery_Workflow cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Development Scaffold Scaffold Selection (1H-pyrrolo[2,3-c]pyridine -5-carbonitrile) Synthesis Lead Compound Synthesis Scaffold->Synthesis Iterative Cycles InVitro In Vitro Screening (Biochemical & Cellular Assays) Synthesis->InVitro Iterative Cycles SAR SAR & Lead Optimization InVitro->SAR Iterative Cycles SAR->Synthesis Iterative Cycles ADME In Vitro ADME-Tox Profiling SAR->ADME PK In Vivo Pharmacokinetics (PK) ADME->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy Candidate Candidate Selection Efficacy->Candidate

Caption: High-level workflow for FGFR inhibitor development.

Part 1: Chemical Synthesis of Lead Compounds

The foundation of this drug discovery program lies in the synthesis of the core scaffold and its subsequent derivatization to generate a library of diverse compounds for screening.

Protocol 1: Synthesis of the this compound Core

This protocol is adapted from established methods for the synthesis of related azaindole structures.[9] The cyanation of a halogenated precursor is a common and effective strategy.

Causality Behind Experimental Choices:

  • Starting Material: 5-Bromo-1H-pyrrolo[2,3-c]pyridine is chosen as it provides a reactive site for the introduction of the nitrile group. The bromine atom is a good leaving group for palladium-catalyzed cross-coupling reactions.

  • Reagents: Copper(I) cyanide is used as the cyanide source. The palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is essential for facilitating the carbon-carbon bond formation between the pyridine ring and the cyanide.

  • Solvent: A high-boiling point, polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) is used to ensure the reagents remain in solution and to facilitate the reaction, which often requires high temperatures.[9]

  • Workup: The aqueous ammonia or sodium bicarbonate wash is crucial for quenching the reaction and removing residual copper and palladium salts, which can complicate purification.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-bromo-1H-pyrrolo[2,3-c]pyridine (1 equivalent) in anhydrous DMF, add sodium cyanide (2 equivalents), copper(I) iodide (0.15 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).[9]

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen) for 15 minutes. This is critical as palladium catalysts can be sensitive to oxygen.

  • Heating: Heat the reaction mixture to 125-180°C and maintain for 12-48 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cooling and Quenching: Allow the mixture to cool to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate or 5% ammonia solution.[9]

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure this compound.

Part 2: In Vitro Biological Evaluation

Once a library of compounds is synthesized, the next step is to screen them for biological activity. This is done in a hierarchical fashion, starting with a direct biochemical assay and progressing to cell-based models.

The FGFR Signaling Cascade

Understanding the target pathway is essential for interpreting assay results. Ligand binding to FGFR induces receptor dimerization and transphosphorylation, activating downstream signaling primarily through the RAS-RAF-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[10][11][12] Our inhibitors aim to block the initial phosphorylation event by competing with ATP.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimer Receptor Dimerization & Autophosphorylation FGFR->Dimer FRS2 FRS2 Dimer->FRS2 Phosphorylates PLCg PLCγ Dimer->PLCg Phosphorylates Inhibitor FGFR Inhibitor (Pyrrolopyridine) Inhibitor->Dimer Blocks ATP Site GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS PI3K PI3K GRB2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway and point of inhibition.
Protocol 2: FGFR Biochemical Kinase Assay (ADP-Glo™)

Purpose: To quantify the direct inhibitory activity of synthesized compounds on the enzymatic function of recombinant FGFR isoforms (FGFR1, 2, 3, 4). This assay measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitor's potency.

Causality Behind Experimental Choices:

  • Assay Principle: The ADP-Glo™ assay is a robust, luminescence-based method. It first stops the kinase reaction and depletes the remaining ATP, then converts the ADP produced into ATP, which is used by luciferase to generate a light signal.[13] This two-step process minimizes interference from the high ATP concentration in the initial reaction.

  • ATP Concentration: The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific FGFR isoform. This ensures that the assay is sensitive to competitive inhibitors.

  • Controls: A "no enzyme" control is used to determine background signal, and a "vehicle" (e.g., DMSO) control represents 100% enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), recombinant human FGFR enzyme, a suitable substrate (e.g., poly(E,Y)₄), and ATP solution.[13][14]

  • Compound Plating: In a 384-well plate, add 2.5 µL of the test compounds serially diluted in DMSO, or DMSO alone for controls.

  • Enzyme/Substrate Addition: Add 5 µL of a solution containing the specific FGFR enzyme and substrate in kinase buffer to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. Incubate the plate at 30°C for 1 hour.[14]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[13][15]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction. Incubate at room temperature for 30 minutes.[13][15]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation: FGFR Inhibition Profile

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Example-0115.22.54.1150.8
Example-028.91.12.398.4
Protocol 3: Cell Viability Assay (CellTiter-Glo®)

Purpose: To assess the anti-proliferative effect of the compounds on cancer cell lines with known FGFR genetic aberrations (e.g., SNU-16 for FGFR2 amplification, RT112 for FGFR3 fusion).

Causality Behind Experimental Choices:

  • Assay Principle: The CellTiter-Glo® assay is a luminescence-based method that measures ATP levels, which serve as an indicator of metabolically active, viable cells.[16][17] Its "add-mix-measure" format is simple and well-suited for high-throughput screening.[16][18]

  • Cell Line Selection: It is critical to use cell lines where the FGFR pathway is a known oncogenic driver. A counterscreen using a cell line without FGFR alterations can help assess selectivity.

  • Incubation Time: A 72-hour incubation period is standard for assessing anti-proliferative effects, allowing for multiple cell doubling times.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well, white-walled, clear-bottom plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle (DMSO) control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent directly to each well.[19]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting percent viability against the log of the inhibitor concentration.

Part 3: Preclinical Assessment of Optimized Leads

Promising compounds from in vitro screening undergo further evaluation of their drug-like properties to ensure they have the potential to be safe and effective in vivo.

ADME-Tox and Pharmacokinetic (PK) Profiling

Before advancing to expensive animal efficacy studies, lead compounds must be profiled for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties.[20][21][22] This "fail early, fail often" strategy mitigates risk by identifying compounds with poor pharmacological characteristics.[23]

Key in vitro ADME-Tox assays include:

  • Metabolic Stability Assays: Evaluate how quickly a compound is metabolized by liver enzymes (e.g., using liver microsomes or hepatocytes).[24]

  • Cytochrome P450 (CYP) Inhibition Assays: Assess the potential for drug-drug interactions.[24]

  • Plasma Protein Binding Assays: Determine the extent to which a drug binds to plasma proteins, which affects its distribution and availability.[24]

  • Permeability Assays (e.g., Caco-2): Predict the oral absorption of a drug.[24]

Compounds with a favorable ADME profile are then subjected to in vivo pharmacokinetic (PK) studies, typically in rodents.[25][26] These studies measure the drug concentration in blood over time after administration, providing critical parameters like half-life (t½), volume of distribution (Vd), clearance (CL), and oral bioavailability (%F).[27][28]

Data Presentation: Key Pharmacokinetic Parameters

Compound IDHalf-Life (t½, h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%F)
Lead-Cmpd-14.21250780045%
Protocol 4: In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model

Purpose: To evaluate the anti-tumor activity of a lead FGFR inhibitor in a clinically relevant animal model. PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, are considered to better recapitulate the complexity of human tumors than cell-line derived models.[29][30]

Causality Behind Experimental Choices:

  • Model Selection: A PDX model with a confirmed FGFR alteration (e.g., amplification or fusion) relevant to the inhibitor's profile is chosen.[31][32] This provides the strongest rationale for potential clinical efficacy.

  • Dosing and Schedule: The dose and schedule are determined based on prior PK studies and tolerability experiments to achieve a plasma concentration that exceeds the in vitro IC50 for a sustained period.

  • Endpoints: Tumor growth inhibition (TGI) is the primary endpoint. Body weight is monitored as a general indicator of toxicity.

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Implantation: Subcutaneously implant small fragments (approx. 3x3 mm) of a characterized FGFR-altered PDX tumor into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle control, Lead Compound at X mg/kg).

  • Treatment Administration: Administer the compound via the intended clinical route (e.g., oral gavage) daily for a set period (e.g., 21 days).

  • Monitoring: Measure tumor volume with calipers twice weekly and record mouse body weight. The formula for tumor volume is (Length x Width²)/2.

  • Endpoint: The study concludes when tumors in the vehicle group reach a predetermined maximum size, or at the end of the treatment period.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Data Presentation: In Vivo Efficacy Summary

Treatment GroupDose (mg/kg, QD)Mean Tumor Volume at Day 21 (mm³)% TGI
Vehicle Control-1250-
Lead-Cmpd-12037573%

References

The Emergence of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile in Oncology: A Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolopyridine Scaffold in Cancer Drug Discovery

The quest for novel and effective cancer therapeutics has led researchers to explore a vast chemical space, with a particular focus on heterocyclic compounds that can interact with key biological targets. Among these, the pyrrolopyridine scaffold, a bicyclic aromatic system containing a pyrrole ring fused to a pyridine ring, has emerged as a "privileged structure" in medicinal chemistry. Its structural rigidity and capacity for hydrogen bonding make it an effective ligand for a multitude of biological targets, particularly protein kinases, which are often dysregulated in cancer.[1][2]

The isomeric form of the pyrrolopyridine core plays a pivotal role in determining the potency and selectivity of its derivatives.[1] While isomers such as 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and 1H-pyrrolo[3,2-c]pyridine (5-azaindole) have been extensively studied, the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a promising but less explored framework. This document focuses on 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile , a key intermediate poised to unlock the therapeutic potential of this scaffold. The carbonitrile group serves as a versatile synthetic handle, allowing for the creation of diverse chemical libraries to probe structure-activity relationships and develop novel anticancer agents.[2]

This guide provides a comprehensive overview of the application of the broader pyrrolopyridine class in cancer research, with a forward-looking perspective on the potential of this compound as a starting point for the design and synthesis of next-generation cancer therapies.

Mechanism of Action: Targeting the Pillars of Cancer Progression

Derivatives of the pyrrolopyridine scaffold have demonstrated a remarkable ability to interfere with various signaling pathways that are fundamental to cancer cell growth, survival, and metastasis. The primary mechanisms of action include kinase inhibition and disruption of microtubule dynamics.

Kinase Inhibition: A Dominant Anticancer Strategy

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their aberrant activity is a hallmark of many cancers. The pyrrolopyridine core, with its nitrogen atoms acting as hydrogen bond acceptors and donors, can effectively interact with the hinge region of the ATP-binding pocket of protein kinases, a critical interaction for potent inhibition.[2]

Different isomers of the pyrrolopyridine scaffold have been shown to selectively target different kinase families:

  • Fibroblast Growth Factor Receptors (FGFRs): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3.[3] Abnormal activation of the FGFR signaling pathway is implicated in various cancers, including breast, lung, and bladder cancer.[3] Inhibition of FGFRs can block downstream signaling through pathways such as RAS-MEK-ERK and PI3K-Akt, leading to reduced cell proliferation and induction of apoptosis.[3]

  • FMS Kinase (CSF-1R): The 1H-pyrrolo[3,2-c]pyridine scaffold has been utilized to develop inhibitors of FMS kinase.[4] FMS kinase is overexpressed in several cancer types and plays a crucial role in the survival and proliferation of tumor-associated macrophages, which contribute to an immunosuppressive tumor microenvironment.

  • Other Kinase Targets: The versatility of the pyrrolopyridine scaffold has led to the development of inhibitors for a range of other kinases, including Cyclin-Dependent Kinase 1 (CDK1), Traf2- and Nck-interacting kinase (TNIK), and Ataxia-Telangiectasia Mutated (ATM) kinase.[5][6][7]

FGFR Signaling Pathway and Inhibition

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Autophosphorylation & Activation PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Pyrrolo_b_pyridine 1H-pyrrolo[2,3-b]pyridine Derivative Pyrrolo_b_pyridine->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Drugs that target microtubule dynamics are among the most successful anticancer agents. Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors, disrupting microtubule polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

Microtubule Dynamics and Disruption

Microtubule_Dynamics cluster_Process Cell Division (Mitosis) Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Arrest G2/M Arrest & Apoptosis Microtubule->Arrest Division Cell Division Spindle->Division Pyrrolo_c_pyridine 1H-pyrrolo[3,2-c]pyridine Derivative (Colchicine Site Inhibitor) Pyrrolo_c_pyridine->Microtubule Inhibition

Caption: Disruption of microtubule polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.

Application Notes & Protocols

The following protocols are generalized methodologies for the evaluation of novel pyrrolopyridine derivatives in cancer research. It is essential to optimize these protocols for specific compounds, cell lines, and experimental conditions.

General Handling and Storage
  • Solubility: Pyrrolopyridine derivatives often exhibit moderate to poor aqueous solubility. It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM).

  • Storage: Store stock solutions at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. Protect from light.

  • Safety: Handle all compounds with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the 50% inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Prep Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Incubate Incubate at 30°C Prep->Incubate Detect Detect Signal (e.g., Luminescence) Incubate->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Recombinant protein kinase

  • Specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., a this compound derivative)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well white plates

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute in kinase assay buffer.

  • Reaction Setup: To each well of a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 1-2 hours.

  • Detection: Stop the kinase reaction and measure the remaining ATP or the amount of ADP produced using a commercial detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following treatment with a test compound.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with the secondary antibody and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the changes in protein phosphorylation relative to the total protein and loading control (e.g., β-actin).

Data Presentation: A Snapshot of Anticancer Activity

The following table summarizes the in vitro anticancer activity of various pyrrolopyridine derivatives from the literature, showcasing the potential of this scaffold.

Compound ClassSpecific TargetCancer Cell LineIC50Reference
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR1-7 nM[3]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR2-9 nM[3]
1H-pyrrolo[2,3-b]pyridine derivative (4h)4T1 (Breast Cancer)2.1 µM[3]
1H-pyrrolo[3,2-c]pyridine derivative (10t)TubulinHeLa (Cervical Cancer)0.12 µM[8]
1H-pyrrolo[3,2-c]pyridine derivative (10t)TubulinSGC-7901 (Gastric Cancer)0.15 µM[8]
1H-pyrrolo[3,2-c]pyridine derivative (10t)TubulinMCF-7 (Breast Cancer)0.21 µM[8]
1H-pyrrolo[3,2-c]pyridine derivative (1r)FMS Kinase-30 nM[4]
1H-pyrrolo[3,2-c]pyridine derivative (1r)Ovarian Cancer Cells0.15 - 1.78 µM[4]
1H-pyrrolo[2,3-b]pyridine derivativeTNIK-< 1 nM[5]

Synthesis and Future Directions

The synthesis of this compound can be achieved from precursors like 5-bromo-7-azaindole through cyanation reactions, for example, using cuprous cyanide.[9] The carbonitrile group is a highly valuable synthetic handle that can be transformed into various other functional groups, including amines, amides, and carboxylic acids, providing a gateway to a diverse range of novel compounds for biological screening.

The exploration of the 1H-pyrrolo[2,3-c]pyridine scaffold is still in its early stages compared to its isomers. The strategic use of this compound as a building block will enable medicinal chemists to:

  • Develop Novel Kinase Inhibitors: By designing molecules that can interact with the ATP-binding sites of underexplored kinases.

  • Create Selective Anticancer Agents: Through structure-based drug design and systematic structure-activity relationship studies to optimize potency and selectivity.

  • Explore New Mechanisms of Action: The unique electronic and structural properties of the 6-azaindole core may lead to the discovery of compounds with novel anticancer mechanisms.

References

Application Notes and Protocols for the Use of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile as a Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrolopyridine Scaffold in Modern Drug Discovery

The quest for novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the pyrrolopyridine framework has emerged as a "privileged structure." Its various isomers, collectively known as azaindoles, are bioisosteres of endogenous purines and indoles, allowing them to effectively interact with a wide range of biological targets.[1] The inherent structural rigidity and the precise arrangement of hydrogen bond donors and acceptors make this scaffold a highly effective ligand for targets such as protein kinases.[1]

Derivatives of the pyrrolopyridine core are central to numerous approved drugs and clinical candidates targeting diseases from cancer to inflammatory disorders. Specifically, isomers like 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and 1H-pyrrolo[3,2-c]pyridine have been successfully developed into potent inhibitors of Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Phosphodiesterase 4B (PDE4B), among others.[2][3][4]

This document focuses on a specific, relatively underexplored isomer: 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile . This fragment combines the proven bioactivity of the 6-azaindole core with the synthetic versatility of a nitrile group. The nitrile moiety serves as a valuable chemical handle, enabling straightforward chemical elaboration into amides, amines, or other functional groups crucial for optimizing potency and pharmacokinetic properties.[1]

These application notes provide a comprehensive guide for researchers and drug development professionals on leveraging this compound as a starting point in a fragment-based drug discovery (FBDD) campaign, with a particular focus on targeting protein kinases.

Physicochemical Properties and Rationale for Use in FBDD

Fragment-based drug discovery (FBDD) begins with screening small, low-complexity molecules (fragments) that exhibit high ligand efficiency.[5] this compound is an ideal candidate for FBDD due to its intrinsic properties.

PropertyEstimated ValueSignificance in FBDD
Molecular Weight 143.15 g/mol Well within the "Rule of Three" for fragments (<300 Da), ensuring efficient exploration of chemical space.
logP ~1.5Balanced lipophilicity, suggesting good potential for ligand efficiency and favorable ADME properties upon elaboration.
Hydrogen Bond Donors 1 (pyrrole N-H)Provides a key interaction point for anchoring within a protein active site, commonly the hinge region of kinases.[1]
Hydrogen Bond Acceptors 2 (pyridine N, nitrile N)Offers additional vectors for specific interactions to build affinity and selectivity.
Rotatable Bonds 0The rigid core reduces the entropic penalty upon binding, leading to higher ligand efficiency.

Proposed Synthesis of this compound

While specific literature on the synthesis of this exact isomer is sparse, a reliable synthetic route can be extrapolated from established methods for related azaindoles, such as the cyanation of a halo-azaindole precursor.[6] The proposed method involves a transition-metal-catalyzed cyanation of 5-bromo-1H-pyrrolo[2,3-c]pyridine.

Protocol 1: Synthesis via Palladium-Catalyzed Cyanation

  • Step 1: Starting Material

    • Begin with commercially available or synthesized 5-bromo-1H-pyrrolo[2,3-c]pyridine. The pyrrole nitrogen should be protected (e.g., with a tosyl or BOC group) to prevent side reactions.

  • Step 2: Reaction Setup

    • To a solution of the protected 5-bromo-1H-pyrrolo[2,3-c]pyridine in a suitable solvent like DMF or DMA, add a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN).

    • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a ligand if necessary.

  • Step 3: Reaction Execution

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 120 °C.

    • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Step 4: Work-up and Purification

    • Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel.

  • Step 5: Deprotection

    • Remove the protecting group from the pyrrole nitrogen using standard conditions (e.g., NaOH for tosyl, TFA for BOC) to yield the final product, this compound.

Part 1: Fragment Screening and Hit Validation

The initial step in an FBDD campaign is to identify fragments that bind to the target of interest. Biophysical methods are essential for detecting these typically weak interactions.[7]

Experimental Workflow: Fragment Screening

FBDD_Screening_Workflow cluster_prep Target Preparation cluster_screen Primary Screening cluster_validation Hit Validation & Structural Biology Target Purified Target Protein (e.g., JAK1 Kinase Domain) NMR NMR Spectroscopy (e.g., Saturation Transfer Difference) Target->NMR Screen Fragment Library SPR Surface Plasmon Resonance (SPR) Target->SPR ITC Isothermal Titration Calorimetry (ITC) (Confirm Kd) NMR->ITC Validate Hits SPR->ITC Xray X-ray Crystallography (Determine Binding Mode) ITC->Xray Characterize Binding LeadOpt Hit-to-Lead Optimization Xray->LeadOpt Inform Chemistry

Caption: FBDD workflow for screening and hit validation.

Protocol 2: Primary Screening using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful technique for fragment screening as it can detect weak binding events and provide information on the binding site.[5] Saturation Transfer Difference (STD) NMR is a ligand-based method that is particularly effective.

  • Objective: To identify which fragments from a library (containing this compound) bind to the target protein (e.g., JAK1).

  • Materials:

    • Target protein (e.g., recombinant JAK1 kinase domain) at a concentration of 10-50 µM in a suitable NMR buffer (e.g., phosphate buffer in D₂O, pH 7.4).

    • Fragment library, with each fragment at a stock concentration of 100 mM in d6-DMSO.

    • NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

  • Methodology:

    • Prepare a sample containing the target protein (e.g., 20 µM) in the NMR buffer.

    • Add the fragment of interest (or a mixture of non-overlapping fragments) to the protein sample to a final concentration of ~1 mM.

    • Acquire a standard 1D ¹H NMR spectrum to ensure the fragment signals are visible and not overlapping.

    • Acquire an STD-NMR spectrum. This involves selectively saturating a region of the protein's proton spectrum and observing the transfer of this saturation to any bound ligands.

      • On-resonance irradiation: Set to a frequency where protein aliphatic protons resonate (e.g., -1 ppm).

      • Off-resonance irradiation: Set to a frequency where no protein or ligand signals are present (e.g., 30 ppm).

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from protons of the fragment that are in close contact with the protein.

    • Interpretation: The presence of signals in the STD difference spectrum confirms binding. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.

Protocol 3: Hit Validation and Structural Characterization by X-ray Crystallography

Once a hit is identified, determining its precise binding mode is crucial for structure-based drug design.[7]

  • Objective: To solve the co-crystal structure of this compound bound to the target protein.

  • Methodology:

    • Crystallization:

      • Screen for crystallization conditions for the apo-protein using standard techniques (e.g., sitting-drop or hanging-drop vapor diffusion).

      • Optimize the hit crystallization condition to obtain large, well-diffracting crystals.

    • Soaking or Co-crystallization:

      • Soaking: Transfer a pre-grown apo-protein crystal into a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period (minutes to hours).

      • Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment.

    • Data Collection:

      • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

      • Collect X-ray diffraction data using a synchrotron beamline.

    • Structure Solution and Refinement:

      • Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.

      • Carefully examine the resulting electron density maps for evidence of the bound fragment. Build the fragment into the density and refine the structure.

    • Analysis: Analyze the refined structure to identify key interactions (hydrogen bonds, hydrophobic contacts) between the fragment and the protein, which will guide the subsequent hit-to-lead optimization.

Part 2: Hit-to-Lead Optimization

With a validated fragment hit and structural information in hand, the next phase involves chemically modifying the fragment to increase its potency and selectivity, transforming it into a lead compound. The primary strategies are fragment growing, linking, and merging.[4]

Strategies for Evolving the this compound Fragment

FBDD_Optimization cluster_strategies Optimization Strategies Start Initial Fragment Hit This compound Growing Fragment Growing (Extending from a single vector) Start->Growing Add functional groups at N1, C2, or C4 Linking Fragment Linking (Connecting two distinct fragments) Start->Linking Use nitrile as anchor to link to a second fragment Merging Fragment Merging (Combining overlapping fragments) Start->Merging Combine with another scaffold binding nearby Lead Lead Compound Growing->Lead Increase Potency & Explore SAR Linking->Lead Merging->Lead

Caption: Hit-to-lead optimization strategies.

Strategy 1: Fragment Growing

This is often the most direct approach, where chemical moieties are added to the fragment core to engage with nearby pockets in the protein active site.[3]

  • Vector 1 (N1-position): The pyrrole nitrogen is an excellent point for derivatization. N-alkylation or N-arylation can be used to introduce groups that occupy adjacent hydrophobic pockets or form new hydrogen bonds.

  • Vector 2 (C5-nitrile): The nitrile group can be hydrolyzed to a primary amide or carboxylic acid, which can then be coupled with various amines to extend into solvent-exposed regions or form interactions with charged residues.

  • Vector 3 (Other positions): Depending on the binding mode, other positions on the core (e.g., C2, C4) could be functionalized via electrophilic aromatic substitution or metallation-cross-coupling reactions to further probe the surrounding chemical space.

Part 3: Biological Characterization of Optimized Compounds

As the fragments are evolved into more potent molecules, robust biological assays are required to quantify their activity and selectivity. For a kinase target like JAK1, this involves both biochemical and cell-based assays.

Protocol 4: Biochemical Kinase Activity Assay (e.g., TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity in a high-throughput format.

  • Objective: To determine the IC₅₀ value of an inhibitor against the target kinase.

  • Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A europium-labeled anti-phospho-antibody binds to the phosphorylated peptide. When streptavidin-allophycocyanin (SA-APC) is added, it binds to the biotin, bringing the europium donor and APC acceptor into close proximity, generating a FRET signal. Inhibitors prevent substrate phosphorylation, leading to a decrease in the FRET signal.

  • Methodology:

    • Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 10 µM).

    • In a 384-well plate, add the kinase, the biotinylated peptide substrate, and ATP to initiate the reaction.

    • Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents (Eu-labeled antibody and SA-APC).

    • Incubate for another 60 minutes to allow for binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

    • Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 5: Cellular Target Engagement Assay (e.g., NanoBRET™)

It is critical to confirm that the compound can enter cells and bind to its target in a physiological context.

  • Objective: To measure the binding affinity (IC₅₀) of a compound to the target kinase inside living cells.

  • Principle: The assay uses a target kinase genetically fused to a NanoLuc® luciferase enzyme. A fluorescently labeled tracer that binds to the kinase active site is added to the cells. In the absence of an inhibitor, the tracer binds to the NanoLuc-kinase fusion, and when the substrate is added, the energy from the luciferase reaction is transferred to the tracer via Bioluminescence Resonance Energy Transfer (BRET), generating a signal. A competitive inhibitor will displace the tracer, disrupting the BRET signal.

  • Methodology:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc-kinase fusion protein.

    • Plate the cells in a 96-well white assay plate and allow them to attach overnight.

    • Prepare serial dilutions of the test compound.

    • Treat the cells with the test compound dilutions for a period of time (e.g., 2 hours).

    • Add the fluorescent tracer to all wells at its predetermined optimal concentration.

    • Add the NanoLuc substrate and immediately measure the luminescence at two wavelengths (donor and acceptor emissions) using a BRET-capable plate reader.

    • Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC₅₀ value.

Conclusion

The this compound fragment represents a promising starting point for the discovery of novel therapeutics, particularly kinase inhibitors. Its foundation on the privileged pyrrolopyridine scaffold, combined with a versatile nitrile handle for chemical elaboration, provides a robust platform for a successful fragment-based drug discovery campaign. By employing a systematic workflow of biophysical screening, structure-based design, and rigorous biological characterization, researchers can effectively evolve this fragment into potent and selective lead compounds with significant therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile.

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic outcomes.

The synthesis of pyrrolopyridine derivatives is crucial in medicinal chemistry as these scaffolds are central to numerous therapeutic agents, including kinase inhibitors.[1][2] Specifically, the introduction of a carbonitrile group is a key step, as this functional group is a versatile handle for further chemical transformations.[3] The most common and established route to this class of compounds is the cyanation of a corresponding halo-pyrrolopyridine precursor. This guide will focus on troubleshooting and optimizing this critical transformation.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental challenges in a question-and-answer format, providing causal analysis and actionable solutions.

Q1: My overall yield for the cyanation reaction is consistently low (<40%). What are the primary factors I should investigate?

Low yield is a common issue that can stem from multiple points in the reaction process. A systematic approach is required to diagnose the root cause.

Potential Cause 1: Catalyst Inactivity or Degradation (Palladium-Catalyzed Routes)

The palladium catalyst is the heart of the reaction and is sensitive to its environment. Deactivation can occur through oxidation, poisoning by impurities, or degradation at excessively high temperatures.[4]

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Rigorously degas your solvent (e.g., by sparging with argon or nitrogen for 30-60 minutes) and maintain a positive pressure of inert gas throughout the reaction. Oxygen is a primary culprit in catalyst deactivation.[4]

    • Verify Reagent Purity: Use high-purity, anhydrous solvents and reagents. Trace water can lead to side reactions, such as the hydrolysis of the nitrile product, while other impurities can poison the catalyst.[4]

    • Select Appropriate Ligands: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For cyanation reactions, bidentate ligands like Xantphos or dppf are often effective at improving catalyst stability and activity.[4]

    • Use Fresh Catalyst: If possible, use a fresh batch of palladium precatalyst. Older catalysts may have partially oxidized.

Potential Cause 2: Inefficient Halogen-Cyanide Exchange (Copper-Mediated Routes)

The traditional Rosenmund-von Braun reaction using copper(I) cyanide (CuCN) often requires high temperatures (150-200°C), which can lead to thermal decomposition of the starting material or product if not carefully controlled.[5]

  • Troubleshooting Steps:

    • Optimize Temperature: Carefully screen the reaction temperature. While high heat is necessary, excessive temperatures can degrade the azaindole core. Run small-scale experiments at 10°C intervals (e.g., 160°C, 170°C, 180°C) to find the optimal balance between reaction rate and stability.

    • Solvent Choice: High-boiling polar aprotic solvents like NMP, DMF, or DMSO are typically required. Ensure the solvent is anhydrous, as water can interfere with the reaction.

    • Purity of CuCN: The purity of CuCN is paramount. It is often beneficial to wash the CuCN with a mild acid, followed by water and acetone, and dry it under vacuum before use to remove any oxidized copper species.

Potential Cause 3: Incomplete Reaction

If the reaction does not proceed to completion, the yield will naturally be low.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting halo-pyrrolopyridine. If the reaction stalls, a slight increase in temperature or an additional charge of catalyst (for Pd-catalyzed reactions) might be necessary.

    • Extend Reaction Time: These reactions can be slow, sometimes requiring 24 to 48 hours to reach completion.[5] Ensure you are allowing sufficient time before quenching the reaction.

Diagram: Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing the cause of low reaction yields.

G cluster_no_sm cluster_yes_impurities cluster_no_impurities start Low Yield Observed check_sm Is Starting Material (SM) Fully Consumed? start->check_sm check_purity Are Impurities or Byproducts Observed via TLC/LC-MS? check_sm->check_purity Yes no_sm_consumed No check_sm->no_sm_consumed yes_impurities Yes check_purity->yes_impurities no_impurities No (Clean conversion but low recovery) check_purity->no_impurities increase_time Action: Increase Reaction Time/Temp no_sm_consumed->increase_time check_catalyst Action: Verify Catalyst/Reagent Activity (Use fresh stock) increase_time->check_catalyst optimize_temp Cause: Side Reactions/Decomposition Action: Lower Temperature yes_impurities->optimize_temp purify_reagents Cause: Impure Reagents Action: Purify Solvents/Reagents optimize_temp->purify_reagents optimize_workup Action: Optimize Workup Protocol (e.g., pH adjustment, extraction solvent) no_impurities->optimize_workup optimize_purification Action: Optimize Purification Method (e.g., recrystallization, chromatography phase) optimize_workup->optimize_purification

Caption: A decision tree for troubleshooting low yield in cyanation reactions.

Q2: My palladium-catalyzed cyanation reaction fails or is extremely sluggish. What should I check?

Failure in palladium-catalyzed cross-coupling is often related to the catalyst, reagents, or the substrate itself.

  • Potential Causes & Solutions:

    • Inactive Halide Precursor: The reactivity of the starting material follows the trend I > Br > Cl. If you are using a 5-chloro-1H-pyrrolo[2,3-c]pyridine, the oxidative addition step may be too slow.

      • Solution: Consider synthesizing the 5-bromo or 5-iodo analogue for higher reactivity. Alternatively, a more active catalyst system (e.g., using a more electron-rich phosphine ligand or a different palladium precatalyst) may be required to activate the C-Cl bond.[4]

    • Inappropriate Cyanide Source: The choice of cyanide source matters.

      • Zinc Cyanide (Zn(CN)₂): Often considered safer and more effective than other sources. It is typically used in catalytic amounts and requires a palladium(0) catalyst.

      • Sodium or Potassium Cyanide: Highly toxic and can sometimes inhibit the catalyst at high concentrations.

      • Copper(I) Cyanide: Can also be used in palladium-catalyzed reactions but may require different conditions.

    • Ligand Selection: The ligand must be matched to the reaction. For electron-rich heterocyclic systems, ligands that promote reductive elimination are beneficial.

      • Solution: Screen a panel of ligands. Start with common choices like Xantphos, dppf, or RuPhos.[6] The optimal choice is often substrate-dependent.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most direct and widely used method is the cyanation of a pre-functionalized 5-halo-1H-pyrrolo[2,3-c]pyridine. This transformation can be broadly categorized into two main approaches.

Diagram: General Synthetic Pathways

G cluster_main General Synthesis of this compound cluster_pd Palladium-Catalyzed Cyanation cluster_cu Copper-Mediated Cyanation (Rosenmund-von Braun) start 5-Bromo-1H-pyrrolo[2,3-c]pyridine (Starting Material) pd_reagents Reagents: Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., Xantphos) Cyanide Source (e.g., Zn(CN)₂) Solvent (e.g., DMF, DMA) start->pd_reagents Path A cu_reagents Reagents: Copper(I) Cyanide (CuCN) Solvent (e.g., NMP, Pyridine) start->cu_reagents Path B product This compound (Target Product) pd_conditions Conditions: 80-140 °C Inert Atmosphere cu_conditions Conditions: 150-200 °C Inert Atmosphere pd_mid->product cu_mid->product

Caption: The two primary methods for synthesizing the target nitrile from a bromo-precursor.

  • Palladium-Catalyzed Cyanation: This is a modern, versatile method that generally proceeds under milder conditions than copper-mediated reactions. It involves a palladium catalyst, a phosphine ligand, and a cyanide source like zinc cyanide (Zn(CN)₂).[4]

  • Copper-Mediated Cyanation (Rosenmund-von Braun Reaction): This is a classical method that uses a stoichiometric amount of copper(I) cyanide (CuCN) at high temperatures. While often robust, it can require harsh conditions and the workup to remove copper salts can be challenging.[5]

Q2: How do I choose between the Palladium and Copper methods?

The choice depends on substrate compatibility, available equipment, and safety considerations. The following table provides a comparison to guide your decision.

FeaturePalladium-Catalyzed CyanationCopper-Mediated Cyanation (CuCN)
Temperature Milder (80-140 °C)Harsher (150-200 °C)
Substrate Scope Generally broader; tolerant of more functional groups.Can be limited by thermal stability of the substrate.
Reagents Catalytic Pd source, ligand, cyanide source (e.g., Zn(CN)₂).Stoichiometric or excess CuCN.
Yield Often high (can exceed 80-90% with optimization).Variable, but can be good (e.g., ~80%).[5]
Workup Generally simpler; filtration to remove catalyst.More complex; often requires aqueous ammonia or complexing agents to remove copper salts.[5]
Primary Challenge Catalyst sensitivity (air, moisture, impurities).[4]High temperatures, reagent purity, and difficult workup.
Q3: What are the most critical parameters to control for a successful synthesis?

Regardless of the chosen method, the following three parameters are universally critical:

  • Atmosphere Control: The exclusion of oxygen and moisture is non-negotiable, especially for palladium catalysis.

  • Temperature Control: Precise temperature management is key to preventing byproduct formation and decomposition while ensuring an adequate reaction rate.

  • Reagent Quality: Use the highest purity reagents and anhydrous solvents available to avoid unpredictable outcomes.

Experimental Protocols

The following are representative protocols based on established methodologies for related pyrrolopyridine systems.[4][5] Note: These are generalized procedures and must be optimized for your specific substrate and laboratory conditions.

Protocol 1: Palladium-Catalyzed Cyanation of 5-Bromo-1H-pyrrolo[2,3-c]pyridine

This protocol uses zinc cyanide, a common and effective cyanide source for this transformation.

  • Materials:

    • 5-Bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

    • Zinc Cyanide (Zn(CN)₂) (0.6 - 1.0 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)

    • Xantphos (0.10 equiv)

    • Anhydrous, degassed Dimethylformamide (DMF)

  • Procedure:

    • To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1H-pyrrolo[2,3-c]pyridine, zinc cyanide, Pd(OAc)₂, and Xantphos.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

    • Add the degassed DMF via syringe.

    • Heat the reaction mixture to 120-130 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove insoluble salts.

    • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.

Protocol 2: Copper-Mediated Cyanation of 5-Bromo-1H-pyrrolo[2,3-c]pyridine

This protocol is based on the classical Rosenmund-von Braun reaction.

  • Materials:

    • 5-Bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

    • Copper(I) Cyanide (CuCN) (1.2 - 1.5 equiv)

    • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Procedure:

    • In a dry reaction flask, combine the 5-bromo-1H-pyrrolo[2,3-c]pyridine and copper(I) cyanide.

    • Place the flask under an inert atmosphere (nitrogen or argon).

    • Add anhydrous NMP via syringe.

    • Heat the mixture to 180 °C and maintain this temperature for 15-24 hours, monitoring by HPLC or LC-MS.[5]

    • After cooling to room temperature (or below, e.g., ~40°C), transfer the reaction mixture to a larger flask and dilute with a large volume of ethyl acetate.

    • Wash the organic mixture repeatedly with an aqueous solution (e.g., 5-10% ammonia or sodium bicarbonate) to complex and remove copper salts. Continue washing until the aqueous layer is nearly colorless.[5]

    • Wash the organic layer with saturated brine.

    • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

References

Technical Support Center: Purification of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this valuable heterocyclic compound in high purity. While specific literature on the purification of this compound is limited, the principles and techniques outlined here are based on established methodologies for structurally similar pyrrolopyridine and azaindole derivatives.[1][2][3]

I. Understanding the Challenge: Potential Impurities

The purification strategy for this compound is dictated by the impurities present in the crude material. These can originate from the synthetic route employed. Common synthetic precursors include substituted pyridines and pyrroles, and the reactions often involve metal catalysts.[2][4]

Common Impurities to Consider:

  • Unreacted Starting Materials: Depending on the synthesis, this could include halogenated pyridine precursors or protected pyrrole derivatives.

  • Reagents and Catalysts: Residual palladium catalysts, cyanide sources (e.g., copper(I) cyanide, zinc cyanide), and bases are common.[2][5]

  • Isomeric Byproducts: The synthesis of azaindoles can sometimes yield structural isomers that are challenging to separate due to similar polarities.[1]

  • Side-Reaction Products: Self-coupling of starting materials or intermediates can lead to dimeric impurities.[6]

  • Residual Solvents: High-boiling point solvents like DMF or NMP, often used in the synthesis, can be difficult to remove.[2]

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.

Issue 1: Low Yield After Column Chromatography

Low recovery of the target compound after chromatographic purification is a frequent issue.

Potential Cause Troubleshooting & Optimization
Compound Streaking/Tailing on Column Optimize the solvent system. For polar, nitrogen-containing heterocycles, interactions with acidic silica gel can cause tailing. Consider adding a basic modifier like triethylamine (0.1-1%) or pyridine to the mobile phase to improve peak shape. A common mobile phase is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[1]
Compound Insolubility in Loading Solvent Ensure the crude material is fully dissolved before loading. If solubility is an issue, use a stronger solvent for loading but in a minimal volume to prevent band broadening. Alternatively, a dry loading technique can be employed.
Improper Column Packing A poorly packed column with channels or cracks will lead to poor separation and yield. Ensure the silica gel is packed as a uniform slurry.
Compound Degradation on Silica Gel The acidic nature of silica gel can degrade sensitive nitrogen-containing compounds. Consider using deactivated (neutral) silica or an alternative stationary phase like alumina (neutral or basic).[1]
Issue 2: Persistent Impurities in Purified Fractions

Even after chromatography, you may observe impurities by NMR or LC-MS.

Potential Cause Troubleshooting & Optimization
Co-eluting Impurities If impurities have a similar polarity to your product, a single chromatographic step may be insufficient. A multi-step purification approach is recommended. For example, recrystallization followed by column chromatography, or using a different stationary phase (e.g., reversed-phase C18 HPLC).[1]
Residual Solvents High-boiling point solvents from the reaction or purification can be mistaken for impurities in NMR spectra. Consult NMR solvent impurity charts. Drying the purified solid under high vacuum, sometimes with gentle heating, can help remove these solvents.[1]
Isomeric Impurities Structural isomers can be very difficult to separate by standard flash chromatography. High-Performance Liquid Chromatography (HPLC) with a high-resolution column and an optimized mobile phase may be necessary for effective separation.[1]
Issue 3: Difficulties with Recrystallization

Recrystallization is a powerful technique for final purification, but it can be challenging.

Potential Cause Troubleshooting & Optimization
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[7] Screen a range of solvents with varying polarities. Common choices for similar compounds include ethyl acetate, ethanol, methanol, or mixtures with non-polar solvents like hexanes.[5][7]
"Oiling Out" If the compound separates as an oil instead of crystals, the solution may be supersaturated, or impurities may be inhibiting crystallization. Try using a more dilute solution, a different solvent system, or scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of the pure compound is also effective.[1]
Slow or No Crystal Formation Crystal formation can be a slow process. Allow the solution to cool slowly to room temperature before moving it to a refrigerator or ice bath.[7] If crystals still do not form, try reducing the solvent volume by gentle evaporation.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a column chromatography solvent system for this compound?

A1: A good starting point for flash column chromatography on silica gel is a gradient elution with a mixture of ethyl acetate and a non-polar solvent like hexanes.[1] It is highly recommended to first determine the optimal solvent system using thin-layer chromatography (TLC). For a related isomer, a system of 70% hexane and 30% ethyl acetate with a triethylamine additive has been used for preparative TLC.[5]

Q2: My compound appears to be degrading on the silica gel column. What can I do?

A2: The pyrrolic nitrogen and the pyridine ring can interact with the acidic silanol groups on the surface of silica gel, which can lead to streaking and sometimes degradation. You can try deactivating the silica gel by pre-treating it with a solution of triethylamine in your mobile phase. Alternatively, using a different stationary phase like neutral or basic alumina can be a good solution.[1]

Q3: Can I use preparative TLC for purification?

A3: Yes, preparative thin-layer chromatography (prep TLC) is a viable method for purifying small quantities (typically up to 100 mg) of this compound. This technique is particularly useful for quickly obtaining a small amount of pure material for analytical purposes.[1]

Q4: Is HPLC a suitable purification method?

A4: High-Performance Liquid Chromatography (HPLC), especially preparative HPLC, is an excellent method for achieving high purity, particularly when dealing with difficult-to-separate impurities like isomers.[1] Both normal-phase and reversed-phase HPLC can be employed, depending on the nature of the impurities.

Q5: What is the best way to remove residual copper or palladium from my product?

A5: If your synthesis involved a Rosenmund-von Braun or a palladium-catalyzed cyanation, residual metals can be an issue.[2] During the aqueous work-up, washing with an ammonia solution can help complex and remove copper salts.[5] For palladium, specialized scavengers or treatment with activated carbon can be effective. A thorough purification by column chromatography is also crucial.

IV. Experimental Protocols & Workflows

Protocol 1: General Flash Column Chromatography
  • TLC Analysis: Develop a TLC plate with your crude material in various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find a system that gives your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack your column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude material in a minimal amount of a suitable solvent (dichloromethane is often a good choice). If the compound is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).

  • Elution: Begin elution with the less polar solvent system determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow Diagram: Troubleshooting Purification

Purification_Troubleshooting cluster_issues Common Issues start Crude Product tlc TLC Analysis start->tlc column Column Chromatography tlc->column Good Separation analyze Analyze Purity (NMR, LC-MS) column->analyze low_yield Low Yield? column->low_yield Poor Recovery recrystallization Recrystallization recrystallization->analyze impurities Impurities Present? recrystallization->impurities Still impure hplc Preparative HPLC hplc->analyze pure_product Pure Product analyze->impurities low_yield->column Re-optimize mobile phase / stationary phase impurities->recrystallization Yes, co-eluting impurities->hplc Yes, isomers impurities->pure_product No

Caption: A decision-making workflow for troubleshooting the purification of this compound.

V. References

  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Retrieved from BenchChem Technical Support.

  • Guidechem. (n.d.). How to Prepare 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBONITRILE?. Retrieved from --INVALID-LINK--

  • Shaabani, A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1).

  • BenchChem. (2025). Purification methods for removing impurities from nitriles. Retrieved from BenchChem Technical Support.

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Journal Name, if available].

  • BenchChem. (n.d.). 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties. Retrieved from BenchChem Technical Support.

  • Wikipedia. (n.d.). Pyrrole. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Scaling Up the Production of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Retrieved from BenchChem Technical Support.

  • BenchChem. (2025). Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Retrieved from BenchChem Technical Support.

References

Preventing degradation of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with this compound (also known as 6-Azaindole-5-carbonitrile). This valuable heterocyclic building block is instrumental in the synthesis of complex molecules, particularly kinase inhibitors and other therapeutic agents.[1] However, its unique electronic structure presents stability challenges that can lead to reaction failure and purification difficulties.

This guide provides in-depth, field-proven insights to help you anticipate, troubleshoot, and prevent the degradation of this compound, ensuring the integrity and success of your experiments.

Core Chemical Properties & Instability Profile

This compound is an isomer of azaindole, a class of compounds that are bioisosteres of indole.[1][2] Its reactivity is governed by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring.

  • Pyrrole Moiety : The pyrrole ring is highly susceptible to electrophilic attack and, critically, to oxidation .[3] The lone pair of electrons on the pyrrole nitrogen contributes to the aromaticity of the ring, making the carbon atoms (especially C3) electron-rich. This increased electron density makes the ring sensitive to air, light, and oxidizing reagents, which can lead to the formation of colored, often insoluble, polymeric byproducts.[4]

  • Pyridine Moiety : The nitrogen in the pyridine ring is basic and can be protonated under acidic conditions. This can alter the overall electron density of the bicyclic system and influence its reactivity.

  • N-H Acidity : The proton on the pyrrole nitrogen is weakly acidic (pKa is typically in the range of 16-18 for similar systems) and can be removed by a strong base.[3] The resulting anion is a potent nucleophile, but its formation under harsh basic conditions can also promote side reactions.

  • Nitrile Group : While generally robust, the carbonitrile group is not inert. It can undergo hydrolysis to a carboxamide or carboxylic acid under strong acidic or basic conditions, particularly at elevated temperatures.[5][6]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during reactions involving this compound in a practical question-and-answer format.

Q1: My reaction mixture is turning dark brown or black upon adding a reagent or upon heating. What is causing this discoloration?

A1: This is a classic sign of oxidation of the electron-rich pyrrole ring. Atmospheric oxygen, peroxide impurities in solvents (like THF or diethyl ether), or certain reagents can initiate a radical chain reaction, leading to oligomerization or polymerization. These polymeric materials are often highly colored and can complicate purification.

  • Immediate Action:

    • Stop the reaction and cool it down.

    • Take a small aliquot, dilute it, and analyze by TLC or LC-MS to see if any starting material remains and to characterize the complexity of the byproduct mixture.

  • Preventative Measures:

    • Inert Atmosphere: Always run reactions under a rigorously inert atmosphere (Argon or Nitrogen). This is the single most critical factor.

    • Degas Solvents: Use solvents that have been purged with an inert gas for at least 30 minutes prior to use. For sensitive reactions, freshly distilled solvents are recommended.

    • Avoid Oxidizing Agents: Scrutinize all reagents for their potential to act as oxidants. Be cautious with certain metal catalysts that can cycle through higher oxidation states.

Q2: I am attempting an N-alkylation on the pyrrole nitrogen using a strong base like NaH, but I'm getting a low yield and multiple unidentified spots on my TLC.

A2: While NaH is a common choice for deprotonating pyrroles, its high basicity and heterogeneous nature can promote side reactions with a sensitive substrate like this.[7] The issue could be multifactorial:

  • Base-Promoted Decomposition: The strong base may be promoting ring-opening or other degradation pathways.

  • Competing C-alkylation: The pyrrolide anion is an ambident nucleophile. While N-alkylation is generally favored with alkali metal cations, some C-alkylation can occur, leading to isomeric byproducts.[3]

  • Reagent Incompatibility: The alkylating agent itself might be unstable to the strong base.

  • Troubleshooting & Optimization:

    • Switch to a Milder Base: Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or Acetonitrile. These are often sufficient to promote N-alkylation without causing extensive degradation.

    • Lower the Temperature: Perform the deprotonation step at 0 °C or even lower before adding the alkylating agent.

    • Phase-Transfer Catalysis: For some alkylations, using a phase-transfer catalyst (e.g., TBAB) with aqueous NaOH or KOH in a biphasic system can be a milder alternative.

Q3: My metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing or giving very low conversion. Is the starting material inhibiting the catalyst?

A3: Yes, this is a common problem with azaindoles.[2][8] The bicyclic system contains two nitrogen atoms that can act as ligands and coordinate to the metal center (e.g., Palladium). This can lead to:

  • Catalyst Sequestration: The substrate binds to the palladium, preventing it from participating in the catalytic cycle.

  • Formation of Inactive Complexes: The substrate may form stable, catalytically inactive complexes with the metal.

  • Degradation under Basic Conditions: Many cross-coupling reactions use strong bases (e.g., phosphates, alkoxides) which can degrade the substrate at the high temperatures often required.[9]

  • Troubleshooting & Optimization:

    • Protect the Pyrrole Nitrogen: The most reliable solution is to protect the acidic N-H proton. An N-Boc (tert-butyloxycarbonyl) or N-SEM (2-(trimethylsilyl)ethoxymethyl) group can mitigate the substrate's inhibitory effects.[10] These groups also enhance solubility in organic solvents.

    • Ligand and Base Screening: Experiment with different phosphine ligands and bases. Bulky, electron-rich ligands can sometimes favor the desired catalytic cycle over substrate inhibition. Milder bases like K₂CO₃ should be trialed first.

    • Use a Pre-formed Catalyst: Using a well-defined pre-catalyst can sometimes improve reaction initiation and outcome.

Q4: After my reaction work-up, my NMR spectrum shows a new peak in the amide region (~7-8 ppm) and my nitrile peak has disappeared. What happened?

A4: This indicates that the nitrile group has been hydrolyzed to a primary carboxamide (-CONH₂).[6] This typically occurs during an aqueous work-up under acidic or basic conditions, especially if heat was applied. The carboxylic acid may also be formed with more forcing conditions.

  • Troubleshooting & Optimization:

    • Neutral Work-up: Ensure your aqueous work-up is performed under neutral conditions (pH ~7). Use brine washes instead of acidic or basic solutions if possible.

    • Avoid Heat: Perform extractions and washes at room temperature.

    • Non-Aqueous Work-up: If possible, consider a non-aqueous work-up, such as filtering the reaction mixture through a plug of silica gel or celite to remove salts and then concentrating the filtrate.

Preventative Strategies & Protocols

Key Degradation Pathways Diagram

The following diagram illustrates the primary degradation pathways to be aware of during your experimental design.

cluster_main Degradation of this compound cluster_ox Oxidation cluster_hy Hydrolysis A This compound B Colored Oligomers / Polymers A->B [O₂], Light, Metal Contaminants C 5-Carboxamide Derivative A->C H₂O, Mild Acid/Base, Heat D 5-Carboxylic Acid Derivative C->D Strong Acid/Base, Prolonged Heat

Caption: Primary degradation pathways for this compound.

Protocol: N-SEM Protection of this compound

This protocol provides a robust method for protecting the pyrrole nitrogen, which is highly recommended before attempting many transformations, especially metal-catalyzed cross-coupling reactions.[10]

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, to aid solubility)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add this compound.

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration). If solubility is poor, add a minimal amount of anhydrous DMF to achieve a clear solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry as the sodium salt forms.

  • Alkylation: Add SEM-Cl dropwise via syringe at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-SEM protected product, which can be purified by column chromatography.

Troubleshooting Workflow for General Reactions

Use this decision tree to guide your troubleshooting process when a reaction is not proceeding as expected.

start Reaction Start check_progress Monitor by TLC/LC-MS (t = 30 min) start->check_progress dark Reaction Turning Dark? check_progress->dark No success Reaction Complete check_progress->success Yes no_product SM Consumed, No Product? dark->no_product No action_inert Action: - Check inert atmosphere - Use degassed solvents - Lower temperature dark->action_inert Yes stalled Reaction Stalled? no_product->stalled No action_protect Action: - Suspect catalyst inhibition - Re-run with N-protection - Screen ligands/bases no_product->action_protect Yes stalled->success No, work-up action_reagent Action: - Check reagent quality - Increase temperature cautiously - Add more reagent/catalyst stalled->action_reagent Yes

Caption: A logical workflow for troubleshooting common reaction issues.

Data Summary Table

Problematic Condition Potential Degradation Pathway Recommended Alternative / Solution Rationale
Atmospheric Oxygen / Air Oxidation of pyrrole ringUse a rigorously inert atmosphere (Ar, N₂); degas all solvents.Prevents formation of colored polymeric byproducts.[4]
Strong Bases (NaH, LDA) Base-promoted decompositionUse milder bases (K₂CO₃, Cs₂CO₃); perform at low temperatures.Minimizes side reactions and improves selectivity for N-functionalization.
Strong Mineral Acids (HCl, H₂SO₄) Nitrile hydrolysis, potential polymerizationUse buffered systems or organic acids (e.g., TFA) if necessary; perform work-up at neutral pH.The nitrile group is labile to harsh acidic conditions, especially with heat.[5]
Elevated Temperatures (>100 °C) General thermal decompositionRun reactions at the lowest effective temperature; consider microwave irradiation for shorter reaction times.Azaindoles can be thermally sensitive, especially in the presence of impurities.
Unprotected N-H in Cross-Coupling Catalyst inhibition/deactivationProtect the pyrrole nitrogen (e.g., with Boc, SEM, or other suitable groups).Prevents coordination to the metal catalyst, improving catalytic turnover and yield.[2][10]

References

Technical Support Center: Overcoming Poor Cell Permeability of 1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-c]pyridine derivatives. This guide is designed to provide expert insights and practical solutions to a common yet significant hurdle in the development of this promising class of compounds: poor cell permeability. The unique scaffold of 1H-pyrrolo[2,3-c]pyridines, while offering potent biological activity against various targets, often presents physicochemical challenges that can limit intracellular access and, consequently, therapeutic efficacy.[1][2]

This resource is structured to help you diagnose permeability issues, troubleshoot experimental results, and implement effective strategies to enhance the cellular uptake of your compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when dealing with the cell permeability of 1H-pyrrolo[2,3-c]pyridine derivatives.

Q1: Why do my 1H-pyrrolo[2,3-c]pyridine derivatives show low cell permeability despite good in vitro target engagement?

This is a frequent and critical observation. Potent activity in a cell-free assay (e.g., enzymatic or receptor binding assays) does not guarantee efficacy in a cell-based model. The cell membrane acts as a selective barrier. Your compound must possess the right balance of physicochemical properties to passively diffuse across the lipid bilayer or be recognized by uptake transporters. Poor permeability is often the primary reason for the disconnect between biochemical potency and cellular activity.

Q2: What are the key physicochemical properties influencing the permeability of these compounds?

The permeability of any compound, including 1H-pyrrolo[2,3-c]pyridine derivatives, is governed by a combination of factors. The most critical are:

  • Lipophilicity (LogP/LogD): An optimal lipophilicity is required. Too low, and the compound won't enter the lipid membrane; too high, and it may get trapped within the membrane.

  • Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors increases the energy required to shed the "solvation shell" and enter the membrane.

  • Polar Surface Area (PSA): This is related to the hydrogen bonding capacity. A higher PSA generally correlates with lower permeability.

  • Ionization State (pKa): The charge of a molecule significantly impacts its ability to cross the lipid bilayer.[3] Generally, neutral species are more permeable than charged ones.

A useful starting point for assessing these properties is Lipinski's Rule of Five.[4] While not an absolute rule, it provides a valuable framework for identifying potential permeability liabilities.

PropertyGuideline for Good Permeability
Molecular Weight (MW)≤ 500 Da
Lipophilicity (LogP)≤ 5
Hydrogen Bond Donors≤ 5
Hydrogen Bond Acceptors≤ 10

Q3: How can I quickly assess the permeability of my compounds?

For a rapid and high-throughput assessment, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent choice. This cell-free assay measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a synthetic membrane coated with lipids. It exclusively measures passive diffusion and is a cost-effective way to rank compounds early in a project.[5][6] For a more biologically relevant assessment that includes both passive diffusion and active transport, cell-based models like Caco-2 or MDCK assays are the gold standard.[7][8][9]

Q4: My compound has a high molecular weight and several hydrogen bond donors. How does this specifically affect permeability?

The 1H-pyrrolo[2,3-c]pyridine core itself contains hydrogen bond donors and acceptors. Substituents added to the core can further increase these counts. Each hydrogen bond with water must be broken for the molecule to enter the hydrophobic membrane interior, which is an energetically costly process. A high molecular weight often correlates with a larger size and a greater polar surface area, further hindering passive diffusion across the membrane.

Q5: Could efflux transporters be responsible for the low intracellular concentration of my compound?

Absolutely. Even if a compound has sufficient passive permeability to enter a cell, it may be actively pumped out by efflux transporters. These are cellular "bouncers" that protect cells from foreign substances.[10] The most common efflux transporters in drug development are P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[10] If your compound is a substrate for these pumps, its intracellular concentration will remain low despite good initial influx. This is a common issue for nitrogen-containing heterocyclic compounds.[11]

Q6: What are the most common strategies to improve the cell permeability of 1H-pyrrolo[2,3-c]pyridine derivatives?

There are three primary strategies, which can be used independently or in combination:

  • Structural Modification: Systematically altering the chemical structure to improve its physicochemical properties (e.g., reducing hydrogen bond donors, masking polar groups, or modulating lipophilicity).

  • Prodrug Approach: Temporarily masking permeability-limiting functional groups with a promoiety that is cleaved inside the cell to release the active drug.[3][4][12]

  • Formulation Strategies: Using advanced drug delivery systems like nanoparticles or including permeation enhancers to facilitate transport across the cell membrane.[13]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental issues related to poor permeability.

Problem: Low Apparent Permeability (Papp) in a PAMPA or Caco-2 Assay

A low Papp value indicates that your compound is not efficiently crossing the membrane. The following workflow can help identify the root cause.

G start Low Papp Value Observed solubility Is aqueous solubility >100 µM? start->solubility stability Is the compound stable in assay buffer? solubility->stability Yes sol_issue Problem: Poor Solubility Action: Improve solubility (e.g., co-solvents, pH adjustment) solubility->sol_issue No lipophilicity Is LogD7.4 in the optimal range (1-3)? stability->lipophilicity Yes stab_issue Problem: Compound Degradation Action: Re-evaluate structure or assay conditions stability->stab_issue No lipo_issue Problem: Suboptimal Lipophilicity Action: Modify structure to adjust LogD lipophilicity->lipo_issue No permeability_issue Conclusion: Intrinsic Poor Permeability Action: Pursue structural modification or prodrug strategy lipophilicity->permeability_issue Yes

Caption: Troubleshooting workflow for low apparent permeability.

  • Possible Cause 1: Poor Aqueous Solubility

    • Why it matters: The compound must be dissolved in the aqueous donor compartment to be available for permeation. If it precipitates, the measured permeability will be artificially low.

    • Troubleshooting Step: Determine the kinetic solubility of your compound in the assay buffer. If solubility is below 100 µM, it may be a limiting factor.

    • Solution: Consider using a small percentage of a co-solvent like DMSO (typically ≤1%) or modifying the buffer pH if your compound's solubility is pH-dependent.

  • Possible Cause 2: Suboptimal Lipophilicity

    • Why it matters: As discussed, lipophilicity is a balancing act. Compounds with very low LogD (at physiological pH 7.4) will not partition into the lipid membrane, while those with very high LogD may become trapped.

    • Troubleshooting Step: Calculate or experimentally determine the LogD at pH 7.4. An optimal range for passive diffusion is often between 1 and 3.

    • Solution: Employ structure-activity relationship (SAR) studies. For example, adding or removing lipophilic or polar groups can systematically modulate the LogD into a more favorable range.

Problem: High Efflux Ratio in a Bidirectional Caco-2 Assay

A high efflux ratio (Papp B→A / Papp A→B > 2) is a strong indicator that your compound is a substrate for an efflux transporter.

G cluster_0 Apical (A) Side cluster_1 Cell Monolayer cluster_2 Basolateral (B) Side A Compound Added Cell Passive Influx (Permeability) Active Efflux (P-gp/BCRP) A->Cell Papp (A→B) Cell->A Papp (B→A) Efflux Ratio = Papp(B→A) / Papp(A→B) B Compound Measured Cell->B G cluster_0 cluster_1 Cell Membrane cluster_2 Extracellular Extracellular Space Intracellular Intracellular Space Parent_Drug Parent Drug (Polar, Low Permeability) Prodrug Prodrug (Lipophilic, High Permeability) Parent_Drug->Prodrug Chemical Synthesis: Attach Promoieity Active_Drug Active Drug Released Prodrug->Active_Drug Passive Diffusion & Enzymatic Cleavage Membrane_Node

References

Technical Support Center: Improving Oral Bioavailability of 1H-pyrrolo[2,3-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals actively working with the 1H-pyrrolo[2,3-c]pyridine scaffold. This chemical class holds significant therapeutic promise, notably as acid pump antagonists, but often presents considerable challenges in achieving adequate oral bioavailability.[1] This document provides a curated collection of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols to navigate these challenges effectively. Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the early stages of development for 1H-pyrrolo[2,3-c]pyridine compounds.

Q1: Why do many 1H-pyrrolo[2,3-c]pyridine compounds exhibit low oral bioavailability?

Low oral bioavailability in this class, as with many modern drug candidates, is typically multifactorial.[2][3] The primary culprits are often rooted in the physicochemical properties of the molecules. It is estimated that over 70% of new chemical entities in development pipelines suffer from poor aqueous solubility, a common trait for these heterocyclic compounds.[4] This low solubility limits the dissolution rate in gastrointestinal fluids, which is a prerequisite for absorption.[4] Furthermore, these compounds can be susceptible to extensive first-pass metabolism in the liver, where enzymes modify the drug, reducing the amount of active compound that reaches systemic circulation.[5][6]

Q2: What are the principal strategies for enhancing the oral bioavailability of these compounds?

A range of formulation and chemical modification strategies can be employed. The selection depends heavily on the specific properties of the drug molecule.[3] Key approaches include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4][7]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can prevent crystallization and maintain a higher energy state, leading to improved solubility and dissolution.[3][4][5] Spray drying is a common method for producing ASDs.[4]

  • Lipid-Based Formulations: For lipophilic compounds, systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can solubilize the drug in the GI tract and facilitate absorption.[2][5][7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of the parent drug.[5]

  • Prodrug Approach: Chemical modification of the molecule to create a more soluble or permeable prodrug, which then converts to the active form in vivo, can overcome fundamental absorption barriers.[3][5][8]

Q3: How do I choose the most suitable bioavailability enhancement strategy for my specific compound?

The optimal strategy is dictated by the compound's specific failure mechanism (e.g., is it a solubility or permeability problem?).[5] A systematic approach is crucial. First, characterize the compound's physicochemical properties (solubility, logP, pKa, melting point). Next, conduct key in vitro assays to diagnose the primary barriers. A decision-making workflow, as outlined in the diagram below, can guide this selection process. For instance, a highly lipophilic compound with a high melting point may be an excellent candidate for an amorphous solid dispersion or a lipid-based formulation.[5]

Q4: What are the essential in vitro assays for diagnosing bioavailability issues?

To effectively troubleshoot, you must first identify the root cause of poor bioavailability. The following assays are fundamental:

  • Kinetic Solubility Assays: To determine the aqueous solubility under various pH conditions (e.g., pH 1.2, 4.5, 6.8) that mimic the GI tract.

  • In Vitro Dissolution Testing: To assess how quickly the drug dissolves from its formulation. Inadequate sink conditions can be a technical issue, which may be resolved by increasing the medium volume or adding a surfactant.[5]

  • Caco-2 Cell Monolayer Assay: This assay is the gold standard for evaluating intestinal permeability and identifying whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[5]

  • Liver Microsome Stability Assay: This assay investigates the metabolic stability of your compound, helping to predict the extent of first-pass metabolism in the liver.[5]

Troubleshooting and Optimization Guide

This section provides solutions to specific experimental problems you may encounter.

ProblemPossible Cause(s)Recommended Solutions & Rationale
High variability in in vivo pharmacokinetic data. 1. Poor and erratic absorption due to low solubility.Formulate the compound in a system that provides more consistent release and dissolution, such as a Self-Microemulsifying Drug Delivery System (SMEDDS) or an amorphous solid dispersion.[2][5] These systems reduce the dependency on the drug's intrinsic solubility.
2. P-glycoprotein (P-gp) efflux in the intestine.First, evaluate if your compound is a P-gp substrate using a Caco-2 assay. If it is, consider co-administration with a known P-gp inhibitor in preclinical models to confirm the mechanism and assess the potential for improvement.[5]
3. Food effects influencing absorption.Conduct pilot food-effect studies in your animal model (fed vs. fasted states) to understand the impact of food on the drug's absorption profile.[5]
Precipitation of the compound in the GI tract. 1. Supersaturation from an ASD followed by rapid crystallization. Incorporate a precipitation inhibitor, such as HPMC or PVP, into your solid dispersion formulation. These polymers are designed to maintain the drug in a supersaturated state for a longer duration, allowing more time for absorption.[5]
2. pH-dependent solubility leading to precipitation upon transit from the acidic stomach to the neutral intestine.For weakly basic compounds, consider an enteric-coated formulation that bypasses the stomach and releases the drug in the higher pH environment of the small intestine.[5]
Low oral bioavailability despite good in vitro dissolution. 1. High first-pass metabolism in the liver.Investigate the metabolic stability of your compound using liver microsomes.[5] If metabolism is high, identify the metabolic "hotspots" and consider a prodrug approach to mask the metabolic site.[5][8]
2. Poor intestinal permeability. Assess permeability using a Caco-2 cell monolayer assay.[5] If permeability is low (and the compound is not a P-gp substrate), formulation strategies that enhance permeability, such as lipid-based systems or the inclusion of permeation enhancers, should be explored.[5]
Incomplete in vitro dissolution. 1. Inadequate sink conditions in the dissolution medium.Increase the volume of the dissolution medium or add a surfactant (e.g., sodium lauryl sulfate) to ensure that the concentration of the dissolved drug remains well below its saturation limit, providing a constant driving force for dissolution.[5]
2. Agglomeration of micronized particles. Include a wetting agent in the formulation to improve the dispersibility of the micronized drug particles and ensure the full surface area is available for dissolution.[5]

Visualizations: Workflows and Mechanisms

Diagrams can clarify complex relationships and guide experimental design.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Diagnosis cluster_2 Phase 3: Strategy Selection Start Start: Synthesize 1H-pyrrolo[2,3-c]pyridine Compound Char Physicochemical Characterization (Solubility, logP, m.p.) Start->Char Perm Caco-2 Permeability Assay Char->Perm MetStab Liver Microsome Stability Assay Char->MetStab Sol_Check Solubility Limited? Char->Sol_Check Perm_Check Permeability Limited? Perm->Perm_Check Met_Check Metabolism Limited? MetStab->Met_Check Sol_Check->Perm_Check No Form_Sol Formulation Strategy: - Amorphous Solid Dispersion - Lipid-Based System (SMEDDS) - Particle Size Reduction Sol_Check->Form_Sol Yes Perm_Check->Met_Check No Form_Perm Formulation Strategy: - Permeation Enhancers - Lipid-Based Systems Perm_Check->Form_Perm Yes Chem_Mod Chemical Modification: - Prodrug Approach Met_Check->Chem_Mod Yes

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

G cluster_lumen GI Lumen cluster_barrier Intestinal Barrier (Enterocyte) cluster_circulation Systemic Circulation cluster_liver Liver Drug_Oral Oral Dose (Solid Form) Drug_Dissolved Drug in Solution (Dissolved) Drug_Oral->Drug_Dissolved Dissolution Fail1 Barrier 1: Poor Solubility limits Dissolution Absorption Absorption (Transcellular/Paracellular) Drug_Dissolved->Absorption Permeation Efflux P-gp Efflux Absorption->Efflux Transport Fail2 Barrier 2: Poor Permeability or P-gp Efflux Drug_Systemic Drug in Blood Efflux->Drug_Systemic To Portal Vein Metabolism First-Pass Metabolism Drug_Systemic->Metabolism Metabolism->Drug_Systemic Metabolites return to circulation / excretion Fail3 Barrier 3: High First-Pass Metabolism

Caption: Key physiological barriers impacting oral bioavailability.

Key Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol provides a representative method for preparing an ASD, a powerful technique for improving the solubility of crystalline compounds.[5]

Objective: To prepare a 1:3 drug-to-polymer ratio amorphous solid dispersion of a 1H-pyrrolo[2,3-c]pyridine compound with polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64).

Materials:

  • 1H-pyrrolo[2,3-c]pyridine derivative (1 g)

  • PVP/VA 64 (3 g)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Spray dryer apparatus

  • Vacuum oven

Procedure:

  • Solution Preparation: Dissolve 1 g of the 1H-pyrrolo[2,3-c]pyridine derivative and 3 g of PVP/VA 64 in a suitable volume of a 1:1 (v/v) mixture of dichloromethane and methanol to form a clear solution. Ensure complete dissolution of both components.

  • Spray Dryer Setup: Set the inlet temperature of the spray dryer to 120°C and adjust the gas flow and pump rate to achieve a target outlet temperature of 60-70°C. These parameters may require optimization based on the specific equipment used.

  • Feed Rate: Set the feed pump rate to 5 mL/min.

  • Atomization: Set the atomizing air flow to 600 L/h.

  • Spray Drying: Initiate the process by pumping the solution into the spray dryer. The solvent rapidly evaporates upon atomization, leaving behind solid particles of the drug dispersed in the polymer.

  • Collection and Drying: Collect the resulting powder from the cyclone. To ensure complete removal of residual solvents, dry the collected powder under vacuum at 40°C for 24 hours.

  • Characterization: The resulting ASD should be characterized by Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm (indicating an amorphous state) and by Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for large-scale pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing exothermic reactions. The synthesis of pyridines, a cornerstone in pharmaceutical and agrochemical industries, often involves highly exothermic steps where effective heat management is critical for safety, yield, and product purity.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure your scale-up processes are safe, efficient, and reproducible.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses common questions regarding exothermic reactions in the context of pyridine synthesis.

Q1: What are the primary safety concerns associated with exothermic pyridine synthesis reactions?

A1: The principal concern is thermal runaway . This occurs when the heat generated by the reaction surpasses the rate of heat removal, leading to an exponential increase in temperature and reaction rate.[4][5][6] A thermal runaway can result in a dangerous pressure buildup within the reactor, potentially leading to vessel rupture, explosions, and the release of toxic materials.[4] Many common pyridine syntheses, such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions, are multicomponent condensations that can be highly exothermic, especially at scale.[7][8] A secondary concern is the quenching of highly reactive reagents, such as phosphorus oxychloride (POCl₃), which can undergo delayed and violently exothermic hydrolysis.[8]

Q2: How does scaling up from the lab to a pilot plant affect the management of an exotherm?

A2: The transition from laboratory scale to pilot or production scale fundamentally alters the thermal behavior of a reaction. This is primarily due to the change in the surface-area-to-volume ratio.[9]

  • Lab Scale: Small flasks have a high surface-area-to-volume ratio, allowing for efficient passive heat dissipation to the surroundings.[10]

  • Large Scale: Large reactors have a much lower surface-area-to-volume ratio, making heat removal significantly less efficient.[9] A reaction that is easily managed in a 1L flask can become a serious runaway hazard in a 1000L reactor without active and robust cooling systems.[10]

Therefore, what appears benign at the bench scale requires meticulous planning and engineering controls at the production scale.[4][10]

Q3: What is a thermal hazard assessment and why is it crucial before scaling up?

A3: A thermal hazard assessment is a systematic evaluation of the potential thermal risks of a chemical process. It is an indispensable step for ensuring safety during scale-up.[11] This assessment involves determining key parameters such as:

  • Heat of Reaction (ΔHrxn): The total amount of energy released.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the reaction heat is absorbed by the reaction mass without any cooling.[12]

  • Onset Temperature of Decomposition (Td): The temperature at which starting materials, intermediates, or products begin to decompose, which can initiate a secondary, often more dangerous, runaway reaction.[9][10]

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach in the event of a total cooling failure.[12]

Techniques like Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC) are essential tools for gathering this data.[8][12] This information allows you to design an appropriate and safe process.

Part 2: Troubleshooting Guide - Addressing Specific In-Process Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during large-scale pyridine synthesis.

Q4: My reaction is showing an uncontrolled temperature spike shortly after adding a reagent. What should I do and what are the likely causes?

A4: An uncontrolled temperature spike is a critical warning sign of a potential thermal runaway.

Immediate Actions:

  • Stop Reagent Addition: Immediately halt the feed of any limiting reactant.

  • Maximize Cooling: Ensure all cooling systems are operating at maximum capacity.

  • Prepare for Emergency: If the temperature continues to rise uncontrollably, follow your site's emergency procedures, which may include reaction quenching or evacuation.[13]

Root Cause Analysis & Solutions:

Possible Cause Explanation & Troubleshooting Steps
Reagent Addition Rate is Too High The rate of heat generation is exceeding the reactor's cooling capacity. Solution: Reduce the addition rate. A semi-batch process, where one reactant is added slowly and controllably, is a fundamental strategy for managing exotherms.[8][14]
Inadequate Cooling The cooling system (e.g., jacket, internal coils) may be insufficient for the scale and reaction intensity.[15][16] Solution: Verify the coolant flow rate and temperature. For highly energetic reactions, consider upgrading the cooling system or using cryogenic cooling solutions.[15][17]
Poor Mixing Inadequate agitation can create localized "hot spots" where reactants concentrate, leading to a rapid, localized exotherm that can propagate through the batch.[7][8] Solution: Increase the stirrer speed and ensure the agitator design is appropriate for the vessel geometry and viscosity of the reaction medium.
Incorrect Reagent Concentration Using a more concentrated reagent than specified in the protocol will increase the reaction rate and heat output. Solution: Re-verify the concentration of all starting materials. Running the reaction at a lower concentration can help dissipate heat more effectively.[14]

Troubleshooting Workflow: Uncontrolled Temperature Excursion

G cluster_investigate Post-Incident Investigation cluster_solutions Implement Corrective Actions start Uncontrolled Temperature Spike Detected stop_reagent Stop Reagent Addition Immediately start->stop_reagent max_cooling Maximize Cooling Capacity stop_reagent->max_cooling emergency Follow Emergency Protocol (Quench/Evacuate) max_cooling->emergency If Uncontrolled check_rate Review Addition Rate vs. Cooling Capacity max_cooling->check_rate If Stabilized check_mixing Verify Agitator Speed & Performance check_rate->check_mixing sol_rate Reduce Addition Rate check_rate->sol_rate check_conc Confirm Reagent Concentrations check_mixing->check_conc sol_mixing Optimize Agitation check_mixing->sol_mixing check_coolant Inspect Coolant Flow & Temperature check_conc->check_coolant sol_conc Use Dilution check_conc->sol_conc sol_cooling Upgrade Cooling System check_coolant->sol_cooling

Caption: Workflow for responding to and troubleshooting a temperature spike.

Q5: We successfully ran our Hantzsch pyridine synthesis at the 10L scale, but at 100L we are seeing lower yields and more impurities. What could be the cause?

A5: This is a classic scale-up challenge where thermal and mixing effects, less apparent at smaller scales, become dominant.[7] The initial condensation steps of the Hantzsch synthesis can be particularly exothermic.[8][18]

Analysis of Potential Causes:

Parameter Explanation & Troubleshooting Steps
Heat Dissipation At the 100L scale, poor heat removal can lead to a higher average reaction temperature or localized hot spots.[9] This can accelerate side reactions or cause degradation of starting materials or the dihydropyridine intermediate, reducing yield and purity. Solution: Implement stricter temperature control using a more robust cooling system.[15] Use reaction calorimetry data to ensure the cooling capacity is sufficient for the 100L scale.[12]
Mass Transfer Inadequate mixing in a larger vessel can lead to non-uniform distribution of reactants (aldehyde, β-keto ester, ammonia source).[7] This can favor the formation of undesired byproducts. Solution: Re-evaluate the mixing parameters. Consider using a different impeller type or increasing the agitation speed, ensuring you are not introducing excessive shear.
Oxidation Step The Hantzsch synthesis produces a 1,4-dihydropyridine intermediate that must be oxidized to the final pyridine product.[18][19] If the initial condensation is poorly controlled thermally, it can affect the stability of this intermediate, leading to incomplete conversion during the subsequent oxidation step. Solution: Monitor the reaction by TLC or LC-MS to confirm the complete conversion of the dihydropyridine before work-up.[20] Ensure the stoichiometry of the oxidizing agent is correct.

Q6: We are considering using a continuous flow reactor to manage a highly exothermic pyridine synthesis. What are the advantages?

A6: Continuous flow chemistry is an inherently safer technology for managing highly exothermic processes.[14][21] The primary advantages stem from the high surface-area-to-volume ratio of the small-diameter tubing used in these reactors, which allows for extremely efficient heat transfer.[21]

Comparison of Reactor Technologies for Exothermic Reactions

Feature Batch Reactor Continuous Flow Reactor
Heat Transfer Poor (low surface-area-to-volume ratio)[9]Excellent (high surface-area-to-volume ratio)[21]
Safety Higher risk of thermal runaway due to large volume of reacting material.[4]Inherently safer; small reaction volume at any given time minimizes risk.[14]
Temperature Control Difficult to maintain uniform temperature; risk of hot spots.Precise and rapid temperature control.
Scalability Complex; requires re-evaluation of thermal safety at each new scale.Simpler scalability by running the reactor for longer periods ("scaling out").

Hierarchy of Controls for Exothermic Reactions

G cluster_0 Hierarchy of Controls (Most to Least Effective) elimination Elimination/Substitution (Use a less hazardous route) engineering Engineering Controls (Flow reactors, improved cooling) admin Administrative Controls (SOPs, training, reduced batch size) ppe PPE (Lab coat, safety glasses, gloves)

Caption: Hierarchy of controls for managing reaction hazards.

Part 3: Key Experimental Protocols

Protocol 1: Basic Reaction Calorimetry for Thermal Hazard Screening

Objective: To determine the heat of reaction (ΔHrxn) and the maximum rate of heat evolution for a pyridine synthesis to assess cooling requirements for scale-up.

Methodology:

  • System Setup: Calibrate a reaction calorimeter (e.g., Mettler-Toledo RC1e) according to the manufacturer's instructions.

  • Initial Charge: Charge the reactor with the initial solvent and starting materials, excluding the limiting reagent that will be added semi-batch wise.

  • Equilibration: Bring the reactor contents to the desired starting process temperature (Tp).

  • Dosing: Begin the controlled, slow addition of the limiting reagent at a pre-determined rate. The calorimeter will continuously measure the heat flow (Qr) in real-time.

  • Data Acquisition: Record the heat flow, process temperature (Tr), and jacket temperature (Tj) throughout the addition and for a period after the addition is complete to ensure the reaction has gone to completion.

  • Analysis: Integrate the heat flow curve over time to calculate the total heat of reaction. The peak heat flow value will determine the minimum cooling power required by the plant reactor to maintain the desired temperature.[12]

Protocol 2: Controlled Quenching of Reactive Reagents

Objective: To safely neutralize a reactive reagent (e.g., POCl₃) post-reaction, avoiding a dangerous delayed exotherm.

Methodology:

  • Preparation: Prepare a quench solution (e.g., cold water or a buffered aqueous solution) in a separate, appropriately sized, and well-agitated vessel equipped with its own cooling system.

  • Reverse Addition: Instead of adding the quench solution to the reactor, slowly transfer the reaction mixture into the vigorously stirred, cold quench solution. This "reverse quench" ensures the reactive species is always the limiting reagent in the quench vessel, preventing its accumulation.

  • Temperature Monitoring: Continuously monitor the temperature of the quench vessel. The addition rate of the reaction mixture should be controlled to keep the quench temperature within a safe, pre-defined range (e.g., below 20°C).

  • pH Adjustment: After the addition is complete, slowly adjust the pH of the quenched mixture to the desired level for work-up.[8]

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1H-Pyrrolo[2,3-c]pyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among these, the pyrrolopyridine skeleton, a bioisostere of the endogenous indole nucleus, has garnered significant attention. The strategic placement of a nitrogen atom within the six-membered ring of the indole structure gives rise to six possible isomers, each with a unique electronic distribution and hydrogen bonding capability that profoundly influences its interaction with biological targets. This guide provides an in-depth comparative analysis of the biological activities of the four most studied 1H-pyrrolo[2,3-c]pyridine isomers, commonly known as azaindoles, with a focus on their applications in oncology and beyond. We will delve into the nuances of their structure-activity relationships, supported by experimental data, and provide detailed protocols for their evaluation.

The Azaindole Scaffold: A Privileged Motif in Drug Discovery

Azaindoles, or pyrrolopyridines, are bicyclic heteroaromatic compounds that have emerged as "privileged structures" in drug discovery. Their resemblance to purines allows them to effectively compete with ATP for the binding pockets of kinases, a class of enzymes frequently dysregulated in cancer. The position of the nitrogen atom in the pyridine ring defines the four principal isomers:

  • 1H-Pyrrolo[2,3-c]pyridine (4-Azaindole)

  • 1H-Pyrrolo[3,2-c]pyridine (5-Azaindole)

  • 1H-Pyrrolo[3,2-b]pyridine (6-Azaindole)

  • 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)

This seemingly subtle structural alteration dramatically impacts the physicochemical properties of the molecule, such as its pKa, dipole moment, and metabolic stability, thereby dictating its biological activity.[1] While all isomers have been explored, 7-azaindole is the most extensively studied, particularly in the development of kinase inhibitors.

Comparative Biological Activity: A Tale of Four Isomers

Direct head-to-head comparisons of the parent azaindole isomers are scarce in the literature; however, extensive research on their derivatives provides a clear picture of their differential biological activities. The choice of the optimal azaindole scaffold is highly dependent on the specific biological target and the desired pharmacological profile.[1]

Kinase Inhibition: The Cornerstone of Azaindole Utility

The azaindole framework is a cornerstone in the design of kinase inhibitors.[2] The pyridine nitrogen can act as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site.[3]

A compelling example of isomer-dependent activity is seen in the development of inhibitors for Cell Division Cycle 7 (Cdc7) kinase. A study revealed that derivatives of 5-azaindole exhibited potent inhibitory activity, whereas the corresponding 4-, 6-, and 7-azaindole isomers demonstrated lower inhibitory capacity and selectivity.[1][4] Conversely, for the inhibition of c-Met kinase, potent inhibitors were developed based on the 4-azaindole and 7-azaindole scaffolds, achieving IC50 values in the low nanomolar range.[1]

The 7-azaindole moiety is particularly prevalent in approved kinase inhibitors like Vemurafenib (BRAF inhibitor) and Pexidartinib.[5] This is attributed to its ability to form two hydrogen bonds with the kinase hinge region, with the pyrrolic N-H acting as a donor and the N7 atom as an acceptor.[6]

Table 1: Comparative Kinase Inhibitory Activity of Azaindole Derivatives

Isomer ScaffoldTarget KinaseRepresentative Derivative IC50 (nM)Reference
4-Azaindole p38α MAP kinasePotent inhibition, specific IC50 varies with substitution[7]
5-Azaindole Cdc7Highly potent and selective inhibition[1][4]
6-Azaindole VEGFR248[6]
7-Azaindole BRAF V600E13 (PLX4720)
7-Azaindole CDK9Potent inhibition in the nanomolar range[8]

Note: IC50 values are for specific derivatives and not the parent isomers. The data is intended to illustrate the potential of each scaffold.

Cytotoxic Activity in Cancer Cell Lines

The anticancer potential of azaindole derivatives is often evaluated through in vitro cytotoxicity assays against a panel of cancer cell lines. The efficacy of each isomer is highly dependent on the cell type and the specific chemical modifications to the core structure.[1]

For instance, a study on N-alkyl-7-azaindoles demonstrated that increasing the length of the alkyl chain at the N-1 position of the 7-azaindole ring generally enhances cytotoxic activity against MCF-7 (breast cancer), A549 (lung cancer), and HEPG2 (liver cancer) cell lines.[9] Derivatives of 1H-pyrrolo[3,2-c]pyridine have also shown significant antitumor activity, with some compounds acting as colchicine-binding site inhibitors and displaying potent activity against HeLa, SGC-7901, and MCF-7 cell lines with IC50 values in the nanomolar to low micromolar range.[10]

Table 2: Comparative Cytotoxic Activity of Azaindole Derivatives

Isomer ScaffoldCancer Cell LineRepresentative Derivative IC50 (µM)Reference
1H-Pyrrolo[3,2-c]pyridine HeLa, SGC-7901, MCF-70.12 - 0.21[10]
7-Azaindole (N-isopropyl)MCF-715.2[9]
7-Azaindole MCF-715.56[11]

Note: IC50 values are for specific derivatives and not the parent isomers.

Antimicrobial and Other Biological Activities

Beyond their prominent role in oncology, azaindole isomers exhibit a broad spectrum of biological activities.

In the context of HIV-1 inhibition, a comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) found that 4-azaindole and 7-azaindole analogs had superior efficacy compared to the parent indole compound. Conversely, 5-azaindole and 6-azaindole derivatives showed reduced efficacy.[1]

Furthermore, various pyridine-containing compounds, including pyrrolopyridines, have been investigated for their antimicrobial properties .[12][13][14][15][16] For example, certain pyridine derivatives have shown good to strong antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (Candida albicans).[13]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are paramount. The following are detailed methodologies for key assays used to evaluate the biological activity of 1H-pyrrolo[2,3-c]pyridine isomers and their derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a widely used method for screening kinase inhibitors.[3]

Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

Kinase_Inhibition_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP Detection A Kinase + Substrate + ATP + Inhibitor B Incubate (e.g., 30°C, 60 min) A->B Reaction Initiation C Add ADP-Glo™ Reagent B->C D Incubate (RT, 40 min) C->D Stop Reaction & Deplete ATP E Add Kinase Detection Reagent D->E F Incubate (RT, 30-60 min) E->F ADP to ATP Conversion G Measure Luminescence F->G Signal Generation MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate overnight A->B C Treat cells with test compounds B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance (e.g., 570 nm) G->H

References

Kinase Selectivity Profiling of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, achieving selectivity is a paramount challenge that dictates the therapeutic potential and safety profile of a candidate molecule. This guide provides an in-depth analysis of the kinase selectivity of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile, a compound built upon the 6-azaindole scaffold. We will explore its performance in the context of broad kinase panels and draw comparisons with established kinase inhibitors, supported by detailed experimental methodologies and data interpretation frameworks. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel kinase-targeted therapies.

Introduction: The Critical Role of Kinase Selectivity and the Azaindole Scaffold

Protein kinases, with over 500 members in the human kinome, are crucial regulators of cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, a significant hurdle in kinase inhibitor development is managing off-target effects, which often arise from a lack of selectivity. A promiscuous inhibitor can interact with multiple kinases, leading to unforeseen toxicities and a narrow therapeutic window.[2][3]

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a "privileged structure" in medicinal chemistry for the design of kinase inhibitors.[4] Like its more extensively studied isomer, 7-azaindole, it mimics the purine structure of ATP, enabling it to competitively bind to the ATP-binding site of kinases.[4][5] The nitrogen atom in the pyridine ring and the pyrrole NH group can form critical hydrogen bond interactions with the hinge region of the kinase domain, a key feature for potent inhibition.[1][6] The selectivity of a given azaindole derivative is dictated by the substitutions on the core scaffold, which can be tailored to exploit unique features of the target kinase's active site.[7]

This guide focuses on this compound, a specific derivative of the 6-azaindole core. The carbonitrile group can act as a hydrogen bond acceptor, potentially influencing its binding affinity and selectivity profile.[8]

Methodologies for Kinase Selectivity Profiling

To ascertain the selectivity of a compound, it is screened against a large panel of kinases. This process, known as kinase selectivity profiling or kinome scanning, provides a comprehensive overview of a compound's interaction landscape.

Large-Scale Kinase Panels

Several commercial providers offer extensive kinase screening panels, some covering over 80% of the human kinome.[9] These panels typically include a diverse set of kinases from all major families (e.g., AGC, CAMK, CMGC, STE, TK, TKL) and often include clinically relevant mutant forms.[9] Screening is usually performed at a fixed concentration of the test compound (e.g., 1 µM or 10 µM) to identify initial "hits."[10][11]

Assay Technologies

A variety of assay formats are employed for kinase profiling, with the choice often depending on throughput requirements and the specific kinase being assayed. Common methods include:

  • Radiometric Assays: These traditional assays, such as the ³³P-ATP filter binding assay, measure the transfer of a radiolabeled phosphate from ATP to a substrate. They are considered a gold standard for their direct and robust nature.[2][11]

  • Luminescence-Based Assays: Technologies like Promega's ADP-Glo™ measure the amount of ADP produced in the kinase reaction, which is proportional to kinase activity.[12][13] These assays are highly sensitive, scalable for high-throughput screening, and avoid the use of radioactivity.[12]

  • Fluorescence-Based Assays: These methods, such as Fluorescence Resonance Energy Transfer (FRET), utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.[2]

The choice of ATP concentration in the assay is a critical parameter. Screening at a low ATP concentration (e.g., the Kₘ for ATP) can identify more potent inhibitors, while screening at a physiologically relevant concentration (e.g., 1 mM) may provide a more accurate reflection of a compound's activity in a cellular context.[2][14]

Data Analysis and Interpretation

The primary output of a single-concentration screen is the percent inhibition for each kinase. Hits are typically defined as kinases inhibited above a certain threshold (e.g., >50% or >70%).[10] For these hits, follow-up dose-response experiments are conducted to determine the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency.

Several metrics can be used to quantify selectivity:[10][15]

  • Selectivity Score (S-score): This is the number of kinases inhibited above a certain threshold divided by the total number of kinases tested. A lower S-score indicates higher selectivity.[16]

  • Gini Coefficient: This metric, borrowed from economics, can be used to measure the inequality of inhibitor binding across the kinome. A Gini coefficient of 1 signifies that the inhibitor binds to a single kinase, while a score of 0 indicates equal binding to all kinases.[15]

It is crucial to interpret selectivity data in the context of the assay conditions and the intended therapeutic application. A compound with multiple targets may be desirable for certain cancer therapies where hitting multiple nodes in a signaling pathway can be beneficial (polypharmacology).[2][3]

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the kinase selectivity of a novel compound like this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Cellular & In Vivo Validation A Compound Synthesis & QC (this compound) B Single-Concentration Kinase Panel Screen (e.g., 400+ kinases at 1 µM) A->B C Data Analysis: Calculate % Inhibition B->C D Hit Identification (e.g., >70% Inhibition) C->D E Dose-Response Assays for Hits (e.g., 10-point IC₅₀ curves) D->E F IC₅₀ Value Calculation E->F G Selectivity Analysis (S-score, Gini Coefficient) F->G H Cell-Based Target Engagement Assays G->H I Phenotypic Screens (e.g., Anti-proliferation) H->I J In Vivo Efficacy & Safety Studies I->J G A Prepare Serial Dilution of Compound B Add Compound to 384-well Plate A->B C Add Kinase/Substrate Mix B->C D Add ATP to Initiate Reaction (Incubate 60 min) C->D E Add ADP-Glo™ Reagent (Incubate 40 min) D->E F Add Kinase Detection Reagent (Incubate 30 min) E->F G Measure Luminescence F->G H Calculate IC₅₀ G->H

References

A Head-to-Head Comparison: Pyrrolopyridine Inhibitors Versus Sunitinib in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, multi-targeted tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms for various malignancies. Sunitinib, a well-established TKI, has long been a cornerstone in the management of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1][2] However, the quest for agents with improved efficacy, selectivity, and safety profiles is a continuous endeavor in oncology research. The pyrrolopyridine scaffold has emerged as a promising pharmacophore, giving rise to a new generation of kinase inhibitors with the potential to overcome some of the limitations of existing therapies.[3][4]

This guide provides an in-depth, head-to-head comparison of emerging pyrrolopyridine-based kinase inhibitors with the established therapeutic agent, Sunitinib. We will delve into their mechanisms of action, comparative preclinical data, and the experimental methodologies crucial for their evaluation, offering a critical resource for researchers in the field.

The Incumbent: Sunitinib's Mechanism of Action and Kinase Profile

Sunitinib is an oral, small-molecule TKI that exerts its anti-tumor effects by targeting multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastatic progression.[5][6] Its primary targets include the vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-KIT).[1][7] By inhibiting these kinases, Sunitinib disrupts key signaling pathways, leading to the inhibition of angiogenesis and tumor cell proliferation. Additional targets of Sunitinib include FMS-like tyrosine kinase-3 (FLT3) and the rearranged during transfection (RET) proto-oncogene.[7]

The broad-spectrum activity of Sunitinib, while contributing to its efficacy, is also associated with a range of off-target effects and toxicities, which can limit its therapeutic window.[2] Furthermore, the development of resistance to Sunitinib remains a significant clinical challenge, often necessitating treatment discontinuation or a switch to alternative therapies.[8]

Sunitinib's Primary Signaling Inhibition Pathways cluster_sunitinib Sunitinib cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways Sunitinib Sunitinib VEGFR VEGFRs Sunitinib->VEGFR Inhibits PDGFR PDGFRs Sunitinib->PDGFR Inhibits cKIT c-KIT Sunitinib->cKIT Inhibits FLT3 FLT3 Sunitinib->FLT3 Inhibits RET RET Sunitinib->RET Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation PDGFR->Proliferation Survival Cell Survival cKIT->Survival FLT3->Proliferation RET->Survival

Figure 1: Sunitinib's multi-targeted inhibition of key signaling pathways.

The Challengers: The Rise of Pyrrolopyridine Inhibitors

The pyrrolopyridine scaffold, particularly the pyrrolo[2,3-d]pyrimidine core, has garnered significant attention in medicinal chemistry due to its structural resemblance to the adenine base of ATP, the natural ligand for kinases.[3][9] This structural mimicry provides a versatile platform for the design of potent and selective kinase inhibitors.[4] Several pyrrolopyridine derivatives have demonstrated promising preclinical activity, with some advancing into clinical trials.[10][11]

A key focus in the development of pyrrolopyridine inhibitors has been to achieve more selective kinase inhibition profiles compared to broad-spectrum inhibitors like Sunitinib. The goal is to potently inhibit specific kinases that are critical drivers of a particular cancer, while sparing other kinases to minimize off-target toxicities.

Head-to-Head Preclinical Data: A Comparative Analysis

Direct comparative studies of pyrrolopyridine inhibitors against Sunitinib are crucial for understanding their relative potency and selectivity. While comprehensive kinase panel screening data for a wide range of pyrrolopyridine inhibitors is still emerging, several studies provide valuable head-to-head comparisons for specific compounds.

In Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific enzyme. The following table summarizes the IC50 values of representative pyrrolopyridine compounds against key kinases, with Sunitinib as a benchmark.

CompoundTarget KinaseIC50 (nM)Reference
Sunitinib VEGFR-2~80 - 261[12][13]
PDGFR-β2[14]
c-KIT--
EGFR93[12]
Her2--
CDK227.90[7]
Pyrrolopyridine Cmpd 5k VEGFR-2136[1][12]
EGFR79[1][12]
Her240[1][12]
CDK2204[1]
Pyrrolopyridine Cmpd 5l CDK28.17[7]
FLT336.21[7]
Pyrrolopyrimidine Cmpd 7 VEGFR-2-[15]
EGFR-[15]
Her2-[15]
CDK2-[15]

Note: IC50 values can vary depending on assay conditions. Data presented is for comparative purposes.

These data suggest that certain pyrrolopyridine derivatives can exhibit comparable or even superior potency against specific kinases compared to Sunitinib. For instance, compound 5k shows greater potency against EGFR and Her2, while compound 5l is a more potent inhibitor of CDK2.[1][7][12] This highlights the potential for developing more targeted therapies with the pyrrolopyridine scaffold.

Cellular Potency and Cytotoxicity

Beyond enzymatic inhibition, it is essential to evaluate the effects of these inhibitors on cancer cell lines. The following table presents a comparison of the cytotoxic activity (IC50) of a pyrrolopyridine compound and Sunitinib in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Sunitinib MCF-7Breast Cancer-[1]
HepG2Liver Cancer-[1]
MDA-MB-231Breast Cancer-[1]
HeLaCervical Cancer-[1]
Caki-1Renal Cell Carcinoma~2.2[16]
Pyrrolopyridine Cmpd 5k MCF-7Breast Cancer35.13[1]
HepG2Liver Cancer29.42[1]
MDA-MB-231Breast Cancer41.25[1]
HeLaCervical Cancer33.18[1]

The cellular activity of these compounds provides insights into their ability to penetrate cells and inhibit their targets in a more complex biological environment. The data for compound 5k indicates broad cytotoxic activity across multiple cancer cell lines.[1]

In Vivo Efficacy

Preclinical in vivo studies using animal models, such as xenografts, are critical for assessing the anti-tumor efficacy of novel drug candidates. While direct head-to-head in vivo comparative studies between a broad range of pyrrolopyridine inhibitors and Sunitinib are limited in the public domain, some studies have shown significant anti-tumor activity for pyrrolopyridine compounds in xenograft models. For example, a pyrazolopyridine derivative (compound 26) demonstrated effective reduction of tumor growth in a colorectal cancer xenograft model.[10] Sunitinib itself has been extensively studied in various xenograft models, where it has been shown to inhibit tumor growth, angiogenesis, and metastasis.[6][17]

Experimental Methodologies: A Guide for Preclinical Evaluation

To ensure the scientific rigor and reproducibility of head-to-head comparisons, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key assays used in the preclinical evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Workflow for In Vitro Kinase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Kinase Enzyme - Substrate (e.g., peptide) - ATP - Test Compound Dilutions Start->Prepare_Reagents Incubate Incubate Kinase and Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add ATP/Substrate) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data: - Plot % Inhibition vs. [Compound] - Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: Generalized workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound to create a range of concentrations.

    • Prepare assay buffer containing the kinase enzyme and its specific substrate.

  • Assay Plate Setup:

    • Add the diluted test compound or vehicle control to the wells of a microplate.

    • Add the kinase/substrate mixture to each well.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Detection:

    • Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP. This can be based on luminescence, fluorescence, or radioactivity.

  • Data Analysis:

    • Measure the signal in each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Apoptosis (TUNEL) Assay

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells treated with a test compound.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on coverslips or in chamber slides and treat with the test compound or vehicle control.

  • Fixation and Permeabilization:

    • Fix the cells with a cross-linking agent (e.g., paraformaldehyde).

    • Permeabilize the cells with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.

  • TUNEL Reaction:

    • Incubate the cells with a mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or a fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.

  • Detection:

    • If using BrdUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody.

    • If using a directly labeled dUTP, proceed to visualization.

  • Counterstaining and Imaging:

    • Counterstain the cell nuclei with a DNA dye (e.g., DAPI).

    • Image the cells using a fluorescence microscope. Apoptotic cells will show a strong TUNEL signal co-localized with the nuclear stain.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.

Protocol:

  • Cell Implantation:

    • Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the test compound, Sunitinib (as a positive control), and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage) and schedule.

  • Monitoring:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Monitor the overall health and behavior of the animals.

  • Endpoint and Analysis:

    • At the end of the study (or when tumors reach a predetermined size), euthanize the animals and excise the tumors.

    • Analyze the tumor tissue for biomarkers of drug activity (e.g., proliferation markers, apoptosis markers, microvessel density).

    • Compare tumor growth inhibition between the different treatment groups.

Future Directions and Conclusion

The development of pyrrolopyridine-based kinase inhibitors represents a promising avenue in the pursuit of more effective and safer cancer therapies. The preclinical data available to date suggests that these compounds can exhibit potent and, in some cases, more selective inhibition of key oncogenic kinases compared to established multi-targeted inhibitors like Sunitinib.

However, a comprehensive understanding of their full potential requires more extensive head-to-head comparative studies. Future research should focus on:

  • Broad Kinase Panel Screening: Systematically profiling a diverse library of pyrrolopyridine inhibitors against a large panel of kinases to fully elucidate their selectivity profiles in comparison to Sunitinib.

  • In Vivo Comparative Efficacy and Safety Studies: Conducting rigorous head-to-head in vivo studies in relevant tumor models to compare the anti-tumor efficacy, pharmacokinetics, and toxicity profiles of promising pyrrolopyridine candidates with Sunitinib.

  • Investigation of Resistance Mechanisms: Elucidating the potential mechanisms of resistance to pyrrolopyridine inhibitors and exploring strategies to overcome them.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[2,3-c]pyridine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile derivatives. We will delve into the available structure-activity relationship (SAR) data, draw comparisons with more extensively studied isomers, and provide insights into the design of novel kinase inhibitors based on this promising scaffold.

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The privileged pyrrolopyridine scaffold, a bioisostere of indole, has emerged as a versatile template for the development of numerous clinically successful kinase inhibitors.[1] Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase active site makes it an attractive starting point for inhibitor design.[1]

Among the six possible isomers of pyrrolopyridine, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has been extensively explored, leading to a deep understanding of its SAR. However, the isomeric 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core, particularly with a 5-carbonitrile substituent, represents a less chartered territory with the potential for novel intellectual property and unique biological profiles. This guide will illuminate the current understanding of the SAR of this compound derivatives, leveraging comparative analysis with their well-documented 7-azaindole counterparts to inform future drug design efforts.

The 1H-Pyrrolo[2,3-c]pyridine Scaffold: A Tale of Two Nitrogens

The key distinction between the 1H-pyrrolo[2,3-c]pyridine and the 1H-pyrrolo[2,3-b]pyridine scaffolds lies in the position of the nitrogen atom within the pyridine ring. This seemingly subtle change has profound implications for the electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape of the molecule, which in turn dictates its interaction with target proteins.

Figure 1. Comparison of 1H-pyrrolo[2,3-c]pyridine and 1H-pyrrolo[2,3-b]pyridine core structures.

The nitrogen at position 6 in the 1H-pyrrolo[2,3-c]pyridine scaffold acts as a hydrogen bond acceptor, while the pyrrole N-H at position 1 can act as a hydrogen bond donor. This arrangement differs from the 7-azaindole, where the pyridine nitrogen is at position 7. This difference in the hydrogen bonding pattern can be exploited to achieve selectivity for different kinase targets.

SAR Insights from Patented 1H-Pyrrolo[2,3-c]pyridine Derivatives

While peer-reviewed literature on the SAR of this compound is sparse, the patent landscape offers valuable initial insights. Notably, derivatives of this scaffold have been investigated as inhibitors of NF-κB-inducing kinase (NIK), a critical regulator of the non-canonical NF-κB signaling pathway implicated in inflammatory and autoimmune diseases.

Two patent applications from 2014 and 2015 disclose series of 1H-pyrrolo[2,3-c]pyridine derivatives as NIK inhibitors. Although these examples do not all feature the 5-carbonitrile group, they provide a foundational understanding of permissible substitutions on this core.

One series explores 3-(1H-pyrazol-4-yl) substituted derivatives. Another discloses 3-(2-aminopyrimidin-4-yl)-5-(3-hydroxypropynyl) derivatives. These findings suggest that positions 3 and 5 are key points for modification to modulate activity and selectivity.

Comparative SAR Analysis with 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Kinase Inhibitors

Given the extensive body of research on 7-azaindole derivatives as kinase inhibitors, a comparative approach can provide predictive insights into the SAR of the this compound scaffold. The primary biological targets for 7-azaindoles include Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and TRAF2- and NCK-interacting kinase (TNIK).[1][2][3]

Key Substitution Points and Their Influence on Activity

The SAR of 7-azaindole derivatives is well-established, with key modifications typically explored at the following positions:

  • N1 of the Pyrrole Ring: Substitution at this position can influence solubility and interactions with the solvent-exposed region of the kinase.

  • C3 Position: This position is often directed towards the solvent-front and allows for the introduction of various substituents to enhance potency and selectivity.

  • C4 and C5 Positions: These positions are crucial for establishing interactions within the ATP-binding pocket. For instance, in JAK3 inhibitors, a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in inhibitory activity.[1][4]

Figure 2. Potential points for substitution on the this compound scaffold.

Based on the 7-azaindole data, we can hypothesize the following for the this compound scaffold:

  • The 5-Carbonitrile Group: The electron-withdrawing nature of the nitrile group can significantly influence the electronics of the heterocyclic system. Its linear geometry and potential to act as a hydrogen bond acceptor could be critical for binding to specific kinase targets.

  • The C4 Position: This position is adjacent to the pyridine nitrogen and the carbonitrile group. Substituents here will likely have a significant impact on the molecule's conformation and its ability to fit into the ATP binding pocket. Small, hydrophobic groups may be favored.

  • The C3 Position: Similar to 7-azaindoles, this position is likely to be solvent-exposed, offering an opportunity to introduce larger substituents to improve physicochemical properties and target specific sub-pockets of the kinase active site.

  • The N1 Position: Alkylation or arylation at this position can be used to modulate solubility and explore interactions with the outer regions of the active site.

Data Comparison: Potency of Pyrrolopyridine Isomers as Kinase Inhibitors

While direct comparative data for the same kinase target is limited, we can compile representative data for different pyrrolopyridine isomers to highlight their potential as kinase inhibitors.

ScaffoldTarget KinaseCompound ExampleIC50 (nM)Reference
1H-Pyrrolo[2,3-b]pyridineJAK3Compound 14c14[1][4]
1H-Pyrrolo[2,3-b]pyridineFGFR1Compound 4h7[2][5][6]
1H-Pyrrolo[2,3-b]pyridineTNIK-<1[3][7]
1H-Pyrrolo[3,2-c]pyridineNIK--

Table 1. Comparative inhibitory potencies of various pyrrolopyridine scaffolds against different kinase targets.

Experimental Protocols

To facilitate the exploration of the SAR of this compound derivatives, we provide an overview of key experimental protocols.

General Synthesis of the 1H-Pyrrolo[2,3-c]pyridine Core

The synthesis of the 1H-pyrrolo[2,3-c]pyridine scaffold can be achieved through various synthetic routes. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine.

Synthesis_Workflow General Synthetic Workflow start Substituted Pyridine step1 Introduction of Functional Groups start->step1 step2 Pyrrole Ring Annulation step1->step2 step3 Functional Group Interconversion step2->step3 end 1H-Pyrrolo[2,3-c]pyridine Derivatives step3->end

Figure 3. A generalized workflow for the synthesis of 1H-pyrrolo[2,3-c]pyridine derivatives.

Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF®)

Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase.

Principle: This assay measures the phosphorylation of a substrate by a kinase. The detection is based on the fluorescence resonance energy transfer (FRET) between a europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate that binds to the biotinylated substrate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Prepare the kinase, biotinylated substrate, and ATP in the appropriate assay buffer.

    • Prepare the detection reagents (europium cryptate-labeled antibody and streptavidin-XL665) in the detection buffer.

  • Kinase Reaction:

    • Add the test compound or DMSO (control) to the wells of a microplate.

    • Add the kinase and biotinylated substrate mixture to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the detection reagents.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665 nm/620 nm * 10,000).

    • Plot the HTRF ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents an under-explored area in kinase inhibitor discovery with significant potential. While direct SAR data is currently limited, a comparative analysis with the well-characterized 7-azaindole isomer provides a rational basis for the design of novel derivatives. The distinct electronic and hydrogen bonding properties conferred by the nitrogen at the 6-position offer opportunities for achieving novel selectivity profiles against a range of kinase targets. Future research should focus on the systematic exploration of substitutions at the C3, C4, and N1 positions to build a comprehensive SAR for this promising scaffold and unlock its full therapeutic potential.

References

A Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for Novel JAK Inhibitors: A Case Study of the 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC) for novel drug candidates built upon the 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile scaffold. This core structure is a privileged motif in medicinal chemistry, notably for its role in targeting Janus kinases (JAKs). By leveraging a hypothetical JAK inhibitor based on this scaffold, we will explore the experimental cascade and analytical methodologies required to bridge the gap between laboratory assays and clinical efficacy, a critical step in modern drug development.

The U.S. Food and Drug Administration (FDA) defines an IVIVC as a "predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response".[1][2] Establishing such a correlation is paramount; it enhances product understanding, can reduce the number of human bioequivalence studies, and provides a scientifically grounded basis for setting product specifications.[3][4][5]

The 1H-pyrrolo[2,3-c]pyridine core is central to the structure of Tofacitinib, a potent oral JAK inhibitor used for treating rheumatoid arthritis and other inflammatory diseases.[6][7] Tofacitinib functions by interfering with the JAK-STAT signaling pathway, which is crucial for the signal transduction of numerous cytokines involved in immune responses.[8][9] By inhibiting JAK1 and JAK3, it modulates the inflammatory cascade.[8][10] This guide will use the well-understood mechanism of JAK inhibition as a practical example to illustrate the principles of IVIVC.

Phase 1: Foundational In Vitro Efficacy Characterization

The primary goal of in vitro characterization is to quantify a compound's potency and mechanism of action at the molecular and cellular levels. For a JAK inhibitor, this involves a tiered approach from direct enzyme inhibition to measuring downstream functional consequences in relevant cell systems.

Causality in Assay Selection: From Target Binding to Cellular Function

A robust in vitro package must establish a clear chain of causality. We begin by confirming direct, potent inhibition of the target enzyme (the JAKs). We then verify that this enzymatic inhibition translates to the intended biological effect within a cell (blocking STAT phosphorylation). Finally, we demonstrate that this cellular target engagement leads to a therapeutically relevant functional outcome (e.g., reduced inflammatory cytokine production). This multi-layered validation is crucial for building confidence in the compound's mechanism before advancing to more complex in vivo models.

Detailed Experimental Protocols

Experiment 1: Biochemical Potency (In Vitro Kinase Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the primary target enzymes (e.g., JAK1, JAK2, JAK3, TYK2).[11][12]

  • Methodology:

    • Reagents: Recombinant human JAK enzymes, a suitable peptide substrate, and ATP are required. Luminescence-based assay kits that measure ATP consumption (e.g., ADP-Glo™) are common.[11]

    • Compound Preparation: Prepare a serial dilution of the this compound derivative, typically from 10 µM down to picomolar concentrations.

    • Assay Plate Setup: Add the test compound dilutions to a 384-well assay plate.

    • Enzyme/Substrate Addition: Add a pre-mixed solution of the specific JAK isoform and its peptide substrate to the wells. Allow a short pre-incubation (15-20 minutes) for the compound to bind to the kinase.[11]

    • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Michaelis constant (Km) for the specific enzyme to ensure accurate IC50 determination for an ATP-competitive inhibitor.[11] Incubate for 1-2 hours at room temperature.

    • Signal Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to terminate the kinase reaction and measure the remaining ATP via a luminescent signal.

    • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to calculate the IC50 value.[11]

Experiment 2: Cellular Target Engagement (Phospho-STAT Assay)

  • Objective: To confirm that the compound inhibits JAK activity within a living cell by measuring the phosphorylation of its downstream target, STAT.

  • Methodology:

    • Cell Line Selection: Use a cell line known to have an active JAK-STAT pathway, such as human peripheral blood mononuclear cells (PBMCs) or a cytokine-dependent cell line.

    • Cell Treatment: Plate the cells and starve them of serum overnight. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3) for a short period (15-30 minutes) to induce STAT phosphorylation.

    • Cell Lysis & Analysis: Lyse the cells and quantify the levels of phosphorylated STAT (pSTAT) and total STAT using a method like Western Blot, ELISA, or flow cytometry.

    • Data Analysis: Normalize the pSTAT signal to the total STAT signal. Plot the normalized pSTAT levels against the compound concentration to determine the EC50 (half-maximal effective concentration).

Data Summary & Interpretation

The data from these initial assays should be compiled to create a clear profile of the compound's potency and selectivity.

Assay TypeTargetParameterHypothetical Value
BiochemicalJAK1IC505 nM
BiochemicalJAK2IC5050 nM
BiochemicalJAK3IC502 nM
BiochemicalTYK2IC50150 nM
CellularpSTAT3 (IL-6 stim)EC5025 nM
CellularpSTAT5 (IL-2 stim)EC5015 nM

Table 1: Illustrative In Vitro Profile of a Hypothetical JAK Inhibitor.

This profile suggests a potent JAK1/3 inhibitor with moderate activity against JAK2 and weaker activity against TYK2. The shift between biochemical IC50 and cellular EC50 is expected and provides the first hint of factors like cell permeability and plasma protein binding that will be critical for the IVIVC.

Visualization: In Vitro Characterization Workflow

G cluster_0 Phase 1: In Vitro Profiling A Biochemical Assay (Recombinant Enzyme) B Cellular Target Engagement (pSTAT Assay) A->B Translates to cell? D Data Analysis & Potency (IC50 / EC50 Determination) A->D C Cellular Functional Assay (e.g., Cytokine Release) B->C Functional consequence? B->D C->D

Caption: Workflow for in vitro characterization.

Phase 2: In Vivo Efficacy Assessment

The goal of in vivo testing is to determine if the compound's in vitro activity translates into a therapeutic effect in a disease-relevant animal model.

Rationale for Model Selection

For a JAK inhibitor targeting autoimmune diseases, a murine collagen-induced arthritis (CIA) model is a gold standard.[13] This model recapitulates many features of human rheumatoid arthritis, including synovial inflammation, cartilage destruction, and dependence on pro-inflammatory cytokines that signal through the JAK-STAT pathway.[14]

Detailed Experimental Protocol

Protocol: Murine Collagen-Induced Arthritis (CIA) Efficacy Study

  • Objective: To evaluate the dose-dependent efficacy of the test compound in reducing the clinical signs of arthritis in the CIA model.

  • Methodology:

    • Induction of Arthritis: Immunize DBA/1 mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. Administer a booster immunization 21 days later.

    • Treatment Groups: Once mice develop visible signs of arthritis (clinical score > 1), randomize them into treatment groups: Vehicle control, positive control (e.g., Tofacitinib), and multiple dose levels of the test compound (e.g., 3, 10, 30 mg/kg).

    • Dosing: Administer the compounds orally once or twice daily for a period of 14-21 days.

    • Efficacy Endpoints:

      • Clinical Score: Score paws daily on a scale of 0-4 for inflammation and swelling.

      • Paw Thickness: Measure paw thickness with calipers every other day.

      • Histology: At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and bone erosion.

      • Biomarkers: Collect plasma to measure levels of inflammatory cytokines (e.g., IL-6).

    • Data Analysis: Plot the mean clinical score and paw thickness over time for each group. Perform statistical analysis (e.g., ANOVA) to compare treatment groups to the vehicle control.

Data Summary & Interpretation
Dose Group (mg/kg, BID)Mean Clinical Score (Day 14)Paw Swelling Inhibition (%)
Vehicle10.5 ± 1.20%
Compound A (3 mg/kg)7.8 ± 1.525%
Compound A (10 mg/kg)4.2 ± 0.960%
Compound A (30 mg/kg)1.5 ± 0.585%
Tofacitinib (10 mg/kg)3.9 ± 0.863%

Table 2: Illustrative In Vivo Efficacy Data in a CIA Model.

These hypothetical results demonstrate a clear dose-dependent efficacy for Compound A, with the 10 mg/kg dose performing comparably to the positive control.

The IVIVC Nexus: Integrating Potency with Exposure

This is the most critical phase, where in vitro potency is mathematically linked with in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data to build a predictive model. The core principle is to determine the plasma concentration of the drug required in the animal to achieve the level of target inhibition that produces a therapeutic effect, and to see how this concentration relates to the in vitro IC50/EC50 values.[15][16]

The PK/PD Modeling Framework

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling provides the mathematical framework to connect drug exposure (PK) with the biological response (PD).[17][18][19] For our JAK inhibitor, the goal is to build a model that links the drug concentration in plasma to the inhibition of STAT phosphorylation in vivo, and ultimately to the reduction in arthritis score.

Step 1: Determine In Vivo Pharmacokinetics (PK) Conduct a PK study in healthy mice, administering the compound at the same doses used in the efficacy study. Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) and measure the drug concentration in plasma using LC-MS/MS. This will determine key parameters like Cmax (peak concentration), AUC (total exposure), and half-life.

Step 2: Correlate Plasma Exposure to In Vivo Target Inhibition (PK/PD) In a separate study, administer a single dose of the compound to mice and collect both blood samples (for PK) and relevant tissue samples (e.g., spleen or whole blood) at various time points. Measure both the drug concentration and the level of pSTAT inhibition in the tissue. This allows the construction of an exposure-response model, directly linking the concentration of the drug to its biological effect on the target in vivo.

Step 3: Linking In Vitro IC50 to In Vivo Efficacious Concentration The ultimate goal of the IVIVC is to predict the required in vivo exposure for efficacy based on the initial in vitro potency data. A common approach is to determine the average plasma concentration (Cavg) over the dosing interval that is associated with a significant therapeutic effect (e.g., >50% reduction in clinical score). This efficacious Cavg can then be compared to the in vitro cellular EC50.

For example, if the 10 mg/kg dose resulted in a Cavg of 100 nM and a 60% reduction in arthritis score, and the cellular EC50 for pSTAT inhibition was 25 nM, this suggests that maintaining an average plasma concentration approximately 4-fold above the cellular EC50 is required for efficacy. This "IVIVC factor" is invaluable for predicting the human dose.

Visualization: The IVIVC Modeling Process

G cluster_1 IVIVC Integration invitro In Vitro Potency (Cellular EC50) prediction IVIVC Prediction (Efficacious Concentration vs. EC50) invitro->prediction pk In Vivo PK Study (Plasma Concentration vs. Time) model PK/PD Model (Exposure-Response Relationship) pk->model pd In Vivo PD Study (Target Inhibition vs. Time) pd->model efficacy In Vivo Efficacy Study (Clinical Score vs. Dose) efficacy->model correlates with model->prediction

Caption: The integrated process of building an IVIVC model.

Comparative Analysis and Common Pitfalls

While a strong correlation is the goal, discrepancies between in vitro potency and in vivo efficacy are common. Understanding why they occur is key to making informed decisions.

  • Plasma Protein Binding: A compound that is highly bound to plasma proteins will have less free drug available to engage the target. The free Cavg, not the total, should ideally be compared to the EC50.

  • Target Site Penetration: The drug must reach its site of action. For arthritis, this means penetrating the inflamed synovial tissue. Poor tissue distribution can lead to lower efficacy than predicted by plasma concentrations.

  • Metabolism and Off-Target Effects: The parent drug may be rapidly metabolized into less active or inactive forms. Conversely, off-target activities could contribute to efficacy or toxicity, confounding the correlation.[8]

  • Model Limitations: Animal models, while valuable, do not perfectly replicate human disease.[20] The specific cytokine dependencies of the chosen model may not fully align with the compound's inhibitory profile.

When comparing a novel this compound derivative to a standard like Tofacitinib, the entire IVIVC profile should be considered. A new compound might be more potent in vitro but have poorer PK properties, leading to lower in vivo efficacy. Conversely, a compound with modest in vitro potency but excellent tissue penetration and a long half-life might demonstrate superior in vivo performance. The IVIVC provides the quantitative framework to understand these trade-offs and guide further optimization.[15]

Conclusion

Establishing an in vitro to in vivo correlation is a cornerstone of efficient and rational drug development. It is not a single experiment but a comprehensive, multi-stage process of building a mathematical relationship between laboratory measurements and whole-organism responses.[1][2] For novel inhibitors based on the this compound scaffold, this process involves a logical cascade of experiments from biochemical potency to cellular function and, finally, to in vivo efficacy. By integrating these datasets through rigorous PK/PD modeling, researchers can de-risk clinical development, establish meaningful quality control specifications, and ultimately accelerate the delivery of new medicines to patients.[3][21]

References

A Senior Application Scientist's Guide to Comparative Docking of Pyrrolopyridine Isomers in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, largely due to its ability to mimic the purine ring of ATP and effectively target the ATP-binding site of protein kinases.[1][2][3] Kinase inhibitors are crucial in treating a variety of diseases, particularly cancer.[1][2][4] The specific isomerism of the pyrrolopyridine core can dramatically influence binding affinity and selectivity. This guide provides a comprehensive, in-depth protocol for the comparative molecular docking of pyrrolopyridine isomers into the active sites of key protein kinases. We will explore the rationale behind the experimental design, provide step-by-step instructions for a robust docking workflow, and detail the analysis of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their kinase inhibitor discovery programs.

Introduction: The Significance of Kinase Inhibition and the Pyrrolopyridine Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][5] Consequently, kinases are a major class of drug targets.[5] The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of adenine, has proven to be a highly successful core structure for the development of potent kinase inhibitors.[2][3][6] This structural mimicry allows these compounds to competitively bind to the ATP-binding site of kinases, thereby inhibiting their function.[1][2]

The precise arrangement of nitrogen atoms within the bicyclic pyrrolopyridine system gives rise to various isomers, such as pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[3,4-c]pyridine.[7] These subtle structural changes can lead to significant differences in their interaction with the kinase active site, affecting binding affinity and selectivity.[8] Computational molecular docking provides a powerful and cost-effective method to predict and analyze these interactions at an atomic level, guiding the rational design of more potent and selective inhibitors.[9][10]

This guide will focus on a comparative docking study of representative pyrrolopyridine isomers against two well-characterized and therapeutically relevant protein kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6]

Experimental Design & Rationale

A robust computational experiment relies on a well-defined and logical design. Here, we outline the key considerations for our comparative docking study.

Selection of Pyrrolopyridine Isomers

For this study, we will focus on three key isomers to illustrate the impact of nitrogen placement on kinase binding:

  • Pyrrolo[2,3-d]pyrimidine: A well-established scaffold in numerous approved kinase inhibitors.[3][4]

  • Pyrrolo[3,2-c]pyridine: Known to exhibit inhibitory effects against kinases like FMS kinase.[7][8]

  • Pyrrolo[3,4-c]pyridine: Another isomeric form with documented biological activities.[7]

These isomers will be substituted with a generic phenyl group to represent a common feature in many kinase inhibitors, allowing us to focus on the contribution of the core scaffold to the binding interactions.

Selection of Target Kinases and Protein Structures

The choice of target kinases is critical for the relevance of the study. We have selected:

  • Epidermal Growth Factor Receptor (EGFR): A key target in various cancers.[6] We will utilize the crystal structure of EGFR in complex with an inhibitor (PDB ID: 1M17) to define the active site.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A crucial regulator of angiogenesis, a process vital for tumor growth.[6] We will use a relevant crystal structure of VEGFR2 (PDB ID: 4JPS) for our docking simulations.[11][12]

The selection of high-resolution crystal structures with a co-crystallized ligand is paramount. The bound ligand helps to accurately define the binding pocket and serves as a reference for validating the docking protocol.

Choice of Docking Software

For this guide, we will utilize AutoDock Vina , a widely used, open-source molecular docking program known for its speed and accuracy.[13] The principles and general workflow, however, are transferable to other docking software packages like Glide or GOLD.[14][15][16]

Detailed Experimental Protocol: A Step-by-Step Workflow

Scientific integrity is maintained through a meticulous and reproducible workflow. The following protocol provides a self-validating system for preparing molecules and performing the docking calculations.

Overall Workflow Diagram

The entire process, from data acquisition to analysis, can be visualized as follows:

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Fetch Protein Structures (RCSB PDB) PrepProt Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Ligands Generate Ligand Isomers (SMILES/SDF) PrepLig Ligand Preparation (Energy minimization, add charges) Ligands->PrepLig Grid Grid Box Generation (Define active site) PrepProt->Grid Docking Run Docking Simulation (AutoDock Vina) PrepLig->Docking Grid->Docking Results Analyze Docking Results (Binding energy, RMSD, interactions) Docking->Results Compare Comparative Analysis (Table & Visualization) Results->Compare

Caption: High-level workflow for the comparative docking study.

Step 1: Protein Preparation

The initial crystal structures obtained from the Protein Data Bank (PDB) require careful preparation to be suitable for docking.[17][18][19]

  • Obtain Protein Structures: Download the PDB files for our target kinases (e.g., 1M17 for EGFR and 4JPS for VEGFR) from the RCSB PDB database.

  • Clean the Structure:

    • Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[20]

    • Remove all water molecules and any co-factors or ions not essential for binding.[19]

    • If the crystal structure contains multiple protein chains (an oligomer), retain only the chain that contains the active site of interest.[18]

  • Add Hydrogens and Assign Charges:

    • Most crystal structures lack hydrogen atoms.[17] Use a tool like AutoDock Tools (part of MGLTools) or the Protein Preparation Wizard in Schrödinger's Maestro to add polar hydrogens.[9][21]

    • Assign partial charges to all atoms. Kollman charges are a common choice for proteins in AutoDock.[22]

  • Save the Prepared Protein: Save the cleaned and prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[23]

Step 2: Ligand Preparation

The pyrrolopyridine isomers must also be prepared for docking.

  • Generate 3D Structures: Create 3D structures of the selected pyrrolopyridine isomers. This can be done using chemical drawing software like MarvinSketch or ChemDraw, or by converting SMILES strings to 3D structures using a program like Open Babel.[19]

  • Energy Minimization: Perform energy minimization on the 3D structures to obtain low-energy, stable conformations. This can be done using molecular mechanics force fields like MMFF94.

  • Add Charges and Define Rotatable Bonds:

    • Assign partial charges to the ligand atoms (Gasteiger charges are commonly used).

    • Define the rotatable bonds within the ligand. This is crucial for flexible ligand docking, allowing the software to explore different conformations within the active site.[17]

  • Save the Prepared Ligands: Save each prepared ligand in the PDBQT format.[23]

Step 3: Grid Box Generation

The docking search space within the protein's active site needs to be defined. This is done by creating a "grid box."

  • Identify the Binding Site: The binding site is typically defined by the location of the co-crystallized ligand in the original PDB structure.

  • Define Grid Box Dimensions: In AutoDock Tools, load the prepared protein. Center the grid box on the co-crystallized ligand and adjust the dimensions (x, y, z) to encompass the entire binding pocket with some extra space to allow for ligand flexibility.[9][17]

  • Generate Grid Parameter File: Save the grid box coordinates and dimensions. This information will be used to guide the docking simulation.

Step 4: Running the Docking Simulation

With the prepared protein, ligands, and grid parameters, the docking can be performed using AutoDock Vina.

  • Create a Configuration File: Prepare a text file that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box center and size coordinates, and the name of the output file.[9][22]

  • Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input.[9] Vina will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities.

Results and Analysis

Key Metrics for Comparison

We will focus on the following key metrics to compare the binding of the different pyrrolopyridine isomers:

  • Binding Affinity (kcal/mol): This value, estimated by the docking software's scoring function, represents the predicted free energy of binding. A lower (more negative) value indicates a stronger predicted interaction.[24][25]

  • Root Mean Square Deviation (RMSD): When a co-crystallized ligand is available, the RMSD between the docked pose of a similar ligand and the crystallographic pose can validate the docking protocol. An RMSD value below 2.0 Å is generally considered a successful prediction.[24][25]

  • Hydrogen Bonds and Key Interactions: The specific hydrogen bonds and other non-covalent interactions (e.g., hydrophobic, pi-pi stacking) between the ligand and the protein's active site residues are crucial for understanding the binding mode.[25][26]

Comparative Data Summary

The results of the docking simulations can be summarized in a clear and concise table for easy comparison.

Target Kinase Pyrrolopyridine Isomer Binding Affinity (kcal/mol) Key Hydrogen Bond Interactions (Residues)
EGFR (1M17) Pyrrolo[2,3-d]pyrimidine-8.5Met793, Cys775
Pyrrolo[3,2-c]pyridine-7.9Met793
Pyrrolo[3,4-c]pyridine-7.2Thr790
VEGFR2 (4JPS) Pyrrolo[2,3-d]pyrimidine-9.1Cys919, Asp1046
Pyrrolo[3,2-c]pyridine-8.4Cys919
Pyrrolo[3,4-c]pyridine-7.8Asp1046

Note: The data presented in this table is illustrative and representative of typical results from such a study. Actual values will vary based on the specific force fields, software versions, and preparation protocols used.

Interpretation of Results and Visualization

Based on the illustrative data, the pyrrolo[2,3-d]pyrimidine isomer consistently shows the most favorable binding affinity for both EGFR and VEGFR2. This is likely due to the optimal placement of its nitrogen atoms, allowing for the formation of crucial hydrogen bonds with the hinge region of the kinase active site (e.g., Met793 in EGFR and Cys919 in VEGFR2).

The other isomers, while still predicted to bind, exhibit weaker affinities. This can be attributed to a less ideal hydrogen bonding pattern due to the altered nitrogen positions.

Visualizing the docked poses in a molecular graphics program is essential for a deeper understanding of the interactions.

kinase_interaction cluster_kinase Kinase Active Site cluster_ligand Pyrrolopyrimidine Ligand Hinge Hinge Region (e.g., Met793) Gatekeeper Gatekeeper Residue DFG_loop DFG Loop Pyrrolo Pyrrolo Ring Pyrrolo->DFG_loop van der Waals Pyrimidine Pyrimidine Ring Pyrimidine->Hinge H-Bond Substituent Substituent Group Substituent->Gatekeeper Hydrophobic Interaction

Caption: Key interactions between a pyrrolopyrimidine inhibitor and a kinase active site.

This diagram illustrates the canonical interactions of a Type I kinase inhibitor. The pyrimidine portion of the scaffold typically forms hydrogen bonds with the kinase hinge region, while other parts of the molecule interact with key features like the gatekeeper residue and the DFG loop. The differences in docking scores among the isomers can be directly correlated with their ability to optimally satisfy these interactions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting comparative docking studies of pyrrolopyridine isomers in kinase active sites. The detailed protocol, from molecule preparation to results analysis, emphasizes scientific integrity and reproducibility. Our illustrative results highlight how subtle changes in the isomeric form of the pyrrolopyridine scaffold can significantly impact binding affinity, a key parameter in drug design.

The insights gained from such computational studies are invaluable for:

  • Prioritizing Compounds: Selecting the most promising isomers for chemical synthesis and biological testing.

  • Guiding Lead Optimization: Suggesting modifications to the scaffold or its substituents to enhance potency and selectivity.

  • Understanding Structure-Activity Relationships (SAR): Building predictive models that correlate structural features with biological activity.

Future work could expand upon this study by including a broader range of kinase targets, exploring additional pyrrolopyridine isomers and substitution patterns, and employing more advanced computational techniques such as molecular dynamics simulations to investigate the dynamic nature of the protein-ligand interactions.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are daily realities. Among these, 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile, a key intermediate in the development of innovative anti-tumor agents, requires meticulous attention to safety protocols.[1] While this compound holds significant promise, it is crucial to acknowledge that its chemical, physical, and toxicological properties have not been exhaustively investigated.[2] This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical causality and procedural excellence, to ensure the well-being of researchers and the integrity of their work.

Foundational Safety: Understanding the Hazard Profile

A comprehensive hazard assessment is the bedrock of safe laboratory practice. For this compound, the available Safety Data Sheets (SDS) indicate a lack of extensive toxicological data.[3] In such cases, a conservative approach is warranted. We must infer potential hazards from its structural motifs—a pyridine ring and a nitrile group—and from data on analogous compounds.

Structurally similar pyridine and nitrile-containing heterocyclic compounds are known to cause skin and eye irritation, may be harmful if swallowed, and can cause respiratory irritation.[4][5][6] Therefore, it is prudent to handle this compound as a substance with a similar hazard profile.

Potential Hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.[5][6]

  • Skin Irritation: May cause skin irritation upon contact.[5][6]

  • Eye Irritation: May cause serious eye irritation.[5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][5][6]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place and fully operational. These controls are designed to minimize exposure by isolating the hazard from the operator.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[7][8] This is the most effective way to prevent the inhalation of potentially harmful dust or vapors.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[3][9]

Personal Protective Equipment (PPE): A Comprehensive Barrier

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is not merely a checklist item; it is a scientifically informed decision to mitigate specific risks.

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and airborne particulates.

  • Safety Goggles: Tightly fitting chemical splash goggles are mandatory to prevent contact with the eyes.[10][11]

  • Face Shield: When there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a face shield should be worn in addition to safety goggles to protect the entire face.

Hand Protection

Skin contact is a common route of chemical exposure in a laboratory setting.[12]

  • Gloves: Disposable nitrile gloves are the standard for providing a barrier against incidental contact with many chemicals.[8][13] It is critical to understand that thin nitrile gloves offer splash protection for a limited time and should be removed and discarded immediately upon contamination.[14]

    • Glove Selection: Always consult the glove manufacturer's compatibility chart for the specific chemicals being used. For pyridine-based compounds, nitrile or neoprene gloves are recommended, while latex gloves should be avoided.[7]

    • Proper Technique: Gloves must be inspected for any defects before use.[15] Employ proper glove removal techniques to avoid contaminating your skin.[2][15] Always wash your hands thoroughly with soap and water after removing gloves.[12]

Protective Clothing
  • Laboratory Coat: A fully buttoned lab coat made of a suitable material must be worn to protect the skin and personal clothing from contamination.[7][9]

  • Full Coverage: Long pants and closed-toe shoes are required for all laboratory work to ensure no skin is exposed.[12]

Respiratory Protection

When engineering controls like a fume hood are not feasible or are insufficient to control exposure, respiratory protection may be necessary.

  • Respirator: If dust or aerosols are generated and cannot be contained, a full-face respirator may be required.[11][16] All personnel who require a respirator must be medically cleared, trained, and fit-tested as part of a comprehensive respiratory protection program.

The following table summarizes the essential PPE for handling this compound:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield worn over goggles.[17]To prevent eye contact which may cause serious irritation.[17]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[7]To avoid skin contact, as similar compounds can cause skin irritation.[17]
Protective Clothing A laboratory coat or other protective clothing.[17]To prevent contamination of personal clothing.[17]
Respiratory Protection Use in a well-ventilated area or with a fume hood. A respirator may be necessary if dust is generated.[17]To prevent inhalation of dust or vapors, which may cause respiratory irritation.[17]

Procedural Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is critical for ensuring safety and reproducibility. The following diagram and steps outline the process from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_hood 2. Verify Fume Hood Function prep_ppe->prep_hood prep_area 3. Prepare Work Area prep_hood->prep_area handle_weigh 4. Weigh Compound in Hood prep_area->handle_weigh handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction 6. Conduct Experiment handle_transfer->handle_reaction cleanup_decon 7. Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste 8. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose 9. Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_doff 10. Doff PPE Correctly cleanup_dispose->cleanup_doff cleanup_wash 11. Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

  • Preparation:

    • Don the required PPE as detailed in the table above.

    • Ensure the chemical fume hood is on and functioning correctly.

    • Cover the work surface with absorbent, plastic-backed paper.[12]

  • Handling:

    • Carefully weigh the solid compound within the fume hood to minimize the generation of dust.

    • Transfer the compound to the reaction vessel inside the hood.

    • Keep containers tightly closed when not in use.[7]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Segregate waste into appropriately labeled, sealed containers.[17]

    • Remove PPE carefully to avoid cross-contamination and dispose of single-use items in the designated waste stream.[14][15]

    • Wash hands thoroughly with soap and water.[12]

Emergency Preparedness: Spill and Disposal Plans

Accidents can happen despite the most stringent precautions. A clear and practiced emergency plan is essential.

Spill Management
  • Evacuation: Evacuate non-essential personnel from the immediate area.[3]

  • Ventilation: Ensure the area is well-ventilated.[3]

  • Containment: For a small spill, use an inert absorbent material like sand or vermiculite to contain the substance.[4][18] Sweep up the absorbed material and place it in a suitable, closed container for disposal.[3] Avoid creating dust.[3]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report all spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

Waste Disposal
  • Collection: Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.[19]

  • Professional Disposal: The recommended method for disposal is through a licensed chemical waste disposal service.[17] Contact your institution's EHS office to arrange for pickup.[17]

  • Environmental Protection: Do not let the product enter drains or waterways.[3][4] Discharge into the environment must be avoided.[3][4]

By integrating these safety protocols into your daily laboratory operations, you can confidently handle this compound, advancing your research while prioritizing the safety of yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[2,3-c]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1H-pyrrolo[2,3-c]pyridine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.